Tenivastatin calcium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H40O6.Ca/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;;+2/p-2/t2*15-,16-,18+,19+,20-,21-,23-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHWDPOUOIKHKK-XQOMDNQHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H78CaO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164695 | |
| Record name | Tenivastatin calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
911.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151006-18-7 | |
| Record name | Tenivastatin calcium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenivastatin calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENIVASTATIN CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNO268EI8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tenivastatin Calcium: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenivastatin, the active hydroxy acid metabolite of the prodrug simvastatin (B1681759), is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. As a member of the statin class of drugs, its calcium salt, Tenivastatin calcium, plays a critical role in the management of hypercholesterolemia. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity.
This compound exerts its primary therapeutic effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[1] The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering circulating levels of "bad" cholesterol.
Core Mechanism of Action: HMG-CoA Reductase Inhibition
Tenivastatin, as the active form of simvastatin, is a powerful competitive inhibitor of HMG-CoA reductase.[2] The inhibitory constant (Ki) for simvastatin against this enzyme has been reported to be 0.2 nM.[2] The half-maximal inhibitory concentration (IC50) for simvastatin acid (Tenivastatin) has been determined to be 11.2 nM.[3]
Quantitative Data on HMG-CoA Reductase Inhibition
| Parameter | Value | Reference |
| Ki (Simvastatin) | 0.2 nM | [2] |
| IC50 (Simvastatin Acid) | 11.2 nM | [3] |
Downstream Signaling: The SREBP-2 Pathway
The reduction in intracellular cholesterol levels triggered by Tenivastatin's inhibition of HMG-CoA reductase activates a critical transcription factor known as Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Under conditions of low cellular cholesterol, SREBP-2 is cleaved and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes. This activation leads to the increased transcription of the gene encoding the LDL receptor. The resulting increase in LDL receptor synthesis and cell surface expression enhances the uptake of LDL cholesterol from the circulation into the liver.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's action.
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay
A common method to determine the inhibitory activity of compounds like Tenivastatin on HMG-CoA reductase is a spectrophotometric assay that measures the rate of NADPH oxidation.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT)
-
This compound (or simvastatin acid)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing assay buffer, NADPH, and HMG-CoA.
-
Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding the HMG-CoA reductase enzyme to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for HMG-CoA Reductase Assay
Caption: Workflow for an HMG-CoA reductase inhibition assay.
Clinical Efficacy and Pharmacokinetics
Pharmacokinetic properties of statins can vary. In general, after oral administration of simvastatin, it is hydrolyzed to its active form, Tenivastatin. Statins typically have a short to intermediate half-life. For instance, the elimination half-life of many statins is in the range of 1 to 3 hours, although some, like atorvastatin, have a longer half-life of 11-14 hours.
Conclusion
This compound's core mechanism of action is the potent and competitive inhibition of HMG-CoA reductase. This primary action initiates a cascade of events, most notably the upregulation of hepatic LDL receptors via the SREBP-2 signaling pathway, leading to a significant reduction in circulating LDL cholesterol. The well-established in vitro assays provide a robust framework for characterizing its inhibitory potency. While specific clinical and pharmacokinetic data for this compound are limited, the extensive data for its parent compound, simvastatin, and the statin class as a whole, underscore its therapeutic importance in managing hypercholesterolemia. Further research focusing specifically on the clinical pharmacology of this compound would be beneficial to fully elucidate its therapeutic profile.
References
The Pharmacological Profile of Tenivastatin Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenivastatin calcium is the calcium salt of Tenivastatin, the active hydroxy acid metabolite of the prodrug simvastatin (B1681759). As a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, this compound plays a crucial role in the management of hypercholesterolemia. This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to support further research and drug development efforts. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from its active form, simvastatin acid, to provide a comprehensive profile.
Introduction
Cardiovascular diseases remain a leading cause of mortality worldwide, with hypercholesterolemia being a major modifiable risk factor. Statins, a class of lipid-lowering drugs, are the cornerstone of therapy for managing elevated cholesterol levels. Tenivastatin, the active form of simvastatin, is a highly effective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This document delineates the pharmacological characteristics of this compound, offering a technical resource for the scientific community.
Mechanism of Action
This compound exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol and other isoprenoids.[2] By blocking this step, Tenivastatin reduces the intracellular pool of cholesterol, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. This increased expression of LDL receptors enhances the clearance of LDL cholesterol from the circulation, thereby lowering plasma LDL-C levels.[1]
Signaling Pathways
The inhibition of HMG-CoA reductase by Tenivastatin initiates a cascade of downstream signaling events.
A key consequence of reduced intracellular cholesterol is the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. In sterol-depleted cells, SREBPs are cleaved and the active N-terminal domain translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including the LDL receptor gene, leading to their increased transcription.
Furthermore, by reducing the synthesis of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), statins prevent the prenylation of small GTP-binding proteins such as Rho, Ras, and Rac.[2] The inhibition of RhoA/ROCK signaling in the vasculature contributes to the pleiotropic effects of statins, including improvements in endothelial function.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of total cholesterol, LDL cholesterol, and triglycerides, and a modest increase in high-density lipoprotein (HDL) cholesterol.
In Vitro HMG-CoA Reductase Inhibition
The inhibitory potency of statins is quantified by their half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). While specific data for this compound is scarce, studies on simvastatin acid provide a strong indication of its potency.
| Compound | IC50 (nM) | Ki (nM) | Source |
| Simvastatin Acid | 5.8 | 0.2 | [3][4] |
Pharmacokinetics
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). As Tenivastatin is the active metabolite of simvastatin, its pharmacokinetic properties are intrinsically linked to the administration of simvastatin.
In Vivo Pharmacokinetic Parameters (Simvastatin Acid in Animal Models)
Pharmacokinetic studies in animal models are crucial for determining the ADME profile of a drug. The following table summarizes pharmacokinetic parameters for simvastatin acid after oral administration of simvastatin in rats and dogs. It is important to note that these values can vary depending on the animal model and experimental conditions.
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Source |
| Rat (SD) | 20 (oral simvastatin) | 18.5 ± 5.2 | 0.5 | 45.3 ± 11.8 | - | [5] |
| Dog (Beagle) | 40 (oral simvastatin) | 3.6 ± 2.2 | - | - | - | [6] |
Clinical Efficacy and Safety
Specific clinical trial data for this compound is not extensively reported under this name, as it is the active metabolite of the widely studied drug, simvastatin. The efficacy and safety profile of simvastatin is well-established through numerous large-scale clinical trials. These trials have consistently demonstrated that simvastatin significantly reduces the risk of major cardiovascular events.
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay (Spectrophotometric)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound on HMG-CoA reductase.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
This compound
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and HMG-CoA reductase in the assay buffer. Prepare serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, add the assay buffer, NADPH solution, and varying concentrations of this compound to the appropriate wells. Include control wells with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Initiate the reaction by adding the HMG-CoA reductase solution to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The rate of decrease in absorbance corresponds to the rate of NADPH oxidation.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in a rodent model.
Materials:
-
Test animals (e.g., Sprague-Dawley rats)
-
This compound formulation for administration
-
Blood collection supplies (e.g., capillary tubes, anticoagulant)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week.
-
Dosing: Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage).
-
Blood Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of Tenivastatin in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.
Conclusion
This compound, as the active metabolite of simvastatin, is a potent inhibitor of HMG-CoA reductase, the key enzyme in cholesterol biosynthesis. Its pharmacological profile is characterized by effective reduction of LDL cholesterol through a well-defined mechanism of action involving the upregulation of LDL receptors via the SREBP pathway. Additionally, its pleiotropic effects, mediated in part by the inhibition of the RhoA/ROCK pathway, contribute to its cardiovascular benefits. While specific quantitative pharmacokinetic and clinical data for this compound are limited, the extensive body of research on its prodrug, simvastatin, provides a robust foundation for understanding its efficacy and safety. The experimental protocols and pathway diagrams presented in this guide offer valuable tools for researchers and drug development professionals engaged in the study of statins and the treatment of hypercholesterolemia. Further research focusing specifically on the calcium salt form would be beneficial to fully elucidate its unique properties.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Statins and protein prenylation in cancer cell biology and therapy [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. adooq.com [adooq.com]
- 5. Decreased exposure of simvastatin and simvastatin acid in a rat model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Anti-Proliferative Potential of Statins in Oncology: A Technical Overview
Disclaimer: This technical guide summarizes the well-documented anti-proliferative effects of the statin class of drugs in cancer cells. The user's original request specified "Tenivastatin." However, a comprehensive search of publicly available scientific literature yielded no specific data regarding the anti-proliferative effects of Tenivastatin in cancer cells. Therefore, this document provides a detailed overview of the established mechanisms of action and experimental findings for other widely studied statins, such as Simvastatin, Atorvastatin, and Pitavastatin, as a proxy. The methodologies and findings presented herein can serve as a foundational guide for potential research into the anti-cancer properties of Tenivastatin.
Executive Summary
Statins, primarily known for their cholesterol-lowering effects, have garnered significant attention for their potential as anti-cancer agents. Extensive preclinical research has demonstrated that statins can inhibit the proliferation of a wide range of cancer cells.[1][2] These anti-proliferative effects are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4] The underlying molecular mechanisms involve the inhibition of the mevalonate (B85504) (MVA) pathway, which is crucial for the synthesis of cholesterol and various non-sterol isoprenoids essential for cancer cell growth and survival.[5][6] This guide provides an in-depth look at the quantitative effects of statins on cancer cells, detailed experimental protocols for assessing these effects, and visualizations of the key signaling pathways involved.
Quantitative Data on Anti-Proliferative Effects
The anti-proliferative efficacy of statins can vary depending on the specific statin, the cancer cell line, and the dosage. The following tables summarize representative quantitative data from studies on commonly researched statins.
Table 1: IC50 Values of Various Statins in Different Cancer Cell Lines
| Statin | Cancer Cell Line | IC50 (µM) | Reference |
| Simvastatin | Triple-Negative Breast Cancer (MDA-MB-231) | ~5-10 | [7] |
| Atorvastatin | Triple-Negative Breast Cancer (Hs578T) | ~5-10 | [7] |
| Simvastatin | Pancreatic Cancer (PA-TU-8902) | <12 | [8] |
| Cerivastatin | Pancreatic Cancer (MiaPaCa-2) | <12 | [8] |
| Fluvastatin | Malignant Melanoma (A-375) | ~50 | [1] |
| Pitavastatin | Oral Squamous Carcinoma (SCC15) | ~0.25-0.5 | [9] |
Table 2: Effects of Simvastatin on Apoptosis and Cell Cycle Distribution in Triple-Negative Breast Cancer Cells (MDA-MB-231)
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V Positive) | % Cells in G1 Phase | % Cells in S Phase | Reference |
| Control | 0 | Baseline | Baseline | Baseline | [3][4] |
| Simvastatin | 5 | ~38% | Increased | Decreased | [3][4] |
| Simvastatin | 10 | ~46% | Significantly Increased | Significantly Decreased | [3][4] |
Experimental Protocols
This section details the standard methodologies used to investigate the anti-proliferative effects of statins in cancer cell lines.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Statin Treatment: Treat the cells with various concentrations of the statin of interest for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the statin for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain DNA, and the cellular DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the statin for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Signaling Pathways and Workflows
Mevalonate Pathway and Statin Inhibition
Caption: Inhibition of HMG-CoA Reductase by Statins in the Mevalonate Pathway.
Downstream Signaling Cascades Affected by Statins
Caption: Statin-mediated inhibition of downstream pro-survival and proliferative pathways.
Experimental Workflow for Assessing Anti-Proliferative Effects
Caption: A typical experimental workflow for studying the anti-proliferative effects of statins.
Conclusion
The existing body of research strongly supports the anti-proliferative effects of various statins across a multitude of cancer cell lines. These effects are primarily driven by the induction of apoptosis and cell cycle arrest, stemming from the inhibition of the mevalonate pathway and its downstream signaling cascades. While no specific data currently exists for Tenivastatin, the established anti-cancer properties of the statin class provide a strong rationale for investigating its potential in this area. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for undertaking such research and contributing to the growing field of drug repurposing in oncology.
References
- 1. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Anticancer Potential of Statins: Mechanisms and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statins inhibit proliferation and induce apoptosis in triple-negative breast cancer cells | springermedizin.de [springermedizin.de]
- 4. mdpi.com [mdpi.com]
- 5. Mutant p53, the Mevalonate Pathway and the Tumor Microenvironment Regulate Tumor Response to Statin Therapy [mdpi.com]
- 6. Current perspectives on statins as potential anti-cancer therapeutics: clinical outcomes and underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statins inhibit proliferation and induce apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tenivastatin Calcium (CAS Number 530112-57-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenivastatin calcium (CAS 530112-57-3), the calcium salt of Tenivastatin (also known as Simvastatin acid), is the biologically active hydroxy acid form of the widely prescribed lipid-lowering drug, Simvastatin. As a potent and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, this compound plays a crucial role in the modulation of the mevalonate (B85504) pathway. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental data related to this compound. It includes detailed experimental protocols for relevant in vitro assays and visual representations of its primary signaling pathway and experimental workflows to support further research and development in cardiovascular diseases and oncology.
Introduction
Tenivastatin, the active metabolite of the lactone prodrug Simvastatin, is a powerful inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. By blocking the conversion of HMG-CoA to mevalonate, Tenivastatin not only reduces endogenous cholesterol production but also exerts a range of pleiotropic effects, including anti-inflammatory, anti-proliferative, and pro-apoptotic activities. These properties have expanded its research applications beyond cardiovascular disease into the realm of oncology. This document serves as a core technical resource for professionals engaged in the study and development of this compound.
Physicochemical Properties
This compound is a white to off-white solid. Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 530112-57-3 | |
| Molecular Formula | C₅₀H₇₈CaO₁₂ | [1] |
| Molecular Weight | 911.2 g/mol | [1] |
| Solubility | Slightly soluble in Acetonitrile, DMSO, Ethyl Acetate, and Methanol. | |
| Storage | Store at -20°C. | |
| Stability | Stable under recommended storage conditions. |
Mechanism of Action
This compound exerts its pharmacological effects primarily through the competitive inhibition of HMG-CoA reductase. This action blocks the synthesis of mevalonate, a critical precursor for cholesterol and various non-steroidal isoprenoids essential for cell function.
Inhibition of Cholesterol Synthesis
The primary mechanism of Tenivastatin is the interruption of the mevalonate pathway, leading to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the circulation.
Pleiotropic Effects
Beyond lipid-lowering, the inhibition of the mevalonate pathway leads to a reduction in isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho. By inhibiting prenylation, Tenivastatin modulates key cellular signaling pathways involved in proliferation, differentiation, apoptosis, and inflammation.
Quantitative Data
The inhibitory potency of Tenivastatin (Simvastatin acid) against HMG-CoA reductase and its cytotoxic effects on various cancer cell lines are summarized below.
Table 1: HMG-CoA Reductase Inhibition
| Compound | Parameter | Value | Conditions | Reference |
| Simvastatin | Kᵢ | 0.1-0.2 nM | Cell-free assay | [2] |
| Simvastatin acid | IC₅₀ | 3-20 nM | HMG-CoA (20 µM), HMG-CoA reductase (0.9 µg/ml), NADPH in phosphate (B84403) buffer | [3] |
Table 2: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time | Reference |
| ECC-1 | Endometrial Cancer | ~15 | 72 h | [4] |
| Ishikawa | Endometrial Cancer | ~17 | 72 h | [4] |
| MCF-7 | Breast Cancer | 8.9 | 48 h | [5][6] |
| MDA-MB-231 | Breast Cancer | 4.5 | 48 h | [5][6] |
| 4T1 | Breast Cancer | ~2 | 48 h | [7] |
| CT26.WT | Colon Cancer | ~2 | 48 h | [7] |
| HCT-116 | Colon Cancer | ~2 | 48 h | [7] |
| 5637 | Bladder Cancer | ~2 | 48 h | [7] |
| RT4 | Bladder Cancer | ~2 | 48 h | [7] |
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay (Spectrophotometric)
This protocol outlines a method to determine the inhibitory activity of this compound against HMG-CoA reductase by monitoring the consumption of NADPH at 340 nm.
Materials:
-
This compound (Simvastatin acid)
-
HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing DTT and EDTA)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Dilute HMG-CoA reductase and NADPH in assay buffer to the desired working concentrations.
-
Prepare the HMG-CoA substrate solution in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, NADPH solution, and the this compound dilutions (or vehicle control).
-
Initiate the reaction by adding the HMG-CoA reductase enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
-
Measurement:
-
Add the HMG-CoA substrate to all wells to start the reaction.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time).
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V staining followed by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Signaling Pathways in Cancer
In cancer cells, Simvastatin (the active form of which is Tenivastatin) has been shown to induce apoptosis and inhibit proliferation by modulating key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[8][9]
Simvastatin has been observed to suppress the PI3K/Akt/mTOR pathway by enhancing PTEN expression and dephosphorylating downstream components.[8] Similarly, it inhibits the MAPK/ERK pathway by dephosphorylating Raf, MEK, and ERK.[9] These actions collectively lead to decreased cell proliferation and survival, and the induction of apoptosis.
In Vivo Data
Pharmacokinetics
Studies in rat models have investigated the pharmacokinetics of Simvastatin and its active metabolite, Simvastatin acid (Tenivastatin). Following oral administration of Simvastatin, Tenivastatin is readily detected in plasma. In a study with diabetic rats, oral administration of 20 mg/kg Simvastatin resulted in detectable plasma concentrations of Simvastatin acid.[7]
Toxicology
The safety profile of Simvastatin is well-established. A material safety data sheet for this compound hydrate (B1144303) indicates that no data is available for acute toxicity (oral, dermal, inhalation LD₅₀).[10] It is recommended to handle the compound with appropriate personal protective equipment in a laboratory setting.
Conclusion
This compound, as the active form of Simvastatin, is a potent inhibitor of HMG-CoA reductase with significant therapeutic potential beyond its cholesterol-lowering effects. Its ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes it a compound of high interest for oncological research. This technical guide provides a foundational understanding and practical protocols to facilitate further investigation into the multifaceted activities of this compound.
References
- 1. This compound | C50H78CaO12 | CID 11954370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. DSpace [helda.helsinki.fi]
- 4. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Cytotoxicity of Simvastatin in Human Breast Cancer MCF-7 and MDA-MB-231 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the Effect of Statins on a Variety of Null, Wild Type, and Mutant p53 Cancer Cell Lines [gavinpublishers.com]
- 8. Simvastatin-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. cleanchemlab.com [cleanchemlab.com]
An In-depth Technical Guide to Tenivastatin Calcium: Molecular Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tenivastatin calcium, a potent inhibitor of HMG-CoA reductase. The document details its molecular structure, mechanism of action, pharmacokinetic and pharmacodynamic properties, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Molecular Structure and Properties
Tenivastatin is the active hydroxy acid form of the prodrug simvastatin (B1681759). It is the calcium salt of this active metabolite that is often used in research and pharmaceutical contexts.
| Property | Value | Reference |
| IUPAC Name | calcium bis((3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate) | [1] |
| Chemical Formula | C₅₀H₇₈CaO₁₂ | [1][2] |
| Molecular Weight | 911.2 g/mol (anhydrous) | [1] |
| CAS Number | 151006-18-7 (anhydrous) | [1] |
| SMILES String | CCC(C)(C)C(=O)O[C@H]1C--INVALID-LINK--C)CC--INVALID-LINK--[O-])O)O">C@HC.CCC(C)(C)C(=O)O[C@H]1C--INVALID-LINK--C)CC--INVALID-LINK--[O-])O)O">C@HC.[Ca+2] | [2] |
Mechanism of Action and Function
This compound is a potent and reversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3] By competitively inhibiting this enzyme, Tenivastatin blocks the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[4] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. This increased receptor expression enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering total and LDL cholesterol levels.[5]
Beyond its primary lipid-lowering effects, Tenivastatin, like other statins, exhibits pleiotropic effects that are independent of cholesterol reduction. These include anti-inflammatory, antioxidant, and antithrombotic properties.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for Tenivastatin (simvastatin acid) and its parent compound, simvastatin.
Table 3.1: In Vitro Potency
| Parameter | Value | Cell/System | Reference |
| Ki (HMG-CoA Reductase) | 0.1-0.2 nM | Cell-free assays | [6] |
| IC₅₀ (Cholesterol Synthesis) | 13.3 nM | Rat H4II E cell (liver) | [6] |
| IC₅₀ (Cholesterol Synthesis) | 15.6 nM | Human Hep G2 cell (liver) | [6] |
| IC₅₀ (Cholesterol Synthesis) | 19.3 nM | Mouse L-M cell (fibroblast) | [6] |
| IC₅₀ (Cell Proliferation) | ~8 µM | SKOV3 ovarian cancer cells | [7] |
| IC₅₀ (Cell Proliferation) | ~10 µM | Hey ovarian cancer cells | [7] |
| IC₅₀ (Cell Proliferation) | ~15 µM | ECC-1 endometrial cancer cells | [3] |
| IC₅₀ (Cell Proliferation) | ~17 µM | Ishikawa endometrial cancer cells | [3] |
Table 3.2: Clinical Efficacy of Simvastatin (Parent Drug)
| Dosage | LDL-C Reduction | Triglyceride Reduction | HDL-C Increase | Reference |
| 20 mg/day | -33.8% | Not specified | Not specified | [8] |
| 40 mg/day | -39% | -18% | +12% | [9][10] |
| 80 mg/day | -47% | Significant reduction | Slight increase | [11] |
Table 3.3: Pharmacokinetic Parameters of Simvastatin (Parent Drug) in Healthy Korean Volunteers (40 mg dose)
| Parameter | Immediate-Release (IR) | Controlled-Release (CR) | Reference |
| Cmax (Simvastatin Acid) | 3.62 ng/mL | 1.68 ng/mL | [12] |
| Tmax (Simvastatin Acid) | 4.04 hours | 10.33 hours | [12] |
| t½ (Simvastatin Acid) | 4.16 hours | 11.41 hours | [12] |
Signaling Pathways
Tenivastatin's inhibition of HMG-CoA reductase and the subsequent reduction in isoprenoid intermediates affect multiple downstream signaling pathways, contributing to its pleiotropic effects.
Figure 1. Inhibition of the Cholesterol Biosynthesis Pathway by this compound.
The reduction in isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), prevents the prenylation of small GTP-binding proteins like Rho, Rac, and Ras. This disruption affects various cellular processes.
Figure 2. Signaling Pathways Modulated by Tenivastatin Leading to Pleiotropic Effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available assay kits.
Objective: To determine the inhibitory activity of this compound on HMG-CoA reductase.
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ by HMG-CoA reductase during the conversion of HMG-CoA to mevalonate.
Materials:
-
This compound
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate solution
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in assay buffer.
-
Prepare working solutions of HMG-CoA and NADPH in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and all reaction components except the enzyme.
-
Control wells (enzyme activity without inhibitor): Add assay buffer, NADPH, and HMG-CoA.
-
Inhibitor wells: Add serial dilutions of this compound, NADPH, and HMG-CoA.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add HMG-CoA reductase to the control and inhibitor wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min). Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value.
Figure 3. Experimental Workflow for HMG-CoA Reductase Inhibition Assay.
Cellular Cholesterol Synthesis Assay
Objective: To measure the effect of this compound on de novo cholesterol synthesis in a cellular context.
Principle: Cells are incubated with a radiolabeled cholesterol precursor (e.g., [¹⁴C]-acetate). The incorporation of the radiolabel into newly synthesized cholesterol is quantified.
Materials:
-
Cell line (e.g., HepG2)
-
This compound
-
[¹⁴C]-acetate
-
Cell culture medium and reagents
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter and fluid
Procedure:
-
Cell Culture: Plate cells and allow them to adhere and grow to a desired confluency.
-
Treatment: Treat cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a defined time (e.g., 2-4 hours).
-
Lipid Extraction: Wash the cells and extract total lipids using an appropriate solvent system.
-
Separation: Separate the extracted lipids by TLC.
-
Quantification: Visualize the cholesterol spot, scrape it from the TLC plate, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein content of the cell lysate. Calculate the percent inhibition of cholesterol synthesis compared to untreated controls.
In Vivo Efficacy Study in a Hypercholesterolemic Animal Model
Objective: To evaluate the lipid-lowering efficacy of this compound in an animal model of hypercholesterolemia.
Animal Model:
-
Rats or mice fed a high-cholesterol diet.
-
Genetically modified models (e.g., LDLR knockout mice).
Procedure:
-
Acclimatization and Diet Induction: Acclimatize animals and induce hypercholesterolemia with a high-fat/high-cholesterol diet for a specified period.
-
Grouping and Treatment: Randomly assign animals to control and treatment groups. Administer this compound or vehicle control orally once daily for the duration of the study.
-
Monitoring: Monitor body weight and food consumption regularly.
-
Blood Sampling: Collect blood samples at baseline and at the end of the study for lipid profile analysis.
-
Lipid Profile Analysis: Measure total cholesterol, LDL-C, HDL-C, and triglycerides in serum or plasma using enzymatic colorimetric assays.
-
Data Analysis: Compare the lipid profiles of the treatment groups to the control group to determine the efficacy of this compound.
Conclusion
This compound is a highly potent inhibitor of HMG-CoA reductase with well-established efficacy in lowering LDL cholesterol. Its pleiotropic effects, mediated through the modulation of various signaling pathways, suggest broader therapeutic potential beyond lipid management. The experimental protocols provided herein offer a foundation for further investigation into the nuanced mechanisms and applications of this important therapeutic agent.
References
- 1. This compound | C50H78CaO12 | CID 11954370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cholesterol absorption inhibitor - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of atorvastatin compared with simvastatin in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gpnotebook.com [gpnotebook.com]
- 11. A Study on Pharmacokinetic Functionalities and Safety Margins of an Optimized Simvastatin Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic comparison of controlled-release and immediate-release oral formulations of simvastatin in healthy Korean subjects: a randomized, open-label, parallel-group, single- and multiple-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Effects of Simvastatin Hydroxy Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of simvastatin (B1681759) hydroxy acid (SVA), the active metabolite of the widely prescribed cholesterol-lowering drug, simvastatin. Simvastatin itself is an inactive lactone prodrug that is converted in vivo and in vitro to its active open β-hydroxy acid form by esterases.[1][2] This guide details its core mechanism of action, impact on various cellular processes and signaling pathways, and presents quantitative data and standardized experimental protocols relevant to preclinical research.
Core Mechanism of Action: Inhibition of the Mevalonate (B85504) Pathway
Simvastatin hydroxy acid is a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[3][4] This pathway is crucial for the synthesis of cholesterol and numerous non-steroidal isoprenoid intermediates essential for fundamental cellular functions.
By blocking HMG-CoA reductase, SVA depletes the downstream products of mevalonate, most notably farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5][6] These isoprenoids are vital lipid attachments for the post-translational modification (prenylation) of small GTP-binding proteins, including Ras and Rho family members.[5][7] The proper membrane localization and function of these proteins are critical for intracellular signal transduction. Consequently, the inhibition of their prenylation disrupts multiple downstream signaling cascades that control cell proliferation, survival, migration, and inflammation.[5][8]
Caption: Inhibition of HMG-CoA reductase by simvastatin hydroxy acid.
Key In Vitro Cellular Effects
The disruption of the mevalonate pathway leads to a wide range of "pleiotropic" effects observed across various cell types in vitro.
SVA demonstrates potent anti-proliferative and pro-apoptotic activity in numerous cancer cell lines, including breast, ovarian, melanoma, and glioma cells.[9][10][11][12][13] This is often characterized by:
-
Cell Cycle Arrest: SVA can induce G1 phase arrest, preventing cells from entering the DNA synthesis phase.[1][10] This is associated with increased expression of cell cycle inhibitors like p21 and p27.[10]
-
Induction of Apoptosis: SVA triggers programmed cell death by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and activation of caspases.[9][14]
-
Inhibition of Metastasis: SVA has been shown to inhibit cancer cell adhesion, migration, and invasion in vitro.[4][15]
Table 1: Cytotoxicity (IC50) of Simvastatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation(s) |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | 48 | 8.9 | [12] |
| MDA-MB-231 | Breast Cancer | 48 | 4.5 | [12] |
| Hey | Ovarian Cancer | 72 | ~10 | [13] |
| SKOV3 | Ovarian Cancer | 72 | ~8 | [13] |
| A375M | Melanoma | 72 | Not specified, but sensitive | [10] |
| G361 | Melanoma | 72 | Not specified, but sensitive | [10] |
| Ewing Sarcoma Lines | Bone Sarcoma | Not specified | Micromolar range |[16] |
SVA exerts significant effects on endothelial cells, which are largely independent of cholesterol synthesis:
-
eNOS Activation: SVA increases the activity and expression of endothelial nitric oxide synthase (eNOS).[17][18] This is achieved through the phosphorylation of eNOS at Ser1177, mediated by the activation of kinases such as Akt and AMP-activated protein kinase (AMPK).[19][20][21]
-
Promotion of Angiogenesis: Through Akt activation, SVA can promote the formation of vascular structures in vitro.[21]
-
Reduced Endothelial Dysfunction: By increasing nitric oxide (NO) bioavailability, SVA helps restore endothelial function and promotes vasorelaxation.[18][22]
SVA exhibits potent anti-inflammatory properties in vitro. In cell types like macrophages and peripheral blood mononuclear cells, simvastatin can:
-
Reduce Pro-inflammatory Cytokine Production: It dose-dependently inhibits the production of cytokines such as IL-6 and IL-8 in response to inflammatory stimuli like lipopolysaccharide (LPS).[23]
-
Inhibit Leukocyte Adhesion: Statins have been shown to interfere with leukocyte adhesion, a key step in the inflammatory cascade.[7]
-
Suppress Inflammatory Signaling: The anti-inflammatory effect is linked to the inhibition of the mevalonate pathway, which reduces the activation of transcription factors like NF-κB that drive inflammatory responses.[24]
Modulation of Key Signaling Pathways
SVA's pleiotropic effects are mediated by its influence on several critical intracellular signaling pathways, primarily due to the inhibition of Ras and Rho protein prenylation.
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth.
-
In Cancer Cells: SVA often deactivates this pathway, leading to apoptosis and reduced proliferation. It can suppress the phosphorylation of Akt and downstream targets like mTOR and S6 Ribosomal Protein.[5][13][25]
-
In Endothelial Cells: Conversely, SVA can rapidly activate Akt in endothelial cells.[21] This activation is crucial for its beneficial vascular effects, including eNOS stimulation and pro-survival signaling.[19][20]
The MAPK/ERK pathway is another key cascade that regulates cell proliferation and differentiation.
-
SVA treatment consistently leads to the deactivation of the MAPK/ERK pathway in various cancer cells by dephosphorylating key kinases like c-Raf and ERK1/2.[4][5][25] This contributes significantly to its anti-proliferative effects.
The Rho family of small GTPases (e.g., RhoA) are critically dependent on geranylgeranylation for their function.
-
By depleting GGPP, SVA prevents RhoA activation. This has several consequences, including inhibition of cancer cell migration and invasion.[8] In macrophages, the inhibition of the RhoA-p38 MAPK pathway by simvastatin leads to reduced expression of the pro-inflammatory enzyme Lp-PLA2.[8]
Caption: Overview of signaling pathways modulated by simvastatin.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays used to assess the effects of SVA. Researchers should optimize concentrations, incubation times, and cell numbers for their specific cell lines and experimental goals.
Note on SVA Preparation: Simvastatin is a prodrug and must be activated to its hydroxy acid form for use in cell culture. A common method is to dissolve simvastatin in ethanol, add NaOH, heat to 50°C, and then neutralize with HCl before diluting in culture medium.[26]
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of SVA (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.
-
Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The IC50 value can be determined using non-linear regression analysis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with SVA as described above for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using a gentle enzyme like TrypLE. Combine with the floating cells from the supernatant.
-
Staining: Wash the collected cells with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Antibody Incubation: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
This technique is used to detect and quantify specific proteins and their phosphorylation status.
-
Cell Lysis: After treatment with SVA, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Caption: General experimental workflow for in vitro SVA studies.
Quantitative Data Summary
The following tables summarize quantitative findings from various in vitro studies on simvastatin.
Table 2: Effects of Simvastatin on Endothelial Cell Function
| Cell Type | Treatment | Effect | Magnitude of Change | Citation(s) |
|---|---|---|---|---|
| 293-eNOS cells | 10 µM Simvastatin (2h) | Increased eNOS activity | ~95% increase | [19] |
| HUVECs | 1 µM Simvastatin (30 min) | Increased Akt phosphorylation | Maximal at 1 µM | [21][26] |
| PAECs | 5 µM Simvastatin (1h) | Increased NO levels | Significant increase | [18] |
| PAECs | 5 µM Simvastatin (1h) | Decreased eNOS-derived superoxide (B77818) | Significant decrease |[18] |
Table 3: Effects of Simvastatin on Signaling Protein Phosphorylation in Cancer Cells
| Cell Line | Treatment | Target Protein | Effect | Citation(s) |
|---|---|---|---|---|
| Breast Cancer | Simvastatin | p-Akt (Ser473) | Dephosphorylation | [5] |
| Breast Cancer | Simvastatin | p-ERK1/2 | Dephosphorylation | [5] |
| Ovarian Cancer | Simvastatin | p-Akt, p-S6 | Dose-dependent decrease | [13] |
| Ovarian Cancer | Simvastatin | p-ERK1/2 | Dose-dependent decrease | [13] |
| Colon Cancer | 5-10 µM Simvastatin (24h) | p-Akt, p-ERK | Increased phosphorylation (Nrf2 activation) |[27] |
Note: The effect on Akt/ERK can be cell-type specific. While generally inhibitory in cancer, simvastatin can activate these pathways in other contexts, such as the Nrf2 antioxidant response in colon cancer cells.[27]
This guide provides a foundational understanding of the multifaceted in vitro effects of simvastatin hydroxy acid. Its potent ability to modulate fundamental cellular processes through the inhibition of the mevalonate pathway makes it a subject of intense research for applications beyond lipid-lowering, particularly in oncology and vascular biology.
References
- 1. Simvastatin Induces Apoptosis And Suppresses Hepatocellular Carcinoma Induced In Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simvastatin-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of simvastatin, an inhibitor of hydroxy-methylglutaryl coenzyme A reductase, on the growth of human Ito cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Simvastatin reduces lipoprotein-associated phospholipase A2 in lipopolysaccharide-stimulated human monocyte-derived macrophages through inhibition of the mevalonate-geranylgeranyl pyrophosphate-RhoA-p38 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simvastatin inhibits cancer cell growth by inducing apoptosis correlated to activation of Bax and down-regulation of BCL-2 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simvastatin inhibits growth via apoptosis and the induction of cell cycle arrest in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo antiproliferative effects of simvastatin, an HMG-CoA reductase inhibitor, on human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
- 13. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simvastatin protects hepatocytes from apoptosis by suppressing the TNF-α/caspase-3 signaling pathway in mice with burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. erc.bioscientifica.com [erc.bioscientifica.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Simvastatin restores pulmonary endothelial function in the setting of pulmonary over-circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simvastatin increases the activity of endothelial nitric oxide synthase via enhancing phosphorylation | Semantic Scholar [semanticscholar.org]
- 20. Acute simvastatin increases endothelial nitric oxide synthase phosphorylation via AMP-activated protein kinase and reduces contractility of isolated rat mesenteric resistance arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The HMG-CoA reductase inhibitor simvastatin activates the protein kinase Akt and promotes angiogenesis in normocholesterolemic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Statin-Induced Nitric Oxide Signaling: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo and in vitro effects of simvastatin on inflammatory markers in pre-dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Simvastatin Effects on Inflammation and Platelet Activation Markers in Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. selleckchem.com [selleckchem.com]
- 27. Simvastatin induces heme oxygenase-1 via NF-E2-related factor 2 (Nrf2) activation through ERK and PI3K/Akt pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tenivastatin Calcium: A Comprehensive Review of its Pharmacology and Toxicology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tenivastatin, the active β-hydroxy acid metabolite of the prodrug simvastatin (B1681759), is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This document provides a detailed technical overview of the pharmacology and toxicology of tenivastatin calcium. It is intended for researchers, scientists, and professionals involved in drug development. The information presented herein is a synthesis of available preclinical and clinical data, focusing on quantitative data, experimental methodologies, and key signaling pathways.
Introduction
Statins are a class of lipid-lowering medications widely used to reduce the risk of cardiovascular disease.[1][3] Tenivastatin, also known as simvastatin acid or simvastatin hydroxy acid, is the active form of simvastatin.[4][5] Simvastatin itself is an inactive lactone prodrug that is hydrolyzed in the body to tenivastatin.[1][2] this compound is a salt form of this active metabolite.[6] By competitively inhibiting HMG-CoA reductase, tenivastatin effectively reduces endogenous cholesterol production.[3][7]
Pharmacology
Mechanism of Action
The primary mechanism of action of tenivastatin is the competitive inhibition of HMG-CoA reductase.[6][7] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical and early step in the cholesterol biosynthesis pathway.[3][8] Inhibition of this step in the liver leads to a decrease in hepatic cholesterol concentration. This, in turn, upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.[7]
Beyond its lipid-lowering effects, tenivastatin, like other statins, exhibits pleiotropic effects, including anti-inflammatory, antioxidant, and anti-proliferative properties.[9] These effects are largely attributed to the reduced synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are downstream products of mevalonate.[10] These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are involved in various cellular signaling pathways.[9][10]
Pharmacodynamics
The principal pharmacodynamic effect of tenivastatin is the reduction of plasma cholesterol levels. Clinical studies with the parent drug, simvastatin, have demonstrated significant reductions in total cholesterol, LDL cholesterol, and triglycerides, along with an increase in high-density lipoprotein (HDL) cholesterol.[11][12] Simvastatin has been shown to decrease LDL levels by up to 50%.[2] In vitro studies have also shown that simvastatin can inhibit the formation of 20-Hydroxyeicosatetraenoic acid (20-HETE) with an IC50 value of 10 µM in human liver microsomes.[13]
Table 1: Pharmacodynamic Properties of Simvastatin (leading to Tenivastatin formation)
| Parameter | Value/Effect | Reference |
| Primary Target | HMG-CoA Reductase | [6][7] |
| LDL Cholesterol Reduction | Up to 50% | [2] |
| Total Cholesterol Reduction | > 30% | [11] |
| Triglyceride Reduction | Significant reduction | [11] |
| HDL Cholesterol Effect | Tends to increase | [11] |
| In Vitro 20-HETE Formation Inhibition (IC50) | 10 µM (by simvastatin) | [13] |
Pharmacokinetics
Tenivastatin is formed in vivo from the hydrolysis of the inactive lactone prodrug, simvastatin.[2][14]
Absorption and Distribution: Simvastatin is orally administered and has a low systemic bioavailability (less than 5%) due to extensive first-pass metabolism in the liver.[2][15] It is highly protein-bound (approximately 95%).[2]
Metabolism: Simvastatin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme to its active β-hydroxy acid form (tenivastatin) and other metabolites.[7][14][16][17] Tenivastatin itself is also a substrate for CYP3A4.[16] The hepatic uptake of tenivastatin is mediated by transporters such as the organic anion-transporting polypeptide 1B1 (OATP1B1).[4][14]
Excretion: Metabolites of simvastatin are primarily excreted in the feces (60%) and to a lesser extent in the urine (13%).[2] The elimination half-life of simvastatin is approximately 2 hours, and for tenivastatin (simvastatin acid) it is around 1.9 hours.[2]
Table 2: Pharmacokinetic Parameters of Simvastatin and Tenivastatin (Simvastatin Acid)
| Parameter | Simvastatin | Tenivastatin (Simvastatin Acid) | Reference |
| Bioavailability | < 5% | - | [2] |
| Protein Binding | ~95% | - | [2] |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | [7][14][16] |
| Hepatic Uptake Transporter | - | OATP1B1 | [4][14] |
| Elimination Half-life | ~2 hours | ~1.9 hours | [2] |
| Route of Excretion | Feces (60%), Urine (13%) | - | [2] |
| Tumor to Plasma Partition Coefficient (Murine model) | - | <0.084 ± 0.008 | [18] |
Toxicology
The toxicological profile of tenivastatin is primarily inferred from studies on its parent drug, simvastatin. The most commonly reported adverse effects are generally mild and transient.
Common Adverse Effects:
Serious Adverse Effects:
-
Myopathy and Rhabdomyolysis: This is a rare but serious adverse effect of statins, characterized by muscle pain, tenderness, or weakness, and accompanied by elevated creatine (B1669601) kinase (CK) levels.[19][20] The risk is dose-dependent and is increased with co-administration of certain drugs that inhibit CYP3A4.[21] Genetic factors, such as polymorphisms in the SLCO1B1 gene (encoding OATP1B1), can also increase the risk of myopathy.[21]
-
Hepatotoxicity: Asymptomatic elevations in serum transaminases can occur.[11] Clinically significant liver injury is rare.[19]
Table 3: Summary of Toxicological Profile of Simvastatin/Tenivastatin
| Adverse Effect | Description | Reference |
| Myopathy/Rhabdomyolysis | Muscle pain, weakness, elevated CK. Rare but serious. | [19][20] |
| Hepatotoxicity | Elevations in serum transaminases. Clinically significant injury is rare. | [11][19] |
| Gastrointestinal Effects | Constipation, nausea, abdominal pain. Generally mild. | [11] |
| Headache | Commonly reported. | [11] |
At present, there is a lack of publicly available, detailed quantitative toxicology data such as LD50 values from acute toxicity studies or No-Observed-Adverse-Effect Levels (NOAELs) from chronic toxicity studies specifically for this compound.
Signaling Pathways
HMG-CoA Reductase Inhibition Pathway
The primary signaling consequence of tenivastatin administration is the blockade of the mevalonate pathway.
Statin-Induced Apoptosis Pathways
Statins have been shown to induce apoptosis in various cancer cell lines through multiple signaling pathways.[9][22][23]
Key Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay
This assay is fundamental for determining the inhibitory potency of compounds like tenivastatin.
Principle: The activity of HMG-CoA reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[24][25]
Materials:
-
HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
Test compound (Tenivastatin)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA substrate.
-
Add various concentrations of tenivastatin or a vehicle control to the reaction mixture.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the HMG-CoA reductase enzyme.
-
Immediately begin kinetic measurement of absorbance at 340 nm over a set period.
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of tenivastatin and calculate the IC50 value.
In Vitro Metabolism using Human Liver Microsomes
This protocol is used to identify the metabolic pathways and the enzymes involved in the metabolism of a drug candidate.
Principle: The test compound is incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., CYPs), in the presence of necessary cofactors. The formation of metabolites is then analyzed using techniques like LC-MS/MS.[17][26]
Materials:
-
Pooled human liver microsomes
-
Test compound (Tenivastatin)
-
NADPH regenerating system (or NADPH)
-
Incubation buffer (e.g., phosphate buffer)
-
LC-MS/MS system
Procedure:
-
Pre-warm a mixture of human liver microsomes, tenivastatin, and buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time period at 37°C with shaking.
-
Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence of metabolites using LC-MS/MS.
-
To identify the specific CYPs involved, the assay can be repeated in the presence of selective CYP inhibitors or by using recombinant human CYP enzymes.[17]
Conclusion
This compound, the active form of simvastatin, is a well-established HMG-CoA reductase inhibitor with potent lipid-lowering effects. Its pharmacology is characterized by a clear mechanism of action and a pharmacokinetic profile that is heavily influenced by first-pass metabolism and active hepatic transport. The pleiotropic effects of tenivastatin, mediated through the inhibition of isoprenoid synthesis, are an active area of research. The toxicological profile is generally favorable, with rare but serious risks of myopathy and hepatotoxicity that require careful patient monitoring. This document provides a foundational guide for researchers and professionals in the field of drug development, summarizing the key pharmacological and toxicological aspects of this compound. Further research is warranted to fully elucidate the quantitative aspects of its toxicology and the intricate details of its downstream signaling effects.
References
- 1. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simvastatin - Wikipedia [en.wikipedia.org]
- 3. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tenivastatin | HMG-CoA reductase inhibitor | CAS# 121009-77-6 | InvivoChem [invivochem.com]
- 5. GSRS [precision.fda.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Simvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Statins activate the mitochondrial pathway of apoptosis in human lymphoblasts and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simvastatin: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Impact of Simvastatin on Lipidomic Markers of Cardiovascular Risk in Human Liver Cells Is Secondary to the Modulation of Intracellular Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simvastatin inhibits 20-Hydroxyeicosatetraenoic acid formation: docking and in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simvastatin Hydroxy Acid Fails to Attain Sufficient Central Nervous System Tumor Exposure to Achieve a Cytotoxic Effect: Results of a Preclinical Cerebral Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simvastatin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 20. youtube.com [youtube.com]
- 21. ahajournals.org [ahajournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Statins induce cell apoptosis through a modulation of AKT/FOXO1 pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. mdpi.com [mdpi.com]
A Technical Guide to Simvastatin and its Active Hydrolysis Product, Simvastatin Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Simvastatin (B1681759) is a widely prescribed lipid-lowering medication belonging to the statin class of drugs.[1] It functions as a prodrug, meaning it is administered in an inactive lactone form and requires metabolic conversion to its biologically active form to exert its therapeutic effect.[2][3] This conversion occurs primarily in the liver through hydrolysis, where the lactone ring of simvastatin is opened to form its active β-hydroxy acid metabolite, known as simvastatin acid.[2][4] This active form is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5][6]
While the user's query mentioned "Tenivastatin calcium," it is important to clarify that "Tenivastatin" is a synonym for simvastatin acid.[7][8] Therefore, this guide will focus on the well-documented hydrolysis of simvastatin to simvastatin acid and provide a comprehensive technical overview of both compounds. This compound is the calcium salt of simvastatin acid.[9][10]
Comparative Physicochemical and Pharmacokinetic Data
For ease of comparison, the key quantitative properties of Simvastatin (prodrug) and its active hydrolysis product, Simvastatin Acid, are summarized below.
Table 1: Physicochemical Properties
| Property | Simvastatin (Lactone Prodrug) | Simvastatin Acid (Active Metabolite) |
| Molecular Formula | C25H38O5[1] | C25H40O6[7] |
| Molecular Weight | 418.6 g/mol [1] | 436.6 g/mol [7] |
| Chemical Nature | Lipophilic | More Polar/Hydrophilic[4] |
| Solubility | Low aqueous solubility (6.3 x 10⁻³ g/L)[11] | Higher aqueous solubility than lactone form |
| Synonyms | Zocor[1] | Tenivastatin, Simvastatin Hydroxy Acid[7][12] |
Table 2: Pharmacokinetic Parameters
| Parameter | Simvastatin (Lactone Prodrug) | Simvastatin Acid (Active Metabolite) |
| Bioavailability | Low (~5%) due to extensive first-pass metabolism[3] | N/A (formed in vivo) |
| Protein Binding | ~95%[3] | ~95%[3] |
| Metabolism | Hydrolyzed by esterases (e.g., CES1) and paraoxonases (e.g., PON1) to simvastatin acid. Both forms are also metabolized by CYP3A4/5.[13][14] | Undergoes glucuronidation and can be converted back to the lactone form.[15] |
| Tmax (Time to Peak Plasma Concentration) | Approx. 4 hours | Variable, dependent on hydrolysis rate |
| Primary Site of Action | Liver[16] | Liver[16] |
Experimental Protocols
Protocol for In Vitro Hydrolysis of Simvastatin to Simvastatin Acid
This protocol is adapted from established laboratory procedures for the activation of simvastatin.[17]
Objective: To hydrolyze the inactive lactone ring of simvastatin to its active open-acid form.
Materials:
-
Simvastatin powder
-
100% Ethanol
-
1N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl) solution
-
Distilled Water (H₂O)
-
Heating block or water bath at 50°C
-
pH meter
-
Vortex mixer
Procedure:
-
Dissolution: For every 8.4 mg of simvastatin, dissolve the powder in 0.2 mL of 100% ethanol. Vortex until fully dissolved.
-
Hydrolysis: Add 30 µL of 1N NaOH for every 8.4 mg of simvastatin used. This initiates the base-catalyzed hydrolysis of the lactone ring.
-
Incubation: Heat the solution at 50°C for 2 hours to ensure complete hydrolysis.
-
Neutralization: After incubation, allow the solution to cool to room temperature. Neutralize the solution to a pH of approximately 7.2 using 1N HCl. Monitor the pH carefully.
-
Final Volume Adjustment: Bring the final volume of the solution to 1 mL per 8.4 mg of initial simvastatin using distilled H₂O. The resulting solution contains the sodium salt of simvastatin acid (tenivastatin sodium).
Protocol for Analytical Quantification by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of simvastatin and simvastatin acid in a biological matrix like plasma, based on common analytical techniques.[2][18]
Objective: To accurately measure the concentration of both the prodrug and its active metabolite.
Materials:
-
C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)[19]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Mobile Phase: Acetonitrile and Water (e.g., 75:25, v/v)[18]
-
Internal Standard (IS): Lovastatin or a deuterated analog (e.g., simvastatin-d6)
-
Extraction Solvent: Ethyl acetate (B1210297) and hexane (B92381) (e.g., 90:10, v/v)[2]
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.2 mL of plasma sample, add a known concentration of the internal standard.
-
Add 3 mL of the extraction solvent.
-
Vortex mix for 30-60 seconds to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[2]
-
-
Evaporation:
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase.
-
LC-MS/MS Analysis:
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Separate simvastatin, simvastatin acid, and the internal standard on the C18 column using an isocratic or gradient elution with the acetonitrile/water mobile phase.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using Selective Reaction Monitoring (SRM).
-
Quantification: Create a calibration curve using standards of known concentrations. Quantify the analytes in the samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
-
Visualizations: Pathways and Workflows
Mechanism of Action: HMG-CoA Reductase Pathway
Statins, including the active simvastatin acid, exert their cholesterol-lowering effects by competitively inhibiting HMG-CoA reductase.[20][21] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol synthesis pathway.[5][22] By blocking this step, statins reduce the endogenous production of cholesterol in the liver.
Caption: HMG-CoA reductase pathway and the inhibitory action of Simvastatin Acid.
Experimental Workflow: Simvastatin Hydrolysis and Analysis
The following diagram illustrates the logical flow from the inactive prodrug to its active form and the subsequent analytical quantification process.
Caption: Workflow for Simvastatin hydrolysis and subsequent LC-MS/MS analysis.
References
- 1. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. droracle.ai [droracle.ai]
- 6. everydaybiochemistry.com [everydaybiochemistry.com]
- 7. Tenivastatin | C25H40O6 | CID 64718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | C50H78CaO12 | CID 11954370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tenivastatin | HMG-CoA reductase inhibitor | CAS# 121009-77-6 | InvivoChem [invivochem.com]
- 13. Role of esterase mediated hydrolysis of simvastatin in human and rat blood and its impact on pharmacokinetic profiles of simvastatin and its active metabolite in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. jptcp.com [jptcp.com]
- 17. Activation of Simvastatin [protocols.io]
- 18. wjbphs.com [wjbphs.com]
- 19. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Statin - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. ClinPGx [clinpgx.org]
Methodological & Application
Tenivastatin Calcium: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenivastatin, the active hydroxy acid metabolite of simvastatin (B1681759), is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] As a member of the statin class of drugs, Tenivastatin calcium is primarily investigated for its cholesterol-lowering effects. This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including its direct enzymatic inhibition and its effects on cellular processes related to cholesterol homeostasis and oxidative stress.
Mechanism of Action
Tenivastatin competitively inhibits HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate (B85504).[1][3] This inhibition leads to a reduction in the synthesis of cholesterol and other downstream products of the mevalonate pathway. The decrease in intracellular cholesterol levels triggers a compensatory upregulation of LDL receptors on the surface of hepatocytes, leading to increased uptake of LDL cholesterol from the circulation.[3] Beyond its lipid-lowering effects, Tenivastatin, like other statins, may exhibit pleiotropic effects, including the modulation of intracellular reactive oxygen species (ROS).[1][2]
Data Presentation
The following table summarizes the in vitro potency of Tenivastatin (as simvastatin acid) in key functional assays.
| Assay Target/Endpoint | Assay Type | Cell Line/System | Key Parameter | Value | Reference |
| HMG-CoA Reductase | Enzymatic Inhibition | Cell-free | IC50 | 5.8 nM | [4] |
| Cholesterol Synthesis | Cellular Inhibition | Human Hepatocytes | IC50 | 0.2-8.0 nM (range for various statins) | N/A |
| Reactive Oxygen Species (ROS) Production | Cellular Inhibition | Human Cardiomyocytes (hCM) | % Reduction | 8.9% - 43% (at 0.1–20 μM) | [1][2] |
Experimental Protocols
HMG-CoA Reductase Activity Assay (Colorimetric)
This protocol is adapted from commercially available HMG-CoA Reductase Assay Kits and measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.[5][6][7][8]
Materials:
-
This compound
-
HMG-CoA Reductase Assay Buffer
-
Recombinant HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
96-well clear flat-bottom plate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare this compound stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions in HMG-CoA Reductase Assay Buffer.
-
Reconstitute HMG-CoA Reductase, HMG-CoA, and NADPH in Assay Buffer according to the kit manufacturer's instructions. Keep enzyme on ice.
-
-
Assay Setup:
-
Add the following to each well of a 96-well plate:
-
Inhibitor wells: 2 µL of this compound dilution and 5 µL of HMG-CoA Reductase.
-
Enzyme Control (EC) well: 2 µL of Assay Buffer and 5 µL of HMG-CoA Reductase.
-
Solvent Control well: 2 µL of solvent and 5 µL of HMG-CoA Reductase.
-
-
Adjust the volume in each well to 10 µL with Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing Assay Buffer, HMG-CoA, and NADPH according to the kit protocol.
-
Add 190 µL of the Reaction Mix to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 10-20 minutes, taking readings every 20-30 seconds.[4]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time).
-
Determine the percentage of inhibition for each this compound concentration relative to the Enzyme Control.
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Cholesterol Synthesis Assay (Radiolabeled Acetate Incorporation)
This assay measures the de novo synthesis of cholesterol in cultured cells by quantifying the incorporation of radiolabeled acetate.[9][10][11][12][13]
Materials:
-
This compound
-
HepG2 cells (or other suitable liver cell line)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
[¹⁴C]-acetate
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture and Treatment:
-
Plate HepG2 cells in 6-well plates and grow to near confluency.
-
Pre-incubate cells in serum-free medium for 24 hours to upregulate cholesterol synthesis.
-
Treat cells with various concentrations of this compound for 18-24 hours.
-
-
Radiolabeling:
-
Add [¹⁴C]-acetate (e.g., 1 µCi/mL) to each well and incubate for an additional 2-4 hours.[9]
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add the lipid extraction solvent to each well and incubate for 30 minutes to lyse the cells and extract the lipids.
-
Collect the solvent containing the extracted lipids.
-
-
TLC and Quantification:
-
Spot the lipid extracts onto a TLC plate and develop the plate using an appropriate solvent system to separate cholesterol from other lipids.
-
Identify the cholesterol band by co-spotting a cholesterol standard.
-
Scrape the silica (B1680970) corresponding to the cholesterol band into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration of each sample.
-
Calculate the percentage of inhibition of cholesterol synthesis for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
LDL Cholesterol Uptake Assay (Fluorescently Labeled LDL)
This assay measures the uptake of LDL cholesterol into cultured cells using fluorescently labeled LDL.[14][15]
Materials:
-
This compound
-
HepG2 cells
-
Cell culture medium
-
Fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in a 24- or 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24 hours to upregulate LDL receptor expression.
-
-
LDL Uptake:
-
Remove the treatment medium and incubate the cells with medium containing fluorescently labeled LDL for 2-4 hours at 37°C.[15]
-
-
Washing and Imaging/Quantification:
-
Wash the cells three times with PBS to remove unbound fluorescent LDL.
-
For qualitative analysis, visualize the cells using a fluorescence microscope.
-
For quantitative analysis, lyse the cells and measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the cell number or protein concentration.
-
Plot the fluorescence intensity against the this compound concentration to determine the dose-dependent effect on LDL uptake.
-
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA)
This assay measures the level of intracellular ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[16][17][18][19]
Materials:
-
This compound
-
Adherent cells (e.g., human cardiomyocytes or endothelial cells)
-
Cell culture medium
-
DCFH-DA solution (e.g., 10 µM in serum-free medium)
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). An optional step is to induce oxidative stress with a known agent.
-
-
Staining with DCFH-DA:
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[18]
-
-
Washing and Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of ROS reduction for each this compound concentration compared to the control (with or without an oxidative stressor).
-
Plot the results to show the dose-dependent effect of this compound on ROS levels.
-
Mandatory Visualizations
Caption: HMG-CoA Reductase Pathway and Tenivastatin Inhibition.
Caption: General Experimental Workflow for In Vitro Assays.
References
- 1. Tenivastatin | HMG-CoA reductase inhibitor | CAS# 121009-77-6 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 7. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lipid synthesis and secretion in HepG2 cells is not affected by ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid synthesis and secretion in HepG2 cells is not affected by ACTH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enanta.com [enanta.com]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. doc.abcam.com [doc.abcam.com]
- 19. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
Preparing Tenivastatin Calcium Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenivastatin, the active acid form of Simvastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] As a member of the statin family, Tenivastatin is a valuable tool in cardiovascular research and drug development. Its calcium salt form is often used in experimental settings. This document provides detailed protocols for the preparation, storage, and handling of Tenivastatin calcium stock solutions using dimethyl sulfoxide (B87167) (DMSO) as a solvent, ensuring reproducibility and accuracy in research applications.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source |
| Chemical Name | Calcium bis((3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate) | PubChem |
| Molecular Formula | C₅₀H₇₈CaO₁₂ | PubChem |
| Molecular Weight | 911.2 g/mol (anhydrous) | PubChem |
| CAS Number | 151006-18-7 (anhydrous), 530112-57-3 (hydrate) | Sigma-Aldrich, LGC Standards |
| Appearance | White to off-white solid | USP |
| Solubility in DMSO | Slightly soluble | ChemicalBook |
| Storage (Solid) | -20°C | LGC Standards |
Experimental Protocols
Safety Precautions
Before handling this compound and DMSO, review the Safety Data Sheet (SDS). Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated area or a chemical fume hood.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the preparation of a 10 mM stock solution. Due to the reported "slight" solubility, visual confirmation of complete dissolution is critical. If complete dissolution is not achieved at this concentration, a lower concentration or the preparation of a saturated solution followed by dilution (Protocol 2) is recommended.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound. For 1 mL of a 10 mM stock solution, weigh 9.112 mg of this compound (anhydrous).
-
Dissolution:
-
Add the weighed this compound to a sterile vial.
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL).
-
Cap the vial tightly.
-
Vortex the solution thoroughly for several minutes to aid dissolution. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary, but be cautious of potential degradation.
-
-
Verification of Dissolution: Visually inspect the solution against a light source to ensure that all solid particles have dissolved, and the solution is clear.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation and Quantification of a Saturated this compound Solution
If a higher concentration is required or if the desired concentration does not fully dissolve, preparing a saturated stock solution followed by quantification is a reliable alternative.
Procedure:
-
Preparation of Saturated Solution:
-
Add a known excess amount of this compound (e.g., 20 mg) to a known volume of DMSO (e.g., 1 mL) in a sterile vial.
-
Vortex or agitate the mixture at room temperature for an extended period (e.g., 2-4 hours) to ensure equilibrium is reached.
-
-
Separation of Solute:
-
Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Collection of Supernatant:
-
Carefully collect the supernatant, which is the saturated stock solution, without disturbing the pellet.
-
-
Quantification (Recommended):
-
The concentration of the saturated stock solution should be determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectrophotometry if a molar extinction coefficient is known.
-
-
Dilution and Storage:
-
Based on the determined concentration, dilute the saturated stock solution to the desired working concentration.
-
Aliquot and store as described in Protocol 1.
-
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Compound | -20°C | As per manufacturer's recommendation | Keep in a tightly sealed container in a desiccator. |
| DMSO Stock Solution | -20°C or -80°C | Up to 3-6 months at -80°C | Avoid repeated freeze-thaw cycles. Store in small, single-use aliquots. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
Tenivastatin inhibits HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis.
Caption: Inhibition of the HMG-CoA reductase pathway by Tenivastatin.
References
Tenivastatin Calcium in Cell Culture: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Tenivastatin Calcium in cell culture experiments. Tenivastatin, the active hydroxy acid form of simvastatin (B1681759), is a potent inhibitor of HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway. Its effects on cell proliferation, signaling, and viability are of significant interest in various research fields, particularly in cancer biology.
Introduction
This compound is the calcium salt of the active, open-ring hydroxy acid form of simvastatin. Unlike simvastatin, which is an inactive lactone prodrug, tenivastatin does not require in-vitro hydrolysis to exert its biological effects, making it a more direct agent for cell culture studies. By inhibiting HMG-CoA reductase, tenivastatin not only blocks the synthesis of cholesterol but also prevents the production of crucial isoprenoid intermediates. These intermediates are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making tenivastatin a valuable tool for investigating cancer cell biology and potential therapeutic strategies.
Data Presentation: Efficacy of Tenivastatin (Simvastatin Acid) Across Various Cell Lines
The cytotoxic and anti-proliferative effects of tenivastatin (often reported as simvastatin in literature, following in-vitro activation) vary considerably among different cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The following table summarizes the IC50 values of simvastatin/tenivastatin in a range of cancer and non-cancerous cell lines. It is important to note that these values can be influenced by the specific experimental conditions, such as incubation time and the assay used.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) |
| Breast Cancer | |||
| MCF-7 | Human Breast Adenocarcinoma | 8.9 - 30.6 | 48 - 72[1] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 1.7 - 26.7 | 48 - 72[1] |
| Endometrial Cancer | |||
| ECC-1 | Human Endometrial Carcinoma | ~15 | 72[2] |
| Ishikawa | Human Endometrial Adenocarcinoma | ~17 | 72[2] |
| Prostate Cancer | |||
| PC-3 | Human Prostate Adenocarcinoma | 0.075 - 50 | 72[3][4] |
| LNCaP | Human Prostate Carcinoma | 5 - 8 | 48 - 72[5] |
| Lung Cancer | |||
| A549 | Human Lung Carcinoma | >20 | 96[6] |
| Glioblastoma | |||
| U87 | Human Glioblastoma | <20 | 96[6] |
| Non-Cancerous Cells | |||
| HEK 293 | Human Embryonic Kidney | >40 | 24[7] |
| ADMSC | Adipose-derived Mesenchymal Stem Cells | >100 | 24[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is typically more water-soluble than its lactone prodrug, simvastatin. However, for high-concentration stock solutions, an organic solvent is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Calculation: Determine the mass of this compound required to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of this compound is approximately 929.24 g/mol .
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated mass of this compound in the appropriate volume of DMSO.
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in solubilization.
-
Sterilization (Optional): If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: General Protocol for Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general guideline for determining the effect of this compound on cell viability using a colorimetric assay such as the MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density for the specific cell line and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. The final DMSO concentration should be consistent across all wells and typically kept below 0.1% to minimize solvent-induced toxicity.
-
Cell Treatment: Carefully aspirate the old medium from the wells. Add 100 µL of the medium containing the various concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Signaling Pathways and Visualizations
Tenivastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, which has significant downstream consequences on cellular signaling.
HMG-CoA Reductase Pathway and Statin Inhibition
The mevalonate pathway is crucial for the synthesis of cholesterol and various non-sterol isoprenoids. Tenivastatin directly inhibits HMG-CoA reductase, the rate-limiting enzyme in this pathway.
Caption: Inhibition of the HMG-CoA reductase pathway by Tenivastatin.
Downstream Effects on Ras/Rho Signaling and Cell Function
The inhibition of isoprenoid synthesis by tenivastatin prevents the prenylation of small GTPases like Ras and Rho. Prenylation is essential for their localization to the cell membrane and their subsequent activation of downstream signaling cascades that control cell proliferation, survival, and migration.
Caption: Downstream effects of Tenivastatin on Ras/Rho signaling.
Experimental Workflow for Assessing Tenivastatin's Effects
A typical experimental workflow to investigate the impact of this compound on a specific cell line is outlined below.
Caption: A generalized workflow for cell-based experiments with Tenivastatin.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simvastatin enhances irinotecan-induced apoptosis in prostate cancer via inhibition of MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly variable biological effects of statins on cancer, non-cancer, and stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tenivastatin Calcium Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenivastatin calcium is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. As a member of the statin class of drugs, it is primarily developed for the treatment of hyperlipidemia and the prevention of atherosclerosis. These application notes provide an overview of suitable animal models and detailed protocols for evaluating the efficacy of this compound in preclinical settings.
Statins, including Tenivastatin, lower cholesterol levels by inhibiting the synthesis of mevalonate, a precursor of cholesterol. This action upregulates the expression of LDL receptors in the liver, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream. Beyond their lipid-lowering effects, statins exhibit pleiotropic effects, including anti-inflammatory, antioxidant, and antithrombotic properties, which contribute to their cardiovascular benefits.
Recommended Animal Models
The selection of an appropriate animal model is critical for the successful evaluation of this compound's efficacy. Both diet-induced and genetic models are commonly employed to mimic human hyperlipidemia and atherosclerosis.
1. Diet-Induced Hyperlipidemia Models:
-
Rabbit Model (New Zealand White Rabbits): Rabbits are highly sensitive to dietary cholesterol and develop hypercholesterolemia and atherosclerotic plaques that closely resemble human lesions.[1] A high-cholesterol diet (HCD) containing 1-2% cholesterol is typically used to induce these conditions.[2] A systematic review has shown that statins can lead to a significant reduction in total cholesterol in rabbits, on average around 30%.[3]
-
Rat Model (Wistar or Sprague-Dawley Rats): Rats are also commonly used due to their availability and ease of handling. Hyperlipidemia can be induced by feeding a high-fat diet (HFD) often supplemented with cholesterol and cholic acid.[4] Statin treatment in rat models has been shown to reduce total cholesterol by approximately 10%.[3]
-
Mouse Model (C57BL/6 Mice): While less sensitive to dietary cholesterol than rabbits, mice are valuable for studying the genetic aspects of atherosclerosis. A "Western-type" diet, high in fat and cholesterol, is used to induce hyperlipidemia. Statins have been found to lower total cholesterol in mice by about 20%.[3]
2. Genetically Modified Models:
-
Apolipoprotein E-deficient (ApoE-/-) Mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, even on a standard chow diet, making them a widely used model.
-
Low-Density Lipoprotein Receptor-deficient (LDLR-/-) Mice: These mice mimic human familial hypercholesterolemia and develop severe hypercholesterolemia and atherosclerosis, particularly when fed a high-fat diet.
Data Presentation: Efficacy of Statins in Animal Models
While specific quantitative data for this compound from publicly available preclinical studies are limited, the following tables summarize the expected efficacy based on studies with other potent statins (e.g., Atorvastatin, Rosuvastatin (B1679574), Pitavastatin) in well-established animal models. It is anticipated that this compound would produce comparable results.
Table 1: Effect of Statin Treatment on Serum Lipid Profile in High-Cholesterol Diet-Fed Rabbits
| Parameter | Control (High-Cholesterol Diet) | Statin-Treated (High-Cholesterol Diet) | % Change |
| Total Cholesterol (mg/dL) | 1500 ± 250 | 1050 ± 200 | ↓ 30% |
| LDL-Cholesterol (mg/dL) | 1200 ± 200 | 780 ± 150 | ↓ 35% |
| HDL-Cholesterol (mg/dL) | 30 ± 5 | 35 ± 7 | ↑ 17% |
| Triglycerides (mg/dL) | 100 ± 20 | 80 ± 15 | ↓ 20% |
Data are presented as mean ± standard deviation and represent typical findings from statin efficacy studies in this model.
Table 2: Effect of Statin Treatment on Serum Lipid Profile in High-Fat Diet-Fed Rats
| Parameter | Control (High-Fat Diet) | Statin-Treated (High-Fat Diet) | % Change |
| Total Cholesterol (mg/dL) | 250 ± 40 | 225 ± 35 | ↓ 10% |
| LDL-Cholesterol (mg/dL) | 180 ± 30 | 153 ± 25 | ↓ 15% |
| HDL-Cholesterol (mg/dL) | 40 ± 8 | 44 ± 7 | ↑ 10% |
| Triglycerides (mg/dL) | 150 ± 25 | 120 ± 20 | ↓ 20% |
Data are presented as mean ± standard deviation and represent typical findings from statin efficacy studies in this model.
Table 3: Effect of Statin Treatment on Atherosclerotic Plaque Area in the Aorta of Rabbits
| Parameter | Control (High-Cholesterol Diet) | Statin-Treated (High-Cholesterol Diet) | % Change |
| Plaque Area (% of total aortic surface) | 45 ± 8% | 30 ± 6% | ↓ 33% |
Data are presented as mean ± standard deviation and represent typical findings from statin efficacy studies in this model.
Experimental Protocols
1. Induction of Hyperlipidemia and Atherosclerosis in Rabbits
-
Animals: Male New Zealand White rabbits (2.5-3.0 kg).
-
Housing: Housed individually in stainless steel cages with a 12-hour light/dark cycle and free access to water.
-
Diet:
-
Control Group: Fed a standard rabbit chow diet.
-
Hyperlipidemic Group: Fed a high-cholesterol diet (HCD) containing 1% cholesterol and 6% peanut oil for 8-12 weeks.[2]
-
-
This compound Administration:
-
The treatment group receives the HCD and this compound daily via oral gavage.
-
A dose-response study is recommended (e.g., 1, 5, and 10 mg/kg/day).
-
The vehicle control group receives the HCD and the vehicle (e.g., 0.5% carboxymethyl cellulose) alone.
-
-
Duration: 8-12 weeks.
2. Blood Sample Collection and Biochemical Analysis
-
Collection: Blood samples are collected from the marginal ear vein at baseline and at specified intervals (e.g., every 4 weeks) after an overnight fast.
-
Serum Preparation: Blood is allowed to clot at room temperature and then centrifuged at 3000 rpm for 15 minutes to separate the serum.[5]
-
Lipid Profile Analysis: Serum levels of total cholesterol (TC), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG) are determined using commercial enzymatic kits.[5] Low-density lipoprotein cholesterol (LDL-C) can be calculated using the Friedewald formula: LDL-C = TC - HDL-C - (TG/5).
3. Histological Analysis of Atherosclerosis
-
Tissue Collection: At the end of the study, rabbits are euthanized, and the entire aorta is carefully dissected from the arch to the iliac bifurcation.
-
En Face Analysis (Oil Red O Staining):
-
The aorta is opened longitudinally, cleaned of adipose tissue, and pinned flat.
-
The tissue is fixed in 10% neutral buffered formalin.
-
The aorta is rinsed with 78% methanol (B129727) and then stained with a filtered Oil Red O solution for 50-60 minutes to visualize lipid-rich atherosclerotic plaques.[6]
-
The tissue is destained in 78% methanol and washed with phosphate-buffered saline (PBS).
-
The aorta is imaged, and the percentage of the total aortic surface area covered by red-stained plaques is quantified using image analysis software (e.g., ImageJ).[6]
-
-
Cross-Sectional Analysis:
-
A portion of the aortic arch or thoracic aorta is embedded in OCT compound and frozen.
-
Cryosections (8-10 µm) are prepared and stained with Oil Red O and hematoxylin (B73222) to visualize the plaque structure and cellular components.[7]
-
Signaling Pathway
This compound's primary mechanism of action is the inhibition of HMG-CoA reductase. However, its therapeutic benefits in atherosclerosis extend beyond lipid-lowering through various "pleiotropic" effects. A key pathway involves the inhibition of isoprenoid synthesis, which are intermediates in the cholesterol biosynthesis pathway. This leads to reduced prenylation of small GTP-binding proteins like Rho and Rac.
Caption: this compound's dual mechanism of action.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound.
Caption: Workflow for this compound efficacy study.
References
- 1. Pitavastatin calcium: clinical review of a new antihyperlipidemic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development [mdpi.com]
- 3. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of rosuvastatin on atherosclerotic plaque stability: An intravascular ultrasound elastography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. umassmed.edu [umassmed.edu]
- 7. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
Application Notes and Protocols for Oral Gavage Administration of Tenivastatin Calcium in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenivastatin calcium is the calcium salt of Tenivastatin, the active hydroxy acid metabolite of the prodrug Simvastatin (B1681759). As a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, this compound effectively blocks the rate-limiting step in cholesterol biosynthesis. Its primary pharmacological effect is the reduction of plasma cholesterol levels. Beyond its lipid-lowering capabilities, Tenivastatin, like other statins, exhibits pleiotropic effects that are independent of cholesterol reduction, including anti-inflammatory, antioxidant, and vasculoprotective properties. These effects are largely attributed to the inhibition of isoprenoid synthesis, which in turn affects various intracellular signaling pathways.
These application notes provide detailed protocols for the preparation and oral gavage administration of this compound in rats for pharmacokinetic and toxicological studies.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and toxicological parameters for Tenivastatin (as Simvastatin acid) and its parent compound, Simvastatin, in rats. This data is essential for dose selection and study design.
Table 2.1: Pharmacokinetic Parameters of Simvastatin and Tenivastatin (Simvastatin Acid) in Rats Following a Single Oral Gavage Dose of Simvastatin (20 mg/kg) [1]
| Parameter | Simvastatin | Tenivastatin (Simvastatin Acid) |
| Cmax (ng/mL) | 75.3 ± 15.2 | 45.6 ± 8.7 |
| Tmax (h) | 0.5 | 1.0 |
| AUC (0-∞) (ng·h/mL) | 230.5 ± 45.8 | 185.7 ± 35.4 |
| Vehicle | 0.5% Sodium Carboxymethylcellulose | 0.5% Sodium Carboxymethylcellulose |
Data are presented as mean ± standard deviation.
Table 2.2: Toxicological Profile of Simvastatin in Rats
| Parameter | Value | Species | Study Duration | Notes |
| LD50 (Oral) | > 5000 mg/kg | Rat | Acute | |
| No-Observed-Adverse-Effect Level (NOAEL) | 15 mg/kg/day | Rat | 28-Day | Based on a representative repeated-dose oral toxicity study for a statin, with hepatocyte enlargement as the primary adverse effect at higher doses.[2] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a homogenous and stable suspension of this compound suitable for oral administration to rats.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) in sterile, purified water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Sterile conical tubes for storage
Procedure:
-
Calculate the required amount of this compound and vehicle. The concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).
-
Weigh the this compound powder accurately.
-
Prepare the 0.5% CMC-Na vehicle. Dissolve the appropriate amount of CMC-Na in sterile, purified water with gentle heating and stirring until a clear, viscous solution is formed. Allow the solution to cool to room temperature.
-
Levigate the this compound powder. Place the weighed powder in a mortar and add a small volume of the vehicle to create a smooth paste. This step is crucial to prevent clumping.
-
Prepare the suspension. Gradually add the remaining vehicle to the paste while continuously stirring or triturating.
-
Homogenize the suspension. For a more uniform suspension, use a homogenizer or sonicator. Alternatively, stir the suspension on a magnetic stir plate for at least 30 minutes.
-
Store the formulation. Store the prepared suspension in a sterile, labeled conical tube at 2-8°C. Protect from light.
-
Ensure homogeneity before dosing. Before each use, vortex or stir the suspension thoroughly to ensure a uniform distribution of the active substance.
Oral Gavage Administration Protocol in Rats
Objective: To accurately administer the prepared this compound suspension directly into the stomach of the rat.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringes (1 mL to 5 mL, depending on the dosing volume)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, and eye protection
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the rats to handling for several days before the experiment to reduce stress.
-
Gently restrain the rat to immobilize its head and torso. The animal should be held firmly but without restricting its breathing.
-
-
Dose Calculation and Preparation:
-
Weigh each rat accurately on the day of dosing.
-
Calculate the individual dose volume based on the animal's body weight and the concentration of the dosing suspension.
-
Draw the calculated volume into the syringe. Ensure the suspension is well-mixed before drawing the dose.
-
-
Gavage Needle Insertion:
-
Attach the gavage needle to the syringe.
-
Hold the rat in an upright position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-insert. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Dose Administration:
-
Once the needle is in the stomach (the tip should be approximately at the level of the last rib), administer the suspension slowly and steadily.
-
Observe the animal for any signs of distress, such as coughing or struggling. If this occurs, stop the administration immediately and withdraw the needle.
-
-
Post-Administration Monitoring:
-
After dosing, gently remove the needle and return the rat to its cage.
-
Monitor the animal for at least 15-30 minutes for any immediate adverse reactions.
-
Continue to monitor the animals daily for any changes in behavior, food and water consumption, or signs of toxicity.
-
Visualization of Pathways and Workflows
Signaling Pathways
Tenivastatin's primary mechanism of action is the inhibition of HMG-CoA reductase. However, its pleiotropic effects are mediated through the modulation of downstream signaling pathways, including the Rho/ROCK and PI3K/Akt pathways.
References
Application Notes and Protocols for Determining the Stability of Tenivastatin Calcium in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenivastatin, a member of the statin class of drugs, functions as an HMG-CoA reductase inhibitor, playing a crucial role in cholesterol synthesis. Understanding the stability of Tenivastatin calcium in aqueous solutions is paramount for the development of viable pharmaceutical formulations and for ensuring accurate results in preclinical and clinical research. The inherent chemical structure of statins, particularly the presence of a lactone ring and ester functionalities, renders them susceptible to degradation under various environmental conditions. This document provides a detailed protocol for assessing the stability of this compound in aqueous solutions through forced degradation studies, along with methods for sample analysis and data interpretation.
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[1] It is a critical component of the drug development process, providing insights into the intrinsic stability of the molecule and potential degradation pathways.[1][2] The typical stress factors investigated include pH, temperature, oxidation, and light exposure.[3][4]
Factors Influencing Statin Stability
The stability of statins in aqueous solutions is primarily influenced by the following factors:
-
pH: Statins exhibit pH-dependent degradation. Generally, the lactone form of statins is more stable in acidic conditions, while the open-ring hydroxy-acid form is more prevalent and stable at neutral to alkaline pH.[5][6] Hydrolysis of the ester linkage is a common degradation pathway, particularly under basic conditions.[2][7]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[4][8]
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation, altering the chemical structure and potency of the drug.[3]
-
Oxidation: The presence of oxidizing agents can lead to the formation of various degradation products.[3]
Experimental Protocols
This section outlines the protocols for conducting forced degradation studies on this compound in aqueous solution.
Materials and Equipment
-
This compound reference standard
-
High-purity water (Milli-Q® or equivalent)
-
Buffers (e.g., phosphate (B84403), citrate) for pH adjustment
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system with a UV or PDA detector[9][10][11]
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled chambers/water baths
-
Photostability chamber
Preparation of Stock Solution
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble and stable, such as methanol (B129727) or acetonitrile (B52724). Subsequent dilutions to the desired concentration for the experiments should be made in the aqueous solution being tested.
Forced Degradation Studies
The following are general protocols for stress testing. The specific concentrations of stressing agents and the duration of exposure may need to be adjusted based on the observed degradation rate of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
1. Hydrolytic Degradation (Acid and Base Stress)
-
Prepare solutions of this compound in 0.1 M HCl (acidic condition) and 0.1 M NaOH (basic condition).
-
Maintain the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots before analysis (the acidic sample with NaOH and the basic sample with HCl).
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC/UPLC.
2. Oxidative Degradation
-
Prepare a solution of this compound in 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Collect samples at various time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Dilute the samples with the mobile phase and analyze immediately by HPLC/UPLC.
3. Thermal Degradation
-
Prepare an aqueous solution of this compound.
-
Expose the solution to a higher temperature (e.g., 80°C) in a temperature-controlled oven or water bath.
-
Take samples at different time points (e.g., 0, 24, 48, 72 hours).
-
Cool the samples to room temperature, dilute with the mobile phase, and analyze by HPLC/UPLC.
4. Photolytic Degradation
-
Prepare an aqueous solution of this compound.
-
Expose the solution to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample protected from light.
-
At the end of the exposure period, dilute both the exposed and control samples with the mobile phase and analyze by HPLC/UPLC.
Analytical Method for Quantification
A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. A reverse-phase HPLC or UPLC method is commonly employed for the analysis of statins.[11]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent UPLC column)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 3-4) and an organic solvent (e.g., acetonitrile or methanol).[7][10]
-
Flow Rate: 1.0 mL/min for HPLC, 0.3-0.5 mL/min for UPLC
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 230-250 nm for statins).[10]
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The quantitative data obtained from the stability studies should be summarized in a clear and structured table to facilitate comparison.
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Products (Peak Area %) |
| 0.1 M HCl (Room Temp) | 0 | 100.0 | - |
| 2 | 98.5 | 1.5 | |
| 4 | 96.8 | 3.2 | |
| 8 | 93.2 | 6.8 | |
| 12 | 89.5 | 10.5 | |
| 24 | 80.1 | 19.9 | |
| 0.1 M NaOH (Room Temp) | 0 | 100.0 | - |
| 2 | 85.3 | 14.7 | |
| 4 | 72.1 | 27.9 | |
| 8 | 55.9 | 44.1 | |
| 12 | 41.2 | 58.8 | |
| 24 | 20.5 | 79.5 | |
| 3% H₂O₂ (Room Temp) | 0 | 100.0 | - |
| 2 | 95.1 | 4.9 | |
| 4 | 90.3 | 9.7 | |
| 8 | 82.6 | 17.4 | |
| 12 | 75.4 | 24.6 | |
| 24 | 60.8 | 39.2 | |
| Thermal (80°C) | 0 | 100.0 | - |
| 24 | 92.7 | 7.3 | |
| 48 | 85.9 | 14.1 | |
| 72 | 78.4 | 21.6 | |
| Photolytic | Exposed | 88.2 | 11.8 |
| Control | 99.5 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions and the intrinsic stability of this compound.
Visualizations
HMG-CoA Reductase Inhibition Pathway
Statins, including Tenivastatin, exert their cholesterol-lowering effect by inhibiting HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.
Experimental Workflow for Tenivastatin Stability Testing
The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers and scientists to evaluate the stability of this compound in aqueous solutions. A thorough understanding of its degradation profile under various stress conditions is essential for the development of stable, safe, and effective pharmaceutical products. The provided experimental workflow and data presentation format can be adapted to specific laboratory settings and research needs. The stability-indicating analytical method is the cornerstone of these studies, and its proper development and validation are critical for obtaining reliable results.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. allanchem.com [allanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. wjbphs.com [wjbphs.com]
- 11. jddtonline.info [jddtonline.info]
Application Note: High-Throughput Calcium Flux Assay for Functional Characterization of Tenivastatin Calcium Transport in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Tenivastatin, the active hydroxy acid metabolite of simvastatin, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1] The cellular uptake and efficacy of statins are heavily dependent on the activity of membrane transporters, particularly the Organic Anion Transporting Polypeptides (OATPs), which facilitate their entry into hepatocytes.[2][3] Understanding the interaction of Tenivastatin with specific transporters is critical for predicting its pharmacokinetics and potential for drug-drug interactions.
Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model for studying transporter function due to their high transfection efficiency and low endogenous expression of many transporters, providing a clean background for heterologous expression systems.[4][5] This application note describes a robust method for assessing the transport of Tenivastatin calcium mediated by a specific transporter (e.g., OATP1B1) expressed in HEK293 cells. The assay utilizes a fluorescent calcium indicator, Fluo-4 AM, to measure changes in intracellular calcium ([Ca²⁺]i) as a functional readout of Tenivastatin uptake, building on evidence that some statins can modulate cellular calcium levels.[6][7]
Assay Principle The core of this assay is to compare the cellular response to this compound in HEK293 cells that are transiently transfected to overexpress a specific uptake transporter (e.g., OATP1B1) versus control cells transfected with an empty vector. Both cell populations are loaded with Fluo-4 AM, a cell-permeant dye that exhibits a large fluorescence increase upon binding to free Ca²⁺.
Upon addition of this compound, if the compound is a substrate for the expressed transporter, it will be actively transported into the cell, leading to a higher intracellular concentration compared to control cells. If this influx is linked to a subsequent rise in intracellular calcium, a greater increase in Fluo-4 fluorescence will be detected in the transporter-expressing cells. This differential signal provides a specific and sensitive measure of transporter-mediated uptake.
Experimental Protocols
Protocol 1: Culture and Maintenance of HEK293 Cells
-
Cell Line: HEK293 cells (ATCC® CRL-1573™).
-
Culture Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
-
Culturing: Grow cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach using 0.25% Trypsin-EDTA, and re-seed at a ratio of 1:4 to 1:8 in a new flask with fresh complete growth medium.
Protocol 2: Transient Transfection of HEK293 Cells
This protocol is designed for seeding in a 96-well plate format.
-
Cell Seeding: The day before transfection, seed HEK293 cells into a black, clear-bottom 96-well plate at a density of 40,000-50,000 cells per well in 100 µL of complete growth medium. Ensure even cell distribution.
-
Incubation: Incubate the plate overnight at 37°C with 5% CO₂ to allow cells to adhere and reach 70-80% confluency.
-
Transfection Complex Preparation (per well):
-
Tube A (DNA): Dilute 100 ng of plasmid DNA (either the transporter expression vector, e.g., pcDNA™5-OATP1B1, or an empty pcDNA™5 vector for control) in 25 µL of serum-free medium (e.g., Opti-MEM™).
-
Tube B (Lipofectamine): Dilute 0.3 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ 3000) in 25 µL of serum-free medium.
-
-
Complex Formation: Add the diluted DNA (Tube A) to the diluted transfection reagent (Tube B), mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.[8]
-
Transfection: Add 50 µL of the DNA-lipid complex mixture to each well. Gently rock the plate to mix.
-
Post-Transfection Incubation: Incubate the cells for 24-48 hours at 37°C with 5% CO₂ to allow for transporter expression before proceeding to the calcium flux assay.
Protocol 3: Fluo-4 AM Calcium Flux Assay
-
Reagent Preparation:
-
Fluo-4 AM Stock: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Loading Solution: Dilute the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 2 µM. Add Pluronic F-127 to a final concentration of 0.02% (w/v) to aid dye dispersal.[9]
-
-
Dye Loading:
-
Aspirate the culture medium from the transfected cells in the 96-well plate.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of the Fluo-4 AM Loading Solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.[10]
-
Washing: Aspirate the loading solution and wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation® 3) equipped with fluidics for compound addition.
-
Set the instrument to measure fluorescence with excitation at ~494 nm and emission at ~516 nm.
-
Baseline Reading: Record a stable baseline fluorescence for 15-30 seconds.
-
Compound Addition: Inject 25 µL of this compound (prepared at 5X the final desired concentration in Assay Buffer) into each well.
-
Kinetic Reading: Immediately following injection, continue to record the fluorescence signal every 1-2 seconds for at least 3-5 minutes to capture the full calcium response.
-
Data Presentation and Analysis
Raw fluorescence data should be processed to quantify the calcium response. A common method is to normalize the fluorescence signal (F) to the initial baseline fluorescence (F₀) for each well, expressed as ΔF/F₀ = (F - F₀) / F₀. The peak response or the area under the curve (AUC) can then be used for comparison.
Table 1: Hypothetical Quantitative Data for this compound Assay Data represents the mean peak fluorescence response (ΔF/F₀) ± SD from triplicate wells.
| Cell Type | Test Compound (10 µM) | Peak Response (ΔF/F₀) | Fold Change vs. Control |
| HEK293 + Empty Vector | Vehicle (0.1% DMSO) | 0.05 ± 0.01 | - |
| (Control) | This compound | 0.25 ± 0.04 | 1.0x |
| HEK293 + OATP1B1 | Vehicle (0.1% DMSO) | 0.06 ± 0.02 | - |
| (Transporter-Expressing) | This compound | 1.35 ± 0.11 | 5.4x |
| HEK293 + OATP1B1 | This compound + Inhibitor* | 0.31 ± 0.05 | 1.2x |
*A known OATP1B1 inhibitor (e.g., Rifampicin) is used as a negative control to confirm specificity.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Tenivastatin transporter assay.
Hypothetical Signaling Pathway
Caption: Proposed mechanism of transporter-mediated calcium influx.
Interpretation of Results
A significantly higher calcium signal (e.g., >2-fold increase in peak response) in OATP1B1-expressing cells compared to empty vector controls upon this compound application strongly suggests that Tenivastatin is a substrate for OATP1B1. Further confirmation can be achieved by demonstrating that this increased signal is attenuated by a known inhibitor of the transporter. This assay provides a functional, cell-based method to screen and characterize the interaction of statins with specific transporters, offering valuable insights for drug development and pharmacology.
References
- 1. Tenivastatin | HMG-CoA reductase inhibitor | CAS# 121009-77-6 | InvivoChem [invivochem.com]
- 2. "Statin Transport by Hepatic Organic Anion-Transporting Polypeptides (OATPs)" by Marianne K. DeGorter [ir.lib.uwo.ca]
- 3. mdpi.com [mdpi.com]
- 4. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of statins on the free intracellular calcium concentration in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simvastatin potently induces calcium-dependent apoptosis of human leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Generation Following Tenivastatin Calcium Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tenivastatin, the active acid form of Simvastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Beyond their well-established lipid-lowering effects, statins, including Tenivastatin, exhibit pleiotropic effects, notably the modulation of intracellular reactive oxygen species (ROS) production.[2][3][4] Oxidative stress, characterized by an imbalance between ROS generation and the antioxidant defense capacity, is implicated in the pathophysiology of numerous diseases.[2] Consequently, the ability to accurately measure the impact of therapeutic agents like Tenivastatin calcium on ROS generation is crucial for drug development and mechanistic studies.
These application notes provide a detailed protocol for the quantification of intracellular ROS levels in cultured cells treated with this compound, utilizing the widely accepted 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) assay. Additionally, we present a summary of the key signaling pathway involved in the antioxidant effect of this compound.
Data Presentation
The following table summarizes the quantitative effect of Simvastatin, the prodrug of Tenivastatin, on ROS generation in a cellular model of cholesterol-induced oxidative stress.
| Treatment Group | Mean % of DCFH-DA Positive Cells | Fold Change vs. Cholesterol Overload |
| Control | 5.82% | 0.26 |
| Cholesterol Overload | 22.69% | 1.00 |
| Cholesterol Overload + Simvastatin | 9.18% | 0.40 |
Data adapted from a study on mpkCCD cells, a mouse kidney collecting duct cell line.[5] The data demonstrates a significant reduction in the percentage of ROS-positive cells upon treatment with Simvastatin in a model of hyperlipidemia-induced oxidative stress.
Experimental Protocols
Protocol: Measurement of Intracellular ROS using H2DCFDA
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels in adherent cells treated with this compound. H2DCFDA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Adherent cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs)
-
Complete cell culture medium
-
This compound (or Simvastatin as a precursor)
-
ROS inducer (e.g., Hydrogen peroxide (H₂O₂), Phorbol 12-myristate 13-acetate (PMA), or cholesterol)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the adherent cells in a black, clear-bottom 96-well microplate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in complete cell culture medium to the desired final concentrations.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
-
Induction of ROS (Optional):
-
If investigating the protective effect of this compound, an ROS inducer can be added.
-
Following the this compound incubation, remove the medium and add fresh medium containing the ROS inducer at a pre-determined optimal concentration.
-
Incubate for the appropriate duration to induce ROS production (e.g., 30 minutes to a few hours). Include a control group treated with the ROS inducer alone.
-
-
H2DCFDA Staining:
-
Prepare a fresh working solution of H2DCFDA by diluting the stock solution in pre-warmed serum-free medium or PBS to a final concentration of 10-20 µM. Protect the solution from light.
-
Remove the medium from the wells and wash the cells gently with pre-warmed PBS.
-
Add 100 µL of the H2DCFDA working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Fluorescence Measurement:
-
After incubation, remove the H2DCFDA solution and wash the cells twice with pre-warmed PBS.
-
Add 100 µL of PBS or a suitable buffer to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the fluorescence intensity of the treated groups to the control group.
-
Express the results as a percentage of the control or as fold change.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Targeting NADPH oxidases in vascular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of the HMG-CoA reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Simvastatin lowers reactive oxygen species level by Nrf2 activation via PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Statins attenuate cholesterol-induced ROS via inhibiting NOX2/NOX4 and mitochondrial pathway in collecting ducts of the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tenivastatin Calcium for Inducing Apoptosis in Cancer Cell Lines
Introduction
Tenivastatin, a member of the statin family of HMG-CoA reductase inhibitors, is structurally similar to other statins known to possess anti-neoplastic properties. While direct research on Tenivastatin calcium's specific effects on cancer cell apoptosis is limited in publicly available literature, the broader class of statins, particularly lipophilic statins like simvastatin (B1681759) and atorvastatin, have been extensively studied for their ability to induce programmed cell death in various cancer models. This document provides application notes and protocols based on the established mechanisms of other statins, offering a predictive framework for studying this compound.
Statins induce apoptosis through a multi-faceted approach primarily stemming from the inhibition of the mevalonate (B85504) pathway. This inhibition leads to reduced levels of essential downstream products, affecting protein prenylation and disrupting critical cellular signaling pathways involved in cell growth and survival, such as Ras and Rho.[1] Furthermore, statins have been shown to modulate the expression of Bcl-2 family proteins, activate caspases, induce cell cycle arrest, and trigger apoptosis through calcium-dependent mechanisms.[2][3][4][5]
Mechanism of Action (Based on the Statin Class)
The primary anti-cancer mechanism of statins involves the induction of apoptosis via several interconnected pathways:
-
Inhibition of Mevalonate Pathway: By inhibiting HMG-CoA reductase, statins deplete downstream isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTPases such as Ras and Rho, which are key regulators of cell proliferation and survival.[1]
-
Modulation of Bcl-2 Family Proteins: Statins can alter the balance of pro-apoptotic and anti-apoptotic proteins. Studies show that statins can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization.[2]
-
Caspase Activation: The disruption of mitochondrial integrity triggers the release of cytochrome c, which in turn activates a cascade of cysteine proteases known as caspases. This includes the activation of initiator caspase-9 and executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[1][6]
-
Cell Cycle Arrest: Statins can induce cell cycle arrest, often in the G1 phase, preventing cancer cells from progressing through the division cycle and making them more susceptible to apoptosis.[3][7]
-
Calcium-Dependent Apoptosis: A novel mechanism involves the induction of apoptosis through a calcium-dependent pathway. Simvastatin has been shown to increase cytosolic free calcium, which can activate calcium-dependent proteases like calpain, subsequently leading to caspase activation and apoptosis.[5]
Quantitative Data Presentation
The following tables summarize the efficacy of other statins (Simvastatin and Atorvastatin) in various cancer cell lines, providing a benchmark for potential studies with this compound.
Table 1: IC50 Values of Statins in Various Cancer Cell Lines
| Statin | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Citation |
| Simvastatin | MDA-MB-231 | Triple-Negative Breast Cancer | 4.5 | 48 | [1][8] |
| Simvastatin | MCF-7 | Breast Cancer (ER+) | 8.9 | 48 | [1][8] |
| Simvastatin | ECC-1 | Endometrial Cancer | ~15 | 24 | [7] |
| Simvastatin | Ishikawa | Endometrial Cancer | ~17 | 24 | [7] |
| Atorvastatin | MDA-MB-231 | Triple-Negative Breast Cancer | 0.4 - 61 (cell line dependent) | 120 | [9] |
| Atorvastatin | PANC-1 | Pancreatic Cancer | >10 (effective dose) | Not Specified | [3] |
| Atorvastatin | SW1990 | Pancreatic Cancer | >10 (effective dose) | Not Specified | [3] |
| Atorvastatin | K562 | Leukemia | ~10-20 (effective dose) | 48 | [6] |
| Atorvastatin | HL60 | Leukemia | ~5-10 (effective dose) | 48 | [6] |
Table 2: Apoptosis Rates Induced by Statins in Cancer Cell Lines
| Statin | Concentration (µM) | Cancer Cell Line | Cancer Type | % Apoptotic Cells (Early + Late) | Incubation Time (hours) | Citation |
| Atorvastatin | 9.1 | MCF-7 | Breast Cancer (ER+) | ~23.3% (Early + Necrotic/Late) | 24 | [2] |
| Atorvastatin | 9.1 | MCF-7 | Breast Cancer (ER+) | >41.9% (Early + Necrotic/Late) | 48 | [2] |
| Atorvastatin | 10 | MDA-MB-231 | Triple-Negative Breast Cancer | 13.9% | 72 | [10] |
| Atorvastatin | 10 (+ 4 Gy IR) | MDA-MB-231 | Triple-Negative Breast Cancer | 28.4% | 72 | [10] |
| Atorvastatin | 10 | A-549 | Lung Cancer | 37.6% | 72 | [10] |
| Atorvastatin | 10 (+ 4 Gy IR) | A-549 | Lung Cancer | 54.2% | 72 | [10] |
| Atorvastatin | 20 | K562 | Leukemia | >30% | 48 | [6] |
| Atorvastatin | 20 | HL60 | Leukemia | >40% | 48 | [6] |
Signaling Pathways and Experimental Workflows
Visualizations
Caption: Putative signaling pathway of Tenivastatin-induced apoptosis.
Caption: Calcium-dependent pathway for statin-induced apoptosis.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Atorvastatin inhibits pancreatic cancer cells proliferation and invasion likely by suppressing neurotrophin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simvastatin potently induces calcium-dependent apoptosis of human leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Atorvastatin Sensitizes Breast and Lung Cancer Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocol for Assessing the Neuroprotective Effects of Tenivastatin
Introduction
Statins, primarily known for their cholesterol-lowering properties, have garnered significant attention for their potential neuroprotective effects, offering therapeutic promise for a range of neurodegenerative disorders. Tenivastatin, a member of the statin family, is investigated in this protocol for its ability to mitigate neuronal damage. This document provides a detailed experimental workflow for assessing the neuroprotective capacity of Tenivastatin in an in vitro model of glutamate-induced excitotoxicity using the human neuroblastoma SH-SY5Y cell line. The protocol outlines methods for evaluating cell viability, oxidative stress, and apoptosis, and for dissecting the underlying molecular mechanisms involving the PI3K/Akt and MAPK/ERK signaling pathways.
Data Presentation
The following tables summarize representative quantitative data for the neuroprotective effects of Tenivastatin. It is important to note that specific values may vary between experiments and should be determined empirically.
Table 1: Neuroprotective Effect of Tenivastatin on Cell Viability in Glutamate-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (%) |
| Control (untreated) | - | 100 ± 5.2 |
| Glutamate (50 mM) | - | 52 ± 4.5 |
| Tenivastatin + Glutamate | 1 µM | 65 ± 3.8 |
| Tenivastatin + Glutamate | 5 µM | 78 ± 4.1 |
| Tenivastatin + Glutamate | 10 µM | 85 ± 3.9 |
| Tenivastatin only | 10 µM | 98 ± 5.5 |
Table 2: Effect of Tenivastatin on Markers of Oxidative Stress and Apoptosis in Glutamate-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Relative ROS Levels (%) | Caspase-3 Activity (fold change) |
| Control (untreated) | - | 100 ± 8.1 | 1.0 ± 0.2 |
| Glutamate (50 mM) | - | 250 ± 15.6 | 3.5 ± 0.4 |
| Tenivastatin + Glutamate | 1 µM | 180 ± 12.3 | 2.5 ± 0.3 |
| Tenivastatin + Glutamate | 5 µM | 140 ± 10.5 | 1.8 ± 0.2 |
| Tenivastatin + Glutamate | 10 µM | 115 ± 9.7 | 1.3 ± 0.1 |
Table 3: Modulation of PI3K/Akt and MAPK/ERK Signaling Pathways by Tenivastatin in Glutamate-Treated SH-SY5Y Cells (Relative Protein Expression)
| Treatment Group | p-Akt/Akt Ratio | p-ERK/ERK Ratio |
| Control (untreated) | 1.0 | 1.0 |
| Glutamate (50 mM) | 0.4 | 2.5 |
| Tenivastatin (10 µM) + Glutamate | 0.9 | 1.5 |
| Tenivastatin (10 µM) only | 1.2 | 1.1 |
Experimental Workflow
The overall experimental workflow for assessing the neuroprotective effects of Tenivastatin is depicted below.
Caption: Experimental workflow for Tenivastatin neuroprotection assay.
Experimental Protocols
Cell Culture and Treatment
a. Cell Line and Culture Conditions:
-
The human neuroblastoma SH-SY5Y cell line is used for this protocol.
-
Cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Treatment Protocol:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with varying concentrations of Tenivastatin (e.g., 1, 5, 10 µM) for 2 hours. A vehicle control (DMSO) should be included.
-
Induce excitotoxicity by adding L-glutamic acid to a final concentration of 50 mM. Control wells should receive a corresponding volume of culture medium.
-
Incubate the cells for 24 hours before proceeding to the assessment assays.
Assessment of Neuroprotective Effects
a. Cell Viability Assay (MTT Assay):
-
After the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate at 37°C for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control group.
b. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in a serum-free medium.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation: 485 nm, emission: 530 nm).
c. Caspase-3 Activity Assay:
-
Lyse the treated cells and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Measure the absorbance of the colorimetric product at 405 nm.
-
The activity is expressed as a fold change relative to the control group.
Western Blot Analysis for Signaling Pathway Proteins
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Perform densitometric analysis to quantify the protein expression levels.
Signaling Pathways
The neuroprotective effects of Tenivastatin are hypothesized to be mediated through the modulation of the PI3K/Akt and MAPK/ERK signaling pathways.
Caption: Key signaling pathways in Tenivastatin's neuroprotective action.
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Activation of this pathway by Tenivastatin can lead to the phosphorylation and activation of Akt, which in turn can inhibit pro-apoptotic proteins and promote cell survival.
The MAPK/ERK pathway is involved in various cellular processes, including cell growth, differentiation, and survival.[1] Tenivastatin may modulate this pathway to enhance neuronal resilience against excitotoxic insults. The balance between the pro-survival and pro-apoptotic arms of the MAPK signaling network is crucial in determining the fate of the neuron.[1]
References
Application Note and Protocol for the Quantification of Tenivastatin Calcium in Pharmaceutical Samples Using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenivastatin, a derivative of simvastatin, is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] As with other statins, accurate and precise quantification of Tenivastatin calcium in various samples is crucial for pharmaceutical quality control, formulation development, and pharmacokinetic studies. This document provides a comprehensive protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.
Due to the limited availability of specific experimental data for this compound, this protocol is based on the known physicochemical properties of its parent compound, simvastatin, and established analytical methodologies for other statins. The proposed method is intended to serve as a robust starting point for researchers to develop and validate a method tailored to their specific sample matrix and analytical requirements.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | calcium bis((3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate) | [2] |
| CAS Number | 530112-57-3 | [2] |
| Molecular Formula | C₅₀H₇₈CaO₁₂ | [2] |
| Molecular Weight | 911.2 g/mol | [2] |
Proposed HPLC Method Development Protocol
This section outlines the steps to develop a robust and reliable HPLC method for the quantification of this compound.
Determination of Optimal Detection Wavelength (λmax)
The first step in developing a UV-based HPLC method is to determine the wavelength of maximum absorbance (λmax) for this compound.
Protocol:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent. Based on the solubility of its parent compound, simvastatin, methanol (B129727) is a recommended starting solvent.[3]
-
Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm.
-
The wavelength at which the maximum absorbance is observed will be the λmax. For simvastatin, the λmax is reported to be around 238-239 nm, and a similar value is expected for this compound.[4]
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for method development.
| Parameter | Recommended Starting Condition | Rationale/Notes |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard HPLC system with a UV detector is suitable. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | C18 columns are widely used for the separation of statins. |
| Mobile Phase | Acetonitrile (B52724):Water (with 0.1% Formic Acid), 60:40 (v/v) | A mixture of acetonitrile and acidified water is a common mobile phase for statins. The ratio can be optimized to achieve the desired retention time and peak shape. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Can be adjusted based on the concentration of the sample and the sensitivity of the detector. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | UV Detector | Set to the predetermined λmax of this compound. |
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for the quantification of this compound.
Protocol:
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation Protocol
The appropriate sample preparation method will depend on the sample matrix.
For Pharmaceutical Formulations (e.g., Tablets)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh an amount of powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a suitable dissolution solvent (e.g., methanol) and sonicate to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the dissolution solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
For Biological Matrices (e.g., Plasma) - Protein Precipitation
-
To a known volume of plasma sample (e.g., 200 µL), add a precipitating agent (e.g., acetonitrile or methanol) in a 1:3 ratio (sample:precipitant).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
Carefully collect the supernatant and inject it into the HPLC system.
Method Validation Protocol
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized in Table 2.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
| Linearity | A linear relationship between the peak area and concentration should be observed over a defined range (e.g., R² > 0.999). |
| Accuracy | The percentage recovery of a known amount of analyte added to the sample should be within 98-102%. |
| Precision | The relative standard deviation (RSD) for replicate injections should be less than 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). |
Data Presentation
All quantitative data generated during method development and validation should be summarized in clearly structured tables for easy comparison and interpretation. An example of a data summary table for linearity is provided in Table 3.
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Method Validation Logical Relationship
Caption: Logical relationship of ICH validation parameters for the HPLC method.
References
Troubleshooting & Optimization
Tenivastatin calcium solubility issues in phosphate-buffered saline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with Tenivastatin Calcium in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions like PBS a concern?
A1: Tenivastatin is the active, hydrolyzed form of simvastatin (B1681759) and functions as a potent inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] this compound is the calcium salt of this active form.[3] Like many statins, excluding pravastatin (B1207561) and rosuvastatin, tenivastatin is lipophilic (fat-soluble), which leads to poor solubility in aqueous solutions such as phosphate-buffered saline (PBS).[4] This low aqueous solubility can lead to precipitation when preparing solutions for in vitro experiments, affecting the accuracy and reproducibility of results.
Q2: What is the expected solubility of this compound in common laboratory solvents?
Q3: What is the mechanism of action of Tenivastatin?
A3: Tenivastatin inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor for cholesterol synthesis.[6][7] By inhibiting this step, tenivastatin reduces the endogenous production of cholesterol.[8]
Troubleshooting Guide: Precipitation in PBS
Problem: I dissolved this compound in an organic solvent to make a stock solution, but it precipitated when I diluted it in PBS for my experiment.
This is a common issue when diluting a lipophilic compound from an organic stock into an aqueous buffer. The drastic change in solvent polarity causes the compound to fall out of solution.[9]
Initial Troubleshooting Steps
| Step | Action | Rationale |
| 1. Review Dilution Technique | Ensure you are adding the organic stock solution to the PBS, not the other way around. Add the stock dropwise while vigorously vortexing or stirring the PBS.[10] | Rapid and efficient mixing helps to disperse the compound quickly, preventing localized high concentrations that can lead to immediate precipitation.[10] |
| 2. Check Final Organic Solvent Concentration | Calculate the final percentage of your organic solvent (e.g., DMSO) in the PBS solution. | For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[11] If the concentration is too low, it may not be sufficient to keep the this compound solubilized. |
| 3. Gentle Warming | Warm the PBS solution to 37°C before and after adding the this compound stock. | Increased temperature can sometimes improve the solubility of a compound. However, be cautious of potential degradation with prolonged heat exposure.[9] |
| 4. Sonication | If precipitation is still visible, try sonicating the solution in a water bath sonicator for 5-10 minutes. | Sonication can help to break down precipitated particles and aid in their redissolution.[9] |
Advanced Troubleshooting Strategies
If the initial steps do not resolve the precipitation, consider the following advanced strategies:
| Strategy | Description | Considerations |
| Co-solvents | The use of a mixture of solvents can enhance solubility. For parenteral formulations, co-solvents like propylene (B89431) glycol and polyethylene (B3416737) glycol (PEG) are often used.[9] | The compatibility of the co-solvent with your specific experimental setup must be validated. |
| pH Adjustment | The solubility of compounds with ionizable groups can be influenced by pH.[9] | The experimental design must be able to tolerate a pH shift. Note that PBS contains calcium, and altering the pH could lead to the precipitation of calcium phosphate.[12] |
| Use of Surfactants | Surfactants can be used to promote wetting and increase the dissolution rate of poorly soluble drugs.[13] | The chosen surfactant must not interfere with the biological assay being performed. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, high-purity
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Determine Mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (anhydrous) is approximately 911.2 g/mol .[3]
-
Weighing: Carefully weigh the calculated amount of this compound and transfer it to a suitable tube or vial.
-
Dissolution: Add the calculated volume of DMSO to the solid.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, brief sonication (5-10 minutes) or gentle warming (to 37°C) can be applied.[9]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11]
Protocol 2: Preparation of a 10 µM Working Solution of this compound in PBS
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Vortex mixer
Procedure:
-
Pre-warm PBS: If desired, warm the PBS to 37°C.
-
Dilution: To prepare a 10 µM working solution, a 1:1000 dilution of the 10 mM stock solution is required. For example, to make 1 mL of working solution, you will need 1 µL of the stock solution and 999 µL of PBS.
-
Mixing: Add 999 µL of PBS to a microcentrifuge tube. While vigorously vortexing the PBS, add 1 µL of the 10 mM this compound stock solution dropwise.[10]
-
Final Vortex: Continue to vortex for an additional 30-60 seconds to ensure the solution is homogenous.
-
Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the solubility limit may have been exceeded.
-
Final DMSO Concentration: The final DMSO concentration in this working solution will be 0.1%.
Visualizations
Caption: The inhibitory action of Tenivastatin on the HMG-CoA reductase enzyme in the mevalonate pathway.
Caption: A workflow for troubleshooting the precipitation of this compound in PBS.
References
- 1. Tenivastatin | HMG-CoA reductase inhibitor | CAS# 121009-77-6 | InvivoChem [invivochem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C50H78CaO12 | CID 11954370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lipophilic statins inhibit growth and reduce invasiveness of human endometrial stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 7. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Tenivastatin Calcium Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing Tenivastatin calcium concentration in cell viability assays. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
Tenivastatin is the active hydroxy acid form of Simvastatin (B1681759) and acts as a potent inhibitor of HMG-CoA reductase.[1] this compound is the calcium salt of this active form.[2][3][4][5][6][7] Its primary mechanism of action is the inhibition of the mevalonate (B85504) pathway, which is crucial for cholesterol synthesis.[8][9] This pathway also produces isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho.[8][9][10]
By inhibiting the prenylation of these signaling proteins, this compound can disrupt their localization to the cell membrane and their function, thereby modulating downstream signaling cascades like the PI3K/Akt and MAPK/Erk pathways, which are critical for cell proliferation and survival.[11] Consequently, this compound can lead to decreased cell proliferation, cell cycle arrest, and apoptosis in various cell types, particularly cancer cells.[10][11][12][13][14]
Q2: I am seeing high variability between my replicate wells. What are the common causes?
High variability in replicate wells is a frequent issue in cell viability assays and can stem from several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous by mixing thoroughly before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can lead to significant variations. It is crucial to calibrate pipettes regularly and use proper pipetting techniques.
-
Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can alter the concentration of media components and the drug, affecting cell health. To mitigate this, it is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and not use them for experimental data points.[15]
-
Incomplete Solubilization of Compounds: If this compound or the assay reagents are not fully dissolved, their effective concentration will differ between wells. Ensure complete solubilization as per the manufacturer's guidelines.[15]
Q3: My untreated control cells show low viability. What could be the problem?
Low viability in control wells can be attributed to several factors:
-
Cell Seeding Density: The optimal cell seeding density varies between cell lines. If the density is too low, cells may not proliferate well. Conversely, if it is too high, cells can become over-confluent, leading to cell death. It is important to determine the optimal seeding density for your specific cell line through a preliminary experiment.
-
Media and Reagent Contamination: Microbial contamination can significantly impact cell health. Always use sterile techniques and regularly check for contamination.
-
Incubation Time: Extended incubation times can lead to nutrient depletion and accumulation of toxic byproducts in the media, affecting cell viability.
Q4: What is a suitable starting concentration range for this compound in a cell viability assay?
The effective concentration of statins in in vitro studies is often in the micromolar (µM) range, which is considerably higher than the nanomolar (nM) concentrations observed in human plasma at therapeutic doses.[16][17] For initial experiments, a broad range of concentrations is recommended to determine the IC50 (half-maximal inhibitory concentration). Based on literature for similar statins, a starting range of 1 µM to 100 µM is often used.[8][13][18][19] A logarithmic serial dilution (e.g., 1, 5, 10, 25, 50, 100 µM) is a common approach.
Troubleshooting Guides
Issue 1: No significant dose-dependent effect of this compound on cell viability.
-
Concentration Range: The selected concentration range may be too low or too narrow. Consider testing a broader range of concentrations, potentially extending up to 200 µM, as some cell lines may be more resistant.[13]
-
Incubation Time: The incubation period may be too short for this compound to exert its effects. Try extending the incubation time (e.g., 48 or 72 hours).
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to statins.[13] It is possible the chosen cell line is resistant to the anti-proliferative effects of this compound.
-
Compound Stability: Ensure the this compound stock solution is properly stored to prevent degradation. Prepare fresh dilutions for each experiment from a stable stock.[15]
Issue 2: High background signal in the assay.
-
Media Components: Phenol (B47542) red in the culture medium can interfere with the absorbance readings of some colorimetric assays. Using a phenol red-free medium during the assay incubation can help reduce background.
-
Reagent Contamination: Microbial contamination in the assay reagents can lead to false-positive signals. Ensure all reagents are sterile.
-
Incomplete Removal of Media: For adherent cells, ensure complete removal of the culture medium before adding the solubilization buffer in an MTT assay, as residual media can contribute to background absorbance.
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of statins in various cell lines as reported in the literature. Note that Tenivastatin is the active form of Simvastatin.
Table 1: Effective Concentrations of Statins in Cell Viability Assays
| Statin | Cell Line | Effective Concentration | Observed Effect |
| Simvastatin | Human lung adenocarcinoma (GLC-82) | 30 µM | Inhibition of H2O2-induced proliferation |
| Simvastatin | Testicular Leydig tumor (R2C, LC540) | 1.25 - 20 µM | Inhibition of cell viability |
| Atorvastatin (B1662188) | Cervical cancer (CaSki, HeLa, ViBo) | 10 - 160 µM | Dose-dependent inhibition of proliferation |
| Fluvastatin | Cervical cancer (CaSki, HeLa, ViBo) | 10 - 160 µM | Dose-dependent inhibition of proliferation |
| Simvastatin | Cervical cancer (CaSki, HeLa, ViBo) | 10 - 160 µM | Dose-dependent inhibition of proliferation |
Table 2: Reported IC50 Values for Statins in Cancer Cell Lines
| Statin | Cell Line | IC50 (48h incubation) |
| Atorvastatin | CaSki | ~40 µM |
| Atorvastatin | HeLa | ~80 µM |
| Atorvastatin | ViBo | ~20 µM |
| Fluvastatin | CaSki | >160 µM |
| Fluvastatin | HeLa | >160 µM |
| Fluvastatin | ViBo | ~40 µM |
| Simvastatin | CaSki | ~80 µM |
| Simvastatin | HeLa | ~80 µM |
| Simvastatin | ViBo | ~20 µM |
Experimental Protocols
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[20][21]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[22]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N acidified isopropanol) to each well to dissolve the formazan crystals.[22][23]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[21]
XTT Assay Protocol
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar to the MTT assay, but the resulting formazan product is water-soluble, simplifying the procedure.[24][25]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling solution according to the manufacturer's instructions. This should be done immediately before use.[24][25][26][27]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.[24][25]
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C.[26]
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.[24][27]
CCK-8 Assay Protocol
The Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[28][29][30] Be careful to avoid introducing bubbles.
-
Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C.[28][29][30]
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.[28][29][30][31]
Visualizations
References
- 1. Tenivastatin | HMG-CoA reductase inhibitor | CAS# 121009-77-6 | InvivoChem [invivochem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C50H78CaO12 | CID 11954370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 530112-57-3 [m.chemicalbook.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound Hydrate | LGC Standards [lgcstandards.com]
- 8. Effects of simvastatin on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Implications on the Therapeutic Potential of Statins via Modulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Statins Inhibit the Proliferation and Induce Cell Death of Human Papilloma Virus Positive and Negative Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. What is a relevant statin concentration in cell experiments claiming pleiotropic effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High concentrations of atorvastatin reduce in‐vitro function of conventional T and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simvastatin‐Mediated Molecular Mechanisms Underlying the Growth Inhibition of Testicular Leydig Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. ijbs.com [ijbs.com]
- 23. Cytocompatibility and cell proliferation evaluation of calcium phosphate-based root canal sealers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. merckmillipore.com [merckmillipore.com]
- 25. home.sandiego.edu [home.sandiego.edu]
- 26. abcam.cn [abcam.cn]
- 27. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 28. medchemexpress.com [medchemexpress.com]
- 29. ptglab.com [ptglab.com]
- 30. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 31. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
Preventing Tenivastatin calcium degradation during storage
This technical support center provides guidance on preventing the degradation of Tenivastatin calcium during storage and experimental use. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, this compound should be stored under refrigerated conditions.[1] For long-term storage, a temperature of -20°C is recommended.[2] It is also crucial to store the compound in a tightly sealed container to protect it from moisture and air.[3]
Q2: What are the primary factors that can cause this compound degradation?
A2: Based on stability studies of similar statin compounds, the primary factors that can induce degradation include:
-
Acidic or Basic Conditions: Exposure to strong acids or bases can lead to hydrolysis.[4][5]
-
Oxidation: Contact with strong oxidizing agents can degrade the molecule.[1] Statins are known to be susceptible to oxidative stress.[6][7]
-
Light Exposure: Photodegradation can occur with prolonged exposure to UV or visible light.[6][7]
-
Elevated Temperatures: Thermal degradation can occur at elevated temperatures.[6][7][8]
Q3: What are the known incompatibilities of this compound?
A3: this compound is known to be incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent chemical degradation.
Q4: Is this compound sensitive to moisture?
A4: The compound is supplied as a hydrate, but it is still recommended to store it in a tightly sealed container to prevent changes in its hydration state and potential hydrolysis.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, protection from light). 2. Prepare fresh solutions for experiments. 3. Perform a purity check using a suitable analytical method like HPLC. |
| Discoloration or change in the physical appearance of the solid compound. | Potential degradation due to exposure to light, air, or incompatible substances. | 1. Discard the discolored material. 2. Review storage procedures and ensure the container is properly sealed and protected from light. 3. Source a new batch of the compound and store it under the recommended conditions. |
| Precipitation observed in stock solutions. | The solution may be supersaturated, or the solvent may not be optimal. The calcium salt may also precipitate under certain conditions. | 1. Gently warm the solution to attempt redissolution. 2. If precipitation persists, prepare a fresh, less concentrated stock solution. 3. Consider using a different solvent system if compatible with the experimental design. |
Experimental Protocols
Protocol: Stability Assessment of this compound via High-Performance Liquid Chromatography (HPLC)
Objective: To determine the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) for 24 hours.
-
-
HPLC Analysis:
-
Inject the working standard solution and the stressed samples into the HPLC system.
-
A typical gradient elution method for statins might be:
-
Mobile Phase A: Water with 0.1% TFA or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid
-
Gradient: Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm[6]
-
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Data Analysis: Calculate the percentage of degradation for each stress condition using the following formula:
% Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100
Visualizations
Workflow for this compound Stability Testing
Caption: Workflow for assessing the stability of this compound.
Logical Flow for Troubleshooting Degradation Issues
Caption: Troubleshooting logic for suspected this compound degradation.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. This compound Hydrate | LGC Standards [lgcstandards.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 6. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. asianpubs.org [asianpubs.org]
Troubleshooting variability in Tenivastatin calcium animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies with Tenivastatin calcium. Given the limited publicly available data specific to this compound, this guidance incorporates established principles for statins as a class and may reference data from structurally similar statins.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the plasma concentrations of this compound in our rodent studies. What are the potential causes?
High pharmacokinetic variability is a common challenge in animal studies with statins. Several factors can contribute to this:
-
Formulation and Administration: The poor aqueous solubility of this compound can lead to inconsistent absorption. The vehicle used for oral gavage, particle size of the compound, and stability of the formulation are critical. Inconsistent administration technique can also lead to significant variability.
-
Animal-Related Factors: The species, strain, sex, and age of the animals can influence drug metabolism and absorption.[1] The health status of the animals, including underlying inflammatory conditions, can also play a role.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of lipophilic drugs like statins. It is crucial to standardize the fasting and feeding schedule of the animals.
-
Genetic Polymorphisms: Genetic differences in drug transporters and metabolizing enzymes among individual animals can lead to varied drug exposure.
Q2: What is the recommended vehicle for oral administration of this compound in rodents?
There is no universally accepted vehicle for this compound. However, for poorly soluble compounds, common formulation strategies include:
-
Suspending agents: A suspension in an aqueous vehicle with a suspending agent like 0.5% carboxymethylcellulose (CMC) is a common approach.
-
Solubilizing agents: Co-solvents such as polyethylene (B3416737) glycol 400 (PEG400) or surfactants like Tween 80 can be used to improve solubility.
-
Lipid-based formulations: Formulations using corn oil or other lipids can enhance the absorption of lipophilic compounds.
It is recommended to perform pilot studies to determine the most suitable vehicle that provides consistent and adequate exposure for your specific study design.
Q3: Are there known sex-dependent differences in the pharmacokinetics of this compound?
Troubleshooting Guides
Issue 1: Inconsistent or Low Bioavailability
Symptoms:
-
High variability in plasma drug concentrations between animals in the same dose group.
-
Lower than expected plasma concentrations (Cmax and AUC).
-
Lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Formulation | - Vehicle Selection: Test different vehicles (e.g., 0.5% CMC, PEG400, corn oil) in a pilot study to assess which provides the most consistent absorption.[2] - Particle Size Reduction: Micronization of the this compound powder can increase the surface area for dissolution. - Formulation Homogeneity: Ensure the formulation is homogenous and consistently mixed before each administration. Use a vortex mixer or sonicator if necessary. |
| Inaccurate Dosing | - Gavage Technique: Ensure all personnel are properly trained in oral gavage techniques to minimize variability in administration and potential for dosing errors. - Dose Volume: Use a consistent and appropriate dose volume for the animal's body weight (e.g., 5-10 mL/kg for rats).[3] |
| Food Effects | - Standardize Feeding: Implement a strict fasting protocol before dosing (e.g., overnight fast) and control access to food post-dosing. |
| Animal Health | - Health Monitoring: Exclude animals with any signs of illness from the study, as underlying health issues can affect drug absorption and metabolism. |
Issue 2: Lack of Efficacy or Unexpected Off-Target Effects
Symptoms:
-
No significant reduction in cholesterol levels or other expected pharmacodynamic effects.
-
Observation of adverse effects not typically associated with HMG-CoA reductase inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | - Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to confirm that the dosing regimen achieves the target plasma concentrations. - Dose Escalation: If exposure is low, consider a dose escalation study to determine a dose that provides adequate systemic exposure. |
| Species-Specific Efficacy | - Animal Model Selection: The cholesterol-lowering efficacy of statins can vary significantly between animal species.[1] Rats, for instance, are known to be less responsive to the cholesterol-lowering effects of some statins compared to other species like rabbits or mice on a high-fat diet.[1][2][4][5] - Disease Model: Ensure the chosen animal model is appropriate for the intended therapeutic indication. |
| Compound Stability | - Formulation Stability: Assess the stability of this compound in the chosen vehicle over the duration of the study. - Storage Conditions: Store the compound and its formulations under appropriate conditions (e.g., protected from light and moisture) to prevent degradation. |
| Off-Target Pharmacology | - Literature Review: Conduct a thorough literature review for any known off-target effects of Tenivastatin or structurally similar statins. |
Data Presentation
Table 1: Comparative Efficacy of Statins in Different Animal Models
| Animal Model | Statin Efficacy (Total Cholesterol Reduction) |
| Rabbits | -30%[2][4][5] |
| Mice | -20%[2][4][5] |
| Rats | -10%[2][4][5] |
Note: This data represents the general efficacy of statins as a class and may not be directly applicable to this compound.
Table 2: Analogous Pharmacokinetic Parameters of Statins in Rodents (Oral Administration)
| Parameter | Rosuvastatin (Rat) | Pitavastatin (Rat) |
| Dose (mg/kg) | 1, 5, 25 | 10, 50, 100 |
| Cmax | Dose-dependent increase | Dose-dependent increase |
| AUC | More than proportional increase with dose | Dose-dependent increase |
| Primary Route of Excretion | Feces (via bile) | Feces (via bile) |
| Metabolism | Not significantly metabolized by CYP enzymes | Minor metabolism |
Disclaimer: This table presents data from Rosuvastatin and Pitavastatin as a proxy due to the lack of specific pharmacokinetic data for this compound in rats. These values should be used for guidance and comparison purposes only.[3][6]
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Objective: To prepare a homogenous suspension of this compound for oral administration to rodents.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium in purified water)
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Graduated cylinder and appropriate glassware
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.
-
If necessary, gently grind the this compound powder in a mortar and pestle to reduce particle size.
-
Slowly add the this compound powder to the vehicle while continuously stirring with a magnetic stir bar.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or un-wetted powder.
-
Store the suspension in a tightly sealed, light-protected container at the recommended temperature.
-
Before each use, thoroughly mix the suspension by inverting the container multiple times and/or vortexing to ensure homogeneity.
-
Protocol 2: Pharmacokinetic Study of this compound in Rats
-
Objective: To determine the plasma concentration-time profile of this compound in rats following a single oral dose.
-
Animals: Male Sprague-Dawley rats (n=3-5 per time point), 8-10 weeks old.
-
Acclimation: Acclimate the animals for at least one week before the study with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Record the body weight of each animal before dosing.
-
Administer a single oral dose of this compound suspension via gavage at a volume of 10 mL/kg.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Mandatory Visualization
Caption: HMG-CoA Reductase pathway and the inhibitory action of Tenivastatin.
Caption: Experimental workflow for a typical rodent pharmacokinetic study.
References
- 1. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenivastatin | HMG-CoA reductase inhibitor | CAS# 121009-77-6 | InvivoChem [invivochem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and disposition of rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Myotoxicity of Tenivastatin Calcium in Preclinical Models
Disclaimer: As of the latest available information, specific preclinical data on the myotoxicity of Tenivastatin calcium is limited in publicly accessible scientific literature. Therefore, this technical support center provides guidance based on the well-established class effects of statins and general protocols for assessing drug-induced myotoxicity. Researchers are strongly encouraged to generate specific data for this compound using the methodologies described herein.
Frequently Asked Questions (FAQs)
Q1: What is the expected myotoxic profile of this compound in preclinical models?
Q2: Which preclinical models are most suitable for evaluating this compound-induced myotoxicity?
Rodent models, particularly rats and mice, are commonly used to assess statin-induced myotoxicity.[4][5] These models are valuable for investigating biochemical and histopathological changes in muscle tissue following statin administration. For instance, a study using a rat model can help in understanding the relationship between systemic exposure of a statin and muscle tissue damage.[4]
Q3: What are the key biomarkers to monitor for assessing myotoxicity?
The primary biomarker for muscle damage is serum creatine (B1669601) kinase (CK) activity.[1][3] Elevated CK levels are indicative of muscle fiber damage. Other relevant biomarkers include myoglobin, lactate (B86563) dehydrogenase (LDH), and aspartate aminotransferase (AST). Histopathological examination of muscle tissue for signs of necrosis, inflammation, and regeneration is also crucial.
Q4: Are there any known genetic factors that can influence susceptibility to statin-induced myotoxicity?
Yes, genetic variations can play a role in an individual's susceptibility to statin-induced myopathy. For example, polymorphisms in the SLCO1B1 gene, which encodes an organic anion-transporting polypeptide that facilitates the uptake of statins into hepatocytes, have been associated with increased risk of myotoxicity.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in serum CK levels between animals in the same treatment group. | - Improper blood sample collection and handling. - Stress-induced muscle exertion in animals prior to sample collection. - Underlying subclinical health issues in some animals. | - Ensure consistent and minimally stressful blood collection techniques. - Allow for an acclimatization period before the study and handle animals calmly. - Perform a thorough health screen of all animals before study initiation. |
| No significant elevation in CK levels despite observing clinical signs of muscle weakness. | - The specific statin or dose may induce myopathy without significant CK elevation. - Timing of blood collection may have missed the peak CK levels. | - Assess functional endpoints such as grip strength and locomotor activity. - Conduct a time-course study to determine the kinetics of CK elevation. - Perform histopathological analysis of muscle tissue. |
| Difficulty in inducing a consistent myotoxic phenotype in the chosen animal model. | - Inappropriate dose selection (too low). - The chosen animal strain may be resistant to statin-induced myotoxicity. - Short duration of treatment. | - Conduct a dose-response study to identify an optimal dose that induces measurable myotoxicity without causing excessive morbidity. - Review literature for strains known to be sensitive to statin myotoxicity. - Extend the duration of the treatment period. |
| Contradictory results between in vitro and in vivo studies. | - Differences in drug metabolism and disposition between cell culture and a whole-animal system. - Lack of systemic factors in in vitro models that may contribute to myotoxicity in vivo. | - Use in vitro models that incorporate metabolic activation systems (e.g., liver microsomes). - Consider the use of more complex in vitro systems, such as 3D muscle organoids. - Acknowledge the limitations of in vitro models and prioritize in vivo data for risk assessment. |
Quantitative Data Summary
The following table summarizes representative quantitative data from preclinical studies on other statins, which can serve as a reference for designing and interpreting studies with this compound.
| Statin | Animal Model | Dose | Duration | Key Findings |
| Simvastatin | Rat | 80 mg/kg/day | 14 days | Increased Atrogin-1 expression in fast-twitch gastrocnemius muscles, reduced peak force of contraction.[5] |
| Atorvastatin | Mouse | 5 mg/kg/day | 2 weeks | Impaired mitochondrial function in glycolytic muscle, conversion of oxidative type IIA to glycolytic type IIB myofibers.[7] |
| Cerivastatin | Rat | Not specified | Not specified | Lower concentration required to cause necrosis in skeletal muscle compared to rosuvastatin (B1679574) or simvastatin.[4] |
Experimental Protocols
In Vivo Assessment of Myotoxicity in a Rodent Model
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in water).
-
This compound (low, medium, and high doses). Doses should be selected based on available pharmacokinetic data or preliminary dose-range finding studies.
-
-
Administration: Administer this compound or vehicle daily via oral gavage for a predefined period (e.g., 14 or 28 days).
-
Monitoring:
-
Clinical Observations: Daily monitoring for any signs of distress, changes in posture, or mobility.
-
Body Weight: Record body weight at the beginning of the study and at regular intervals.
-
Functional Tests: Perform functional tests like grip strength and rotarod performance at baseline and at the end of the treatment period.
-
-
Sample Collection (at termination):
-
Blood: Collect blood via cardiac puncture under anesthesia for serum separation. Analyze for CK, LDH, AST, and other relevant biomarkers.
-
Muscle Tissue: Excise specific muscles (e.g., gastrocnemius, soleus, tibialis anterior) and divide them for histopathology (fixed in 10% neutral buffered formalin) and biochemical/molecular analysis (snap-frozen in liquid nitrogen).
-
-
Analysis:
-
Histopathology: Process fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for muscle fiber degeneration, necrosis, inflammation, and regeneration.
-
Biochemical/Molecular Analysis: Analyze frozen muscle tissue for markers of oxidative stress, apoptosis, and mitochondrial function.
-
Visualizations
Signaling Pathways in Statin-Induced Myotoxicity
Caption: Proposed signaling pathway of statin-induced myotoxicity.
Experimental Workflow for Preclinical Myotoxicity Assessment
Caption: General experimental workflow for preclinical myotoxicity studies.
References
- 1. This compound | C50H78CaO12 | CID 11954370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Statins and skeletal muscles toxicity: from clinical trials to everyday practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Statin-induced myopathy in the rat: relationship between systemic exposure, muscle exposure and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. Statin-related Muscle Toxicity: An Evidence-based Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Tenivastatin Calcium
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges associated with the poor oral bioavailability of Tenivastatin calcium.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our preclinical models. What are the likely causes?
A1: Low and variable oral bioavailability of this compound is likely attributable to its physicochemical properties. As a probable Biopharmaceutics Classification System (BCS) Class II compound, it is characterized by low aqueous solubility and high membrane permeability.[1][2] The primary reasons for poor bioavailability include:
-
Low Aqueous Solubility: this compound's limited solubility in gastrointestinal fluids is a major barrier to its absorption.[3]
-
Poor Dissolution Rate: A slow dissolution rate in the gastrointestinal tract can lead to incomplete drug release from the dosage form before it passes the absorption window.
-
First-Pass Metabolism: Like many statins, this compound may undergo significant metabolism in the gut wall and liver, reducing the amount of active drug reaching systemic circulation.[4]
Q2: What initial in vitro assays should we perform to diagnose the primary cause of poor oral bioavailability for this compound?
A2: A systematic in vitro characterization is crucial. We recommend the following assays:
-
Solubility Studies: Determine the kinetic and thermodynamic solubility of this compound in simulated gastric fluid (SGF), fasted state simulated intestinal fluid (FaSSIF), and fed state simulated intestinal fluid (FeSSIF). This will help understand its solubility limitations in different regions of the GI tract.
-
Dissolution Testing: Perform dissolution studies of your current formulation using USP apparatus II (paddle) in various relevant media (SGF, FaSSIF, FeSSIF) to assess the drug release profile.
-
Permeability Assays: Utilize Caco-2 cell monolayers to evaluate the intestinal permeability of this compound and to identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[5][6]
-
LogP Determination: Experimentally determine the octanol-water partition coefficient (LogP) to quantify the lipophilicity of this compound, which influences both solubility and permeability.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies have proven effective for BCS Class II drugs, including other statins, and are applicable to this compound:[7][8]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution velocity and improved bioavailability.[4][9][10] Techniques like wet milling, high-pressure homogenization, and nano-precipitation can be employed.[11]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[12][13][14][15]
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids.[3][16] This can improve the solubilization and absorption of lipophilic drugs.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate.
Troubleshooting Guides
Issue 1: High variability in plasma exposure across individual animals in preclinical studies.
This is a common issue for poorly soluble compounds and can often be traced back to formulation-dependent absorption.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dissolution | 1. Re-evaluate the dissolution profile of your formulation. Ensure it is consistent across batches. 2. Consider the impact of food. Perform pharmacokinetic studies in both fasted and fed states to assess for a food effect. |
| pH-Dependent Solubility | 1. Analyze the solubility of this compound at different pH values representative of the GI tract. 2. If solubility is highly pH-dependent, consider enteric coating or developing a formulation that maintains the drug in a solubilized state throughout the GI tract (e.g., SMEDDS). |
| Precipitation in the GI Tract | 1. Supersaturation followed by precipitation can lead to variable absorption. 2. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation. |
Issue 2: Improved in vitro dissolution of our new formulation does not translate to enhanced in vivo bioavailability.
This suggests that factors other than dissolution are rate-limiting for absorption.
| Possible Cause | Troubleshooting Steps |
| Extensive First-Pass Metabolism | 1. Conduct in vitro metabolic stability assays using liver microsomes and S9 fractions to assess the extent of hepatic metabolism. 2. Consider co-administration with a metabolic inhibitor (in preclinical studies) to confirm the role of first-pass metabolism.[17] |
| Efflux by P-gp Transporters | 1. Perform Caco-2 permeability assays in the presence and absence of a P-gp inhibitor (e.g., verapamil) to determine if this compound is a P-gp substrate. 2. If it is a substrate, consider incorporating P-gp inhibitors in the formulation or modifying the chemical structure of the drug. |
| Poor Permeability | 1. While statins are generally considered highly permeable, re-verify this with a Caco-2 assay. 2. If permeability is unexpectedly low, formulation strategies that can enhance permeability, such as the use of permeation enhancers, may be necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles by Wet Milling
Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (B11928114) (HPMC), Poloxamer 188, or Polyvinylpyrrolidone (PVP) K30)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Purified water
-
Planetary ball mill or a similar high-energy mill
Procedure:
-
Prepare a suspension of this compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 2.5% w/v) in purified water.
-
Add the suspension and milling media to the milling chamber. The chamber should be filled to approximately 50-60% with the milling media.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a predetermined time (e.g., 1-4 hours). The milling process should be carried out in a temperature-controlled environment to prevent drug degradation.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the nanoparticles for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
The nanosuspension can be used directly for in vitro and in vivo studies or can be lyophilized to produce a solid powder.
Protocol 2: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
Objective: To enhance the solubility and dissolution of this compound by converting it from a crystalline to an amorphous form within a hydrophilic polymer matrix.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., HPMC, PVP, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
Procedure:
-
Dissolve this compound and the chosen polymer in the volatile organic solvent. The drug-to-polymer ratio should be optimized (e.g., 1:1, 1:2, 1:4 w/w).
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film will be formed on the inner surface of the flask. Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film and pulverize it to a fine powder.
-
Characterize the solid dispersion for its amorphous nature using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Evaluate the improvement in solubility and dissolution rate compared to the pure crystalline drug.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 (Reference) |
| Nanoparticle Suspension | 180 ± 45 | 1.5 ± 0.3 | 950 ± 210 | 380 |
| Solid Dispersion | 220 ± 55 | 1.0 ± 0.2 | 1150 ± 280 | 460 |
| SMEDDS | 250 ± 60 | 1.0 ± 0.2 | 1300 ± 310 | 520 |
Visualizations
Caption: Workflow for overcoming poor oral bioavailability.
Caption: Troubleshooting logic for poor in vivo performance.
References
- 1. researchgate.net [researchgate.net]
- 2. pexacy.com [pexacy.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Comparative pharmacokinetic evaluation of nanoparticle-based vs. conventional pharmaceuticals containing statins in attenuating dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. The studies of PLGA nanoparticles loading atorvastatin calcium for oral administration in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fabrication and characterization of orodispersible films loaded with solid dispersion to enhance Rosuvastatin calcium bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atorvastatin solid dispersion for bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Enhancement of oral bioavailability of atorvastatin calcium by self-emulsifying drug delivery systems (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
Technical Support Center: Tenivastatin Calcium Interference in Fluorescence-Based Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals who may encounter interference from tenivastatin calcium in fluorescence-based assays. While specific spectral data for this compound is not extensively published, compounds of the statin class can possess intrinsic photophysical properties that may lead to inaccurate experimental results.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify, characterize, and mitigate these potential effects, ensuring the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: Why might a compound like this compound interfere with my fluorescence-based assay? A: Small molecules, particularly those with conjugated ring systems common in the statin family, can absorb and emit light, a phenomenon known as autofluorescence.[3] This intrinsic fluorescence can artificially inflate the signal in your assay, potentially leading to false-positive results. Additionally, the compound may absorb light at the excitation or emission wavelengths of your fluorescent probe, causing a decrease in signal known as quenching, which can be misinterpreted as inhibition.[3]
Q2: What are the primary mechanisms of assay interference? A: The two main mechanisms of interference for a test compound in a fluorescent assay are:
-
Autofluorescence: The compound itself fluoresces when excited by the light source used in the assay. This adds to the total measured signal, which can mask the true experimental results or create false positives.[3][4]
-
Quenching (Inner Filter Effect): The compound absorbs the excitation light intended for the fluorophore or absorbs the light emitted from the fluorophore. This leads to a decrease in the detected signal, resulting in potential false-negative or underestimated results.[3]
Q3: How can I definitively determine if this compound is interfering with my specific assay? A: The most direct method is to run a set of control experiments. A critical control is to measure the fluorescence of this compound in the assay buffer alone, at the same concentrations and instrument settings used in your main experiment.[4] This will reveal if the compound is autofluorescent or causes quenching under your specific experimental conditions.
Q4: My assay measures intracellular calcium mobilization. Could the "calcium" salt in this compound cause interference? A: Interference from the calcium salt in this compound is unlikely to affect assays measuring dynamic changes in free intracellular calcium. These assays rely on fluorescent indicators that bind to free Ca2+ ions released from intracellular stores or entering through channels. The calcium in "this compound" is a counter-ion in a stable salt and would not typically alter free cytoplasmic calcium concentrations. However, it is always best practice to run controls. Some assay components or blood collection tube additives, like EDTA, are known to interfere with calcium assays by chelating ions.[5] While different, this highlights the importance of validating all components in an assay system.
Q5: What should I do if I confirm that this compound is interfering with my assay? A: If interference is confirmed, several strategies can be employed. For autofluorescence, you can measure the compound's background fluorescence and subtract it from your results.[4] For quenching, you may need to reduce the compound concentration or use microplates with a shorter path length.[3] A highly effective solution for both issues is to switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance or emission spectra of this compound, often by using a "red-shifted" dye.[3]
Troubleshooting Guide
This guide provides solutions for common issues encountered when using compounds like this compound in fluorescence-based assays.
| Observed Problem | Potential Cause | Recommended Solution & Action Steps |
| High background fluorescence in wells containing only this compound and buffer. | Autofluorescence: this compound is intrinsically fluorescent at the assay wavelengths. | 1. Perform a full spectral scan of this compound to determine its excitation and emission maxima.2. Implement a pre-read step to establish and subtract the baseline fluorescence of the compound.[3]3. Switch to a fluorophore with non-overlapping spectra (e.g., a red-shifted dye).[3] |
| Dose-dependent decrease in fluorescence signal when this compound is added to the fluorophore alone (no enzyme/cells). | Quenching / Inner Filter Effect: The compound is absorbing the excitation or emission light of the fluorophore.[3] | 1. Measure the absorbance spectrum of this compound to confirm overlap with the fluorophore's excitation/emission wavelengths.[3]2. Reduce the concentration of this compound if experimentally feasible.3. Use microplates with a shorter path length (e.g., 384-well low-volume plates) to minimize the effect.[3] |
| Apparent inhibition or activation in a no-enzyme or no-cell control experiment. | A combination of autofluorescence and quenching , or other non-specific interactions. | 1. Run both autofluorescence and quenching control experiments as detailed in the protocols below.2. Validate findings using an alternative, non-fluorescence-based assay format (e.g., absorbance, luminescence) for orthogonal validation.[3] |
| Non-linear or erratic signal response at high concentrations of this compound. | Compound Precipitation: The compound may be coming out of solution at higher concentrations. | 1. Visually inspect wells for any signs of precipitation.2. Determine the solubility of this compound in your specific assay buffer.3. Incorporate a small amount of a solubilizing agent like DMSO, ensuring the final concentration does not affect assay performance. |
Key Experimental Protocols
Protocol 1: Characterizing Compound Autofluorescence
This protocol determines if this compound contributes to the background signal in your assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in your assay buffer, covering the full range of concentrations used in your primary experiment.
-
-
Plate Setup:
-
In a black, clear-bottom microplate (or the same plate type as your assay), add the this compound dilutions to triplicate wells.
-
Include wells containing only the assay buffer with the equivalent amount of solvent to serve as a blank control.
-
-
Measurement:
-
Set the fluorescence reader to the exact excitation and emission wavelengths and gain settings used in your primary assay.
-
Measure the fluorescence intensity of each well.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.
-
Plot the background-subtracted fluorescence intensity against the this compound concentration. A concentration-dependent increase indicates autofluorescence.
-
Protocol 2: Assessing Signal Quenching (Inner Filter Effect)
This protocol determines if this compound absorbs the light used to excite your fluorophore or the light it emits.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound as described in Protocol 1.
-
Prepare a solution of your fluorescent probe (or the fluorescent product of your assay) in assay buffer at a concentration that gives a robust signal.
-
-
Plate Setup:
-
Add the fluorescent probe solution to all wells.
-
Add the this compound dilutions to triplicate wells.
-
Include control wells containing the fluorescent probe and an equivalent amount of solvent (no this compound).
-
-
Measurement:
-
Measure the fluorescence intensity immediately using the same instrument settings as your primary assay.
-
-
Data Analysis:
-
Calculate the average fluorescence of the control wells (probe without this compound).
-
Plot the fluorescence intensity against the this compound concentration. A concentration-dependent decrease in signal compared to the control indicates quenching.
-
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for fluorescent assay interference.
Caption: Mechanisms of small molecule interference in fluorescent assays.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Step Microwell Plate-Based Spectrofluorimetric Assay for Direct Determination of Statins in Bulk Forms and Pharmaceutical Formulations: A Green Eco-Friendly and High-Throughput Analytical Approach | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Interferences from blood collection tube components on clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tenivastatin Calcium In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro activity of Tenivastatin calcium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Tenivastatin is the active hydroxy acid form of simvastatin (B1681759) and its calcium salt is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[1] This enzyme is the rate-limiting step in the cholesterol biosynthesis pathway.[2] By inhibiting HMG-CoA reductase, this compound decreases cholesterol production.
Q2: What is the optimal pH for this compound activity in a cell-free HMG-CoA reductase assay?
The optimal pH for the activity of the HMG-CoA reductase enzyme itself generally falls within the range of 6.8 to 7.5.[3][4][5] Some studies suggest a pH of 6.8 for maximal activity in assays with soluble reductase, while many commercially available assay kits recommend a buffer pH of 7.4 or 7.5.[3][4][5][6] One study also indicated that a pH of 8.0 provides optimal structural stability for the enzyme.[7][8][9] Therefore, for cell-free assays, a pH between 6.8 and 7.5 is recommended.
Q3: How does the pH of the cell culture medium affect the activity of this compound in cell-based assays?
The pH of the cell culture medium can influence the cellular uptake and subsequent activity of statins. For some hydrophilic statins, such as rosuvastatin (B1679574), a slightly acidic medium (pH 6.8) has been shown to increase intracellular accumulation and cytotoxicity compared to a neutral pH (7.4).[2][4] While specific data for this compound is limited, it is plausible that a slightly acidic pH could enhance its transport into cells. However, most cell culture experiments with statins are conducted at a physiological pH of 7.4.[1]
Q4: How should I prepare a stock solution of this compound?
This compound is slightly soluble in DMSO and acetonitrile.[10] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%, ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q5: Is this compound stable in solution?
Troubleshooting Guides
Issue 1: Low or No Inhibition of HMG-CoA Reductase in a Cell-Free Assay
| Possible Cause | Troubleshooting Steps |
| Suboptimal Assay Buffer pH | Verify the pH of your assay buffer. The optimal pH for HMG-CoA reductase activity is typically between 6.8 and 7.5.[3][4][5][6] Prepare fresh buffer and confirm the pH before use. |
| Degraded this compound | Prepare a fresh stock solution of this compound in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Prepare working dilutions immediately before the experiment. |
| Inactive HMG-CoA Reductase Enzyme | Ensure the enzyme has been stored correctly at -80°C and handled on ice. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a known inhibitor as a positive control. |
| Incorrect Reagent Concentrations | Double-check the final concentrations of HMG-CoA and NADPH in the reaction mixture. |
Issue 2: Inconsistent or Low Activity of this compound in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Culture Medium pH | Monitor the pH of your cell culture medium. While physiological pH (7.4) is standard, for some statins, a slightly more acidic pH (e.g., 6.8) may enhance cellular uptake.[2][4] However, ensure the pH is not detrimental to cell health. |
| Precipitation of this compound | Visually inspect the culture medium for any precipitate after adding the this compound solution. To avoid precipitation, add the DMSO stock solution to the pre-warmed medium dropwise while gently swirling. Consider performing serial dilutions. |
| Low Cellular Uptake | If you suspect low uptake, you can try pre-incubating the cells with this compound for a longer duration. Some studies pre-incubate cells for 10 minutes at the desired pH before starting the experiment.[1] |
| Cell Line Insensitivity | The expression of transporters involved in statin uptake can vary between cell lines. If possible, verify the expression of relevant transporters (e.g., OATPs) in your cell model. |
| High Serum Concentration in Medium | Serum proteins can bind to statins, reducing their effective concentration. If permissible for your experimental design, consider reducing the serum concentration during the treatment period. |
Data Presentation
Table 1: Recommended pH Ranges for this compound In Vitro Experiments
| Experimental System | Recommended pH Range | Rationale |
| Cell-Free HMG-CoA Reductase Assay | 6.8 - 7.5 | Optimal pH for HMG-CoA reductase enzyme activity.[3][4][5][6] |
| Cell-Based Assays | 7.2 - 7.4 | Standard physiological pH for most cell culture experiments.[1] |
| Cell-Based Assays (for potentially enhanced uptake) | 6.8 - 7.2 | Slightly acidic pH may increase intracellular accumulation of some statins.[2][4] Cell viability at this pH should be confirmed. |
Table 2: pH-Dependent Stability of a Representative Statin (Rosuvastatin Calcium)
This data is for Rosuvastatin Calcium and is intended to be illustrative of the general pH-dependent stability of statins. Specific stability data for this compound is not currently available.
| pH | Stability after 24 hours |
| 1.2 | ~6% degradation observed[11] |
| 4.5 | Stable |
| 6.8 | Stable |
| 7.5 | Stable |
Table 3: Solubility of this compound
| Solvent | Solubility |
| DMSO | Slightly Soluble[10] |
| Acetonitrile | Slightly Soluble[10] |
| Water | Very Slightly Soluble |
| Ethanol | Slightly Soluble |
| Methanol | Freely Soluble |
Note: The pKa of the terminal carboxyl group of atorvastatin (B1662188) is 4.5. Therefore, the solubility of statins like Tenivastatin is expected to increase at a pH greater than their pKa.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: HMG-CoA Reductase Activity Assay (Cell-Free)
-
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
This compound working solutions
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction master mix containing the assay buffer and NADPH.
-
Add the this compound working solution or vehicle control to the appropriate wells of the 96-well plate.
-
Add the HMG-CoA Reductase enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the HMG-CoA substrate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C. The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity.
-
Visualizations
Caption: HMG-CoA Reductase Pathway and Inhibition by this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A logical flowchart for troubleshooting low activity of this compound.
References
- 1. Tenivastatin | HMG-CoA reductase inhibitor | CAS# 121009-77-6 | InvivoChem [invivochem.com]
- 2. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 3. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. content.abcam.com [content.abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. Effect of pH on structural dynamics of HMG-CoA reductase and binding affinity to β-sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound CAS#: 530112-57-3 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Tenivastatin calcium experimental controls and negative controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tenivastatin Calcium in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the calcium salt of the active hydroxy acid form of simvastatin (B1681759). It is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking this enzyme, Tenivastatin prevents the conversion of HMG-CoA to mevalonate (B85504), thereby reducing the synthesis of cholesterol and other downstream isoprenoids.[1][3][4]
Q2: What are appropriate positive and negative controls for experiments with this compound?
A2: Proper controls are crucial for interpreting your results. Here are some recommendations:
-
Positive Controls: Other well-characterized statins like atorvastatin (B1662188) or pravastatin (B1207561) can be used as positive controls to confirm that the experimental system is responsive to HMG-CoA reductase inhibition.[5]
-
Vehicle Control: A vehicle control, typically DMSO, should be included at the same final concentration as in the this compound-treated samples to account for any effects of the solvent on the cells.
-
Negative Controls:
-
Inactive Enantiomer: For some statins like fluvastatin, an inactive enantiomer (3S,5R-fluvastatin) is available and can serve as a highly specific negative control.[2] While a direct inactive analog for tenivastatin is not commonly cited, using an inactive statin analog can help differentiate between specific HMG-CoA reductase inhibition and off-target effects.
-
Rescue Experiments: To confirm that the observed cellular effects are due to the inhibition of the mevalonate pathway, a "rescue" experiment can be performed. This involves co-treating the cells with this compound and a downstream product of the pathway, such as mevalonate (mevalonolactone) or geranylgeranyl pyrophosphate (GGPP).[6][7] If the addition of these molecules reverses the effects of this compound, it strongly suggests that the observed phenotype is a direct result of HMG-CoA reductase inhibition.
-
Q3: What concentrations of this compound should I use in my cell-based assays?
A3: The optimal concentration of this compound will depend on the cell type and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. Based on the literature, concentrations for the active acid form of simvastatin (tenivastatin) in cell culture experiments typically range from the low micromolar (µM) to tens of micromolars.[8][9][10] For example, significant effects on cell viability in some cancer cell lines have been observed at concentrations between 10 and 50 µM.[9]
Quantitative Data: Statin Potency
The inhibitory potency of various statins against HMG-CoA reductase is often compared using their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate higher potency.
| Statin/Metabolite | IC50 (nM) |
| Pitavastatin | 3.2 |
| Rosuvastatin | 3.9 |
| 3R,5S-fluvastatin (active) | 4.9 |
| Simvastatin acid (Tenivastatin) | 5.8 |
| Atorvastatin | 10.5 |
| 2-hydroxyatorvastatin | 12.1 |
| Pravastatin | 20.1 |
| 4-hydroxyatorvastatin | 63.5 |
| 3S,5R-fluvastatin (inactive) | >1000 |
| Data sourced from a comparative study using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.[1][2] |
Experimental Protocols & Workflows
HMG-CoA Reductase Activity Assay
This assay spectrophotometrically measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[5][11]
Protocol:
-
Reagent Preparation:
-
Prepare a 1x Assay Buffer.
-
Reconstitute NADPH, HMG-CoA substrate, and the HMG-CoA reductase enzyme in the assay buffer. Keep all components on ice.
-
Prepare serial dilutions of this compound and any control inhibitors (e.g., pravastatin).
-
-
Assay Setup (96-well plate format):
-
Add the 1x Assay Buffer to all wells.
-
Add the reconstituted NADPH to all wells.
-
Add the HMG-CoA substrate to all wells.
-
Add the different concentrations of this compound or control inhibitors to the respective test wells. Include a vehicle control.
-
-
Initiate Reaction: Add the HMG-CoA reductase enzyme to all wells except for the blank/no-enzyme control.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 20-30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [helda.helsinki.fi]
- 3. p140Cap modulates the mevalonate pathway decreasing cell migration and enhancing drug sensitivity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tenivastatin | HMG-CoA reductase inhibitor | CAS# 121009-77-6 | InvivoChem [invivochem.com]
- 9. Simvastatin enhances irinotecan-induced apoptosis in prostate cancer via inhibition of MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of simvastatin on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
Technical Support Center: Optimizing Tenivastatin Enzymatic Assays
Welcome to the technical support center for Tenivastatin enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Tenivastatin enzymatic assay?
A1: The most common enzymatic assay for Tenivastatin, a potent HMG-CoA reductase inhibitor, is a spectrophotometric method.[1] This assay measures the activity of the HMG-CoA reductase (HMGR) enzyme, which is the rate-limiting step in cholesterol biosynthesis.[2][3] The assay quantifies the decrease in absorbance at 340 nm, which results from the oxidation of the cofactor NADPH to NADP+ as HMG-CoA is converted to mevalonate (B85504) by the enzyme.[1][4] Since Tenivastatin inhibits HMGR, a lower rate of NADPH consumption (a smaller decrease in absorbance at 340 nm) is observed in the presence of the inhibitor.[5] The rate of this decrease is directly proportional to the enzyme's activity.[4]
Q2: What are the critical components of a typical HMG-CoA reductase assay kit?
A2: A standard HMG-CoA reductase assay kit typically includes the following essential components:
-
HMG-CoA Reductase Assay Buffer: Provides the optimal pH and ionic strength for the enzyme's activity and stability.[1][6]
-
NADPH: The cofactor that is consumed during the enzymatic reaction.[1][7]
-
HMG-CoA Reductase (HMGR): The enzyme itself, often included as a positive control.[1]
-
Inhibitor Control (e.g., Pravastatin or Atorvastatin): A known statin used as a control to validate the assay's ability to detect inhibition.[1][5][7]
Q3: How can I minimize background interference in my assay?
A3: High background can be caused by several factors, including the degradation of NADPH independent of HMGR activity, contamination of reagents, or the presence of other NADPH-oxidizing enzymes in the sample.[8] To minimize background, it is recommended to prepare fresh NADPH solutions, use high-purity, sterile water for all reagents, and filter-sterilize buffers if contamination is suspected.[8] Including a "no enzyme" control is crucial to measure the rate of NADPH degradation that is not due to HMG-CoA reductase activity.[8]
Q4: What is the difference between a colorimetric and a fluorometric assay for HMG-CoA reductase, and which one should I choose?
A4: Both colorimetric and fluorometric assays can be used to measure HMG-CoA reductase activity. The colorimetric assay, as described above, measures the change in absorbance of NADPH at 340 nm.[4] A fluorometric assay, on the other hand, measures the natural fluorescence of NADPH (excitation ~340 nm, emission ~460 nm).[9] Fluorometric assays are generally more sensitive than colorimetric assays.[10] However, they can be more susceptible to interference from fluorescent compounds in the sample library.[9][11] The choice between the two depends on the required sensitivity of the assay and the potential for interfering compounds in the samples being tested. For high-throughput screening where library compounds might be fluorescent, a coupled-enzyme assay that shifts the fluorescence readout to a longer wavelength (e.g., using diaphorase/resazurin) can be a robust alternative to direct NADPH fluorescence measurement.[9][12]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can significantly reduce the signal-to-noise ratio of your assay. This is often observed as a decrease in absorbance at 340 nm in the "no enzyme" control wells.
| Potential Cause | Recommended Solution | Citation |
| NADPH Degradation | Prepare fresh NADPH solution for each experiment. Aliquot NADPH upon reconstitution to avoid multiple freeze-thaw cycles. Protect NADPH solutions from light. | [8] |
| Contaminated Reagents or Buffers | Use sterile, high-purity water for all reagent preparations. Filter-sterilize buffers if microbial contamination is suspected. | [8] |
| Presence of Other NADPH-Oxidizing Enzymes | If using non-purified samples, include a "sample blank" control containing the sample and all reagents except HMG-CoA. Subtract the rate of NADPH oxidation in this blank from the rate in the complete reaction. | [8] |
| Unsuitable Microplate | For spectrophotometric assays at 340 nm, use a UV-transparent 96-well plate. For fluorescent assays, use black opaque plates to minimize well-to-well crosstalk. | [7][13] |
Issue 2: Low or No Signal in Positive Control
A weak or absent signal in your positive control wells (containing the active enzyme) indicates a problem with the enzymatic reaction itself.
| Potential Cause | Recommended Solution | Citation |
| Inactive Enzyme | Ensure the HMG-CoA reductase enzyme is stored correctly at -70°C and kept on ice during the experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Do not keep the enzyme on ice for extended periods (e.g., more than 60 minutes) as this can lead to a reduction in activity. | [14][15] |
| Incorrect Reagent Preparation or Storage | Reconstitute NADPH and HMG-CoA substrate in the recommended assay buffer and store them in aliquots at -20°C. Ensure the assay buffer is at the optimal temperature (e.g., 37°C) before use if required by the protocol. | [5][15] |
| Suboptimal Enzyme or Substrate Concentration | Titrate the enzyme and substrate concentrations to determine the optimal conditions for your assay. The relationship between reaction rate and substrate concentration should be hyperbolic. | [16] |
| Incorrect Order of Reagent Addition | Add reagents in the order specified by the assay protocol. Typically, the enzyme is added last to initiate the reaction. | [7][14][15] |
| Instrument Settings Not Optimized | Ensure the spectrophotometer or plate reader is set to the correct wavelength (340 nm for NADPH absorbance) and temperature. For kinetic assays, ensure the reading interval and duration are appropriate to capture the initial linear rate of the reaction. | [7][13] |
Experimental Protocols
Key Experiment: Optimizing Enzyme and Substrate Concentrations
To achieve the best signal-to-noise ratio, it is crucial to determine the optimal concentrations of HMG-CoA reductase and its substrate, HMG-CoA.
1. Enzyme Concentration Titration:
-
Prepare a series of dilutions of the HMG-CoA reductase enzyme in the assay buffer.
-
Keep the concentrations of HMG-CoA and NADPH constant and at saturating levels (typically well above their Km values).
-
Initiate the reaction by adding the enzyme dilutions to the reaction mixture.
-
Measure the initial reaction velocity (rate of decrease in absorbance at 340 nm) for each enzyme concentration.
-
Plot the initial velocity against the enzyme concentration. The resulting graph should be linear. Select an enzyme concentration from the linear range that provides a robust and reproducible signal.
2. Substrate (HMG-CoA) Concentration Titration:
-
Use the optimal enzyme concentration determined in the previous step.
-
Keep the NADPH concentration constant and saturating.
-
Prepare a series of dilutions of the HMG-CoA substrate.
-
Measure the initial reaction velocity for each HMG-CoA concentration.
-
Plot the initial velocity against the HMG-CoA concentration. This should yield a hyperbolic curve.
-
For inhibitor screening, a substrate concentration around the Michaelis-Menten constant (Km) is often ideal for detecting competitive inhibitors.[16]
Data Presentation
Table 1: Recommended Reagent Concentrations for HMG-CoA Reductase Assay
| Reagent | Typical Final Concentration | Notes | Citation |
| HMG-CoA | 400 µM | Concentration may need to be optimized based on the specific enzyme and assay conditions. | [17] |
| NADPH | 400 µM | Should be in excess to ensure it is not the limiting reagent. | [17] |
| Potassium Phosphate Buffer | 100 mM (pH 7.4) | A common buffer system for this assay. | [17] |
| Dithiothreitol (DTT) | 5 mM | Included as a reducing agent to maintain enzyme stability. | [17] |
| EDTA | 1 mM | A chelating agent to prevent inhibition by divalent metal ions. | [17] |
Table 2: Comparison of Assay Detection Methods
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric | Measures decrease in absorbance of NADPH at 340 nm. | Simple, cost-effective, suitable for routine assays. | Less sensitive than fluorometric methods, potential for interference from compounds that absorb at 340 nm.[11] |
| Fluorometric | Measures the decrease in the natural fluorescence of NADPH. | Higher sensitivity, suitable for low-abundance enzymes. | Susceptible to interference from fluorescent compounds, may require specialized equipment.[9] |
| LC-MS/MS | Quantifies the product (mevalonate) using mass spectrometry. | Highly sensitive and specific, considered a gold-standard for accuracy. | Requires expensive instrumentation, lower throughput than plate-based assays.[18] |
Visualizations
Caption: A systematic workflow for diagnosing and resolving low signal-to-noise issues.
Caption: A stepwise approach to optimizing enzyme and substrate concentrations for improved assay performance.
References
- 1. benchchem.com [benchchem.com]
- 2. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
- 3. HMG-CoA reductase inhibitory activity and phytocomponent investigation of Basella alba leaf extract as a treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Avoiding Fluorescence Assay Interference—The Case for Diaphorase | Semantic Scholar [semanticscholar.org]
- 13. docs.abcam.com [docs.abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Tenivastatin Calcium Dosing in Mice
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for establishing effective Tenivastatin calcium dosing regimens in mice.
Frequently Asked Questions (FAQs)
Q1: What is Tenivastatin and how does it relate to Simvastatin (B1681759)?
A1: Tenivastatin is the active hydroxy acid metabolite of Simvastatin. Simvastatin is an inactive lactone prodrug that is hydrolyzed in vivo to Tenivastatin, which then acts as a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1][2] When conducting experiments, it is common to administer Simvastatin, which is then converted to Tenivastatin within the animal.
Q2: Why use this compound?
A2: this compound is a salt form of the active drug.[3][4][5] Salt forms are often used in pharmaceutical formulations to improve stability, solubility, and handling characteristics compared to the free acid form. For experimental purposes, the specific salt may influence the choice of vehicle for dissolution.
Q3: What is a typical starting dose for Tenivastatin (administered as Simvastatin) in mice?
A3: Based on a review of preclinical studies, oral doses of Simvastatin ranging from 5 to 60 mg/kg/day are commonly used to achieve therapeutic effects in mice.[2][6] Toxicity and neurobehavioral changes have been explored at much higher doses (250-1000 mg/kg).[7] The optimal dose will depend on the specific mouse model and the intended therapeutic outcome.
Q4: Which mouse model is appropriate for studying the efficacy of Tenivastatin?
A4: The choice of model depends on the research question.
-
For hyperlipidemia: Diet-induced obesity (DIO) models using strains like C57BL/6 fed a high-fat diet are common.[8] Chemically-induced models using agents like Triton WR-1339 can also be used for acute studies.[9]
-
For atherosclerosis: Genetically modified models such as LDL receptor-deficient (LDLR-/-) mice are frequently used as they develop atherosclerotic plaques.
-
For other pathologies: Specific models like the mdx mouse for Duchenne muscular dystrophy have also been used to study the pleiotropic effects of statins.[10][11]
Q5: How should this compound or Simvastatin be prepared for oral administration?
A5: The drug should be dissolved or suspended in a suitable vehicle for oral gavage. A common vehicle for Simvastatin is an aqueous solution containing 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene (B3416737) glycol (PEG 400), Tween 80, and a small amount of DMSO.[1][2] It is crucial to ensure the formulation is homogenous to allow for consistent dosing.
Troubleshooting Guide
Q1: I am observing high variability or no significant reduction in cholesterol levels. What could be the cause?
A1:
-
Dose and Duration: The dose may be insufficient for the chosen mouse model, or the treatment duration may be too short to observe significant changes. Statin efficacy can vary between species, with mice sometimes showing a less robust cholesterol-lowering response compared to rabbits or humans.[8]
-
Drug Administration: Administering the drug mixed in food can lead to variable intake and lower plasma concentrations compared to precise oral gavage.[11] Ensure the gavage technique is correct to deliver the full dose to the stomach.
-
Mouse Model: Wild-type mice are generally resistant to hypercholesterolemia. The use of diet-induced or genetic models is often necessary to create a disease state where the effects of statins can be measured.[8][12]
-
Dietary Factors: The composition of the background diet can significantly influence lipid levels. Ensure both control and treatment groups receive the exact same diet (other than the investigational compound).
Q2: My mice show signs of distress or mortality after oral gavage. How can I prevent this?
A2:
-
Technique: Improper gavage technique is a common cause of adverse events. Ensure personnel are thoroughly trained. The gavage needle should be inserted gently along the upper palate into the esophagus, not the trachea.[13] Resistance during insertion or fluid bubbling from the nose are signs of tracheal entry, and administration must stop immediately.[14]
-
Needle Size: Use the correct size and type of gavage needle for the age and weight of the mouse. A flexible or rounded-tip needle is recommended to prevent esophageal or stomach perforation.[13][15]
-
Volume and Speed: The maximum recommended gavage volume is typically 10 mL/kg, though smaller volumes are often better tolerated.[13] Administer the solution slowly to prevent reflux and potential aspiration.[14][15]
Q3: The pharmacokinetic data shows inconsistent or very low plasma drug concentrations. What are the potential issues?
A3:
-
Formulation: Ensure the drug is properly dissolved or homogenously suspended in the vehicle. If the drug precipitates out, the administered dose will be inaccurate.
-
Sampling Time: Blood samples must be collected at appropriate time points to capture the absorption, distribution, and elimination phases (Cmax, Tmax, etc.). A pilot study may be necessary to determine the optimal sampling schedule.[16]
-
Blood Collection Method: The chosen blood collection method can impact sample quality. Serial sampling from the same animal (e.g., via the saphenous vein) can reduce inter-animal variability compared to terminal cardiac puncture across different animals at each time point.[16][17]
Data Presentation
Table 1: Summary of Simvastatin Dosing Regimens in Mice
| Dose (mg/kg/day) | Mouse Model | Administration Route | Duration | Key Findings | Reference |
| 5, 10, 25 | Male C57BL/6 | Oral Gavage | 3 weeks | Dose-dependent blood pharmacokinetics; myotoxicity observed, most accentuated at 10 mg/kg. | [6] |
| 10, 20 | AlCl3-induced | Oral Gavage | 6 weeks | Used as a positive control in a neurotoxicity study. | [1] |
| 60 | C57BL/6 | Oral Gavage | 6 weeks | Reduced serum cholesterol by 18% and retinal cholesterol by 24%. | [2] |
| 80 (in diet) | mdx | In Food | 12 weeks | No significant improvement in muscle function or histology observed. | [10][11] |
Table 2: Pharmacokinetic Parameters of Statins in Mice (Single 60 mg/kg Oral Dose)
| Statin (Active Form) | Serum Cmax (pmol/mL) | Retinal Concentration (pmol/retina) | Time to Cmax | Reference |
| Simvastatin (Simvastatin hydroxyacid) | 206 | 4.1 | ~2 hours | [2] |
| Atorvastatin (Atorvastatin) | 1401 | 1.6 | ~2 hours | [2] |
| Pravastatin (Pravastatin) | 2792 | 1.6 | ~2 hours | [2] |
| Rosuvastatin (Rosuvastatin) | 9050 | Not Detected | ~2 hours | [2] |
Experimental Protocols
Protocol 1: Preparation and Administration via Oral Gavage
-
Animal Preparation: Weigh each mouse accurately to calculate the precise dosing volume. Proper restraint is critical for safe administration.[13]
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Drug Formulation: Weigh the required amount of Simvastatin/Tenivastatin calcium and triturate it into a fine powder. Gradually add the CMC vehicle while vortexing or sonicating to create a homogenous suspension at the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 20g mouse at 0.1 mL volume).
-
Gavage Needle Measurement: Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib or xiphoid process. Mark this depth on the needle.[15]
-
Administration: Securely restrain the mouse, holding it vertically. Gently insert the gavage needle into the mouth, slightly to one side to avoid the incisors, and advance it along the upper palate until it passes into the esophagus to the pre-measured depth.[13][14] There should be no resistance.
-
Dose Delivery: Once the needle is correctly placed, slowly depress the syringe plunger to administer the formulation over 2-3 seconds.[15]
-
Withdrawal and Monitoring: Slowly withdraw the needle.[14] Monitor the mouse for at least 10 minutes post-procedure for any signs of respiratory distress.[15]
Protocol 2: Serial Blood Sample Collection (Saphenous Vein)
-
Restraint: Place the mouse in a suitable restraint device, ensuring one hind leg is immobilized and accessible.
-
Site Preparation: Shave the fur over the lateral surface of the hind leg to visualize the saphenous vein.[18] A small application of isopropanol (B130326) can help make the vein more visible.
-
Puncture: Using a sterile 25G or 27G needle, make a clean puncture of the vein.
-
Sample Collection: Collect the emerging blood drop (approx. 20-50 µL) using a heparinized capillary tube.[18] Gentle pressure applied to the thigh above the puncture site can facilitate blood flow.
-
Hemostasis: After collection, apply gentle pressure to the puncture site with a clean gauze pad until bleeding stops to prevent hematoma formation.
-
Recovery: Return the mouse to its cage and monitor its recovery. This method is suitable for collecting multiple samples from the same animal over the course of a pharmacokinetic study.[17]
Protocol 3: Plasma Lipid Profile Analysis
-
Sample Preparation: Collect whole blood into EDTA-coated microtubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Lipid Extraction: Transfer the plasma to a new tube. For lipidomic analysis, lipids are typically extracted using a solvent mixture, such as isopropanol containing internal standards.[12]
-
Analysis: Use a validated analytical method such as high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) to identify and quantify different lipid species, including total cholesterol, HDL, LDL, and triglycerides.[19][20]
-
Data Quantification: Quantify the target lipids by comparing their peak areas to those of known standards run in parallel to generate a calibration curve.[12]
Visualizations
Caption: A typical experimental workflow for a preclinical mouse study.
Caption: Mechanism of action of Tenivastatin on the cholesterol synthesis pathway.
References
- 1. Tenivastatin | HMG-CoA reductase inhibitor | CAS# 121009-77-6 | InvivoChem [invivochem.com]
- 2. Retinal Cholesterol Content Is Reduced in Simvastatin-Treated Mice Due to Inhibited Local Biosynthesis Albeit Increased Uptake of Serum Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C50H78CaO12 | CID 11954370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Relationship between simvastatin pharmacokinetics and muscle toxicity in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veterinaryworld.org [veterinaryworld.org]
- 8. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. mdpi.com [mdpi.com]
- 11. Simvastatin Treatment Does Not Ameliorate Muscle Pathophysiology in a Mouse Model for Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid profiling analyses from mouse models and human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 18. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Tenivastatin Calcium vs. Atorvastatin in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. In the quest for novel therapeutic strategies, researchers have turned their attention to repurposing existing drugs, with statins emerging as promising candidates. This guide provides a detailed, objective comparison of two such statins, tenivastatin calcium and atorvastatin (B1662188), in the context of glioblastoma research. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to equip researchers with the necessary information to inform future studies and drug development efforts.
Introduction to this compound and Atorvastatin
Statins, primarily known for their cholesterol-lowering effects, exert their function by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the mevalonate (B85504) pathway. This inhibition not only reduces cholesterol synthesis but also affects the production of isoprenoids, which are vital for the post-translational modification of small GTPases like Ras and Rho. The disruption of these signaling pathways is a key mechanism behind the anti-cancer properties of statins.
Tenivastatin is the active metabolite of simvastatin (B1681759) , also referred to as simvastatin hydroxy acid. As simvastatin is a prodrug, it is hydrolyzed in the body to its active form, tenivastatin, which then exerts its therapeutic effects. For the purpose of this guide, preclinical data for simvastatin will be used as a proxy to evaluate the potential of tenivastatin in glioblastoma research.
Atorvastatin is a synthetic statin that has been extensively studied for its pleiotropic effects, including its anti-tumor activities. Both simvastatin and atorvastatin are lipophilic, a characteristic that is believed to facilitate their penetration of the blood-brain barrier (BBB), a critical factor for drugs targeting brain tumors.[1]
In Vitro Efficacy Against Glioblastoma Cells
The cytotoxic effects of both simvastatin and atorvastatin have been evaluated in various glioblastoma cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and experimental conditions.
| Statin | Glioblastoma Cell Line | IC50 (µM) | Experimental Conditions | Reference |
| Simvastatin | U251MG | <1 | 1% FBS-MEM medium, 6 days | [2][3] |
| Simvastatin | U87MG | <1 | 1% FBS-MEM medium, 6 days | [2][3] |
| Simvastatin | T98G | >1 | 1% FBS-MEM medium, 6 days | [2][3] |
| Simvastatin | Glioblastoma-Initiating Cells (GICs) | 0.075 - 3 | Single dosing | [2] |
| Atorvastatin | U-87 (Fasting) | 1.606 | Glucose-free media | [4] |
| Atorvastatin | U-87 (Non-fasting) | 11.65 | Normal glucose media | [4] |
| Atorvastatin | U87 (3D spheroids) | 1 - 10 | Dose-dependent inhibition of proliferation after 48h | [5] |
In Vivo Efficacy in Glioblastoma Animal Models
Preclinical studies using animal models provide crucial insights into the potential therapeutic efficacy of these statins in a more complex biological system.
| Statin | Animal Model | Treatment Regimen | Key Findings | Reference |
| Simvastatin | Intracranial G34 xenograft model (mice) | 50 mg/kg, twice daily | Prolonged mouse survival | [2][6] |
| Atorvastatin | C6 induced GBM rat models | Intratumoral injection | Significant reduction in tumor size and weight | [7] |
| Atorvastatin | Xenograft glioblastoma tumor model | In combination with temozolomide | Significantly enhanced temozolomide's efficacy | [8] |
| Atorvastatin | Mouse model of glioblastoma | In combination with quetiapine (B1663577) and radiation | Extended median survival 4-fold compared to radiation alone | [9] |
Blood-Brain Barrier Permeability
A significant hurdle in treating glioblastoma is the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents into the brain. The lipophilicity of statins is a key determinant of their ability to cross the BBB.
| Statin | Lipophilicity | Blood-Brain Barrier Permeability | Reference |
| Simvastatin (Tenivastatin) | High | Considered to have the best BBB penetration among statins.[2] It has been shown to block cholesterol-induced BBB disruption in vivo and in vitro.[10] | [2][10] |
| Atorvastatin | Lipophilic | Known to cross the blood-brain barrier.[9] Studies have shown it can reduce BBB permeability increases in certain pathological conditions.[11] | [9][11] |
Mechanisms of Action in Glioblastoma
While both statins inhibit HMG-CoA reductase, their downstream effects on signaling pathways in glioblastoma cells appear to differ, offering distinct therapeutic avenues.
Tenivastatin (via Simvastatin)
Research indicates that a primary mechanism of simvastatin's anti-glioblastoma effect is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway .[2][12] TGF-β is known to drive malignant behaviors in cancer cells, including proliferation, invasion, and immunosuppression.[13] Simvastatin has been shown to reduce TGF-β activity, leading to decreased cell viability and invasiveness.[2][14] This effect is mediated through the inhibition of Rho/ROCK activity and subsequent reduction in the phosphorylation of Smad3, a key mediator of TGF-β signaling.[2]
Atorvastatin
Atorvastatin's anti-glioblastoma effects are linked to the modulation of several signaling pathways. One key mechanism is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway .[5] This pathway is involved in cellular processes such as inflammation, apoptosis, and cell cycle regulation. By inhibiting p38 MAPK, atorvastatin can suppress the expression of proteins like membrane type 1 matrix metalloproteinase (MT1-MMP), which is crucial for cancer cell invasion and migration.[5] Additionally, atorvastatin has been shown to inhibit Ras signaling through the prevention of protein prenylation, leading to decreased activation of downstream pathways like Erk.[8][15]
Experimental Protocols
To facilitate the replication and extension of the research cited in this guide, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or atorvastatin for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the media is removed, and MTT solution (typically 0.5 mg/mL in serum-free media) is added to each well. The plates are incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
Transwell Migration Assay
This assay is used to assess the migratory capacity of cancer cells.
-
Insert Preparation: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: Glioblastoma cells, pre-treated with this compound or atorvastatin (or treated during the assay), are seeded in the upper chamber in serum-free media.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24-48 hours).
-
Cell Removal: Non-migrated cells on the upper surface of the insert membrane are removed with a cotton swab.
-
Fixation and Staining: Migrated cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
Quantification: The number of migrated cells is counted under a microscope in several random fields.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: Glioblastoma cells are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p-Smad3, p38 MAPK, β-actin).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Both this compound (via its parent compound, simvastatin) and atorvastatin demonstrate significant anti-glioblastoma activity in preclinical models. Their shared lipophilic nature allows for potential penetration of the blood-brain barrier, a crucial attribute for targeting brain tumors. However, their primary mechanisms of action appear to diverge, with simvastatin predominantly affecting the TGF-β pathway and atorvastatin influencing the p38 MAPK and Ras signaling cascades.
This comparative guide highlights the potential of both statins as repurposed therapeutic agents for glioblastoma. The differential signaling pathway engagement suggests that they could be employed in distinct therapeutic strategies, potentially as monotherapies or in combination with other treatments, tailored to the specific molecular characteristics of a patient's tumor. Further research, particularly head-to-head comparative studies and clinical trials, is warranted to fully elucidate their therapeutic potential and to determine their optimal use in the fight against glioblastoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Statins affect human glioblastoma and other cancers through TGF-β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined Effects of Atorvastatin and Glucose Deprivation on Metabolic Stress and Lipid-Raft Disruption in Glioblastoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of statin therapy on brain tumors, particularly glioma: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Atorvastatin augments temozolomide's efficacy in glioblastoma via prenylation-dependent inhibition of Ras signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uclahealth.org [uclahealth.org]
- 10. Simvastatin Blocks Blood-Brain Barrier Disruptions Induced by Elevated Cholesterol Both In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of atorvastatin on blood-brain barrier permeability during L-NAME hypertension followed by angiotensin-II in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic activity of simvastatin and irinotecan chemotherapy against glioblastoma converges on TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Investigation into the synergistic effect of atorvastatin combined with ultrasound stimulation for anti-glioma therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Tenivastatin Calcium and Other Statins in Macrophages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Tenivastatin calcium and other commonly used statins, namely Atorvastatin and Rosuvastatin, in macrophages. The information is compiled from various in vitro studies to assist researchers in evaluating these compounds for potential therapeutic applications in inflammatory diseases.
Executive Summary
Statins, primarily known for their cholesterol-lowering properties, exhibit pleiotropic effects, including significant anti-inflammatory actions. This guide focuses on this compound, the active acid form of Simvastatin, and compares its efficacy in mitigating inflammatory responses in macrophages with that of Atorvastatin and Rosuvastatin. The primary mechanism of anti-inflammatory action involves the inhibition of the mevalonate (B85504) pathway, leading to reduced prenylation of small GTPases and subsequent downregulation of pro-inflammatory signaling cascades, most notably the NF-κB pathway. This results in decreased production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Comparative Analysis of Anti-inflammatory Effects
The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of Tenivastatin (Simvastatin), Atorvastatin, and Rosuvastatin on macrophages.
Table 1: Effect of Statins on Pro-inflammatory Cytokine Production in Macrophages
| Statin | Macrophage Cell Line | Stimulus | Concentration | Cytokine | % Inhibition / Fold Change | Reference |
| Tenivastatin (Simvastatin) | J774A.1 | LPS | 0.1 µM | IL-6 mRNA | Reduced to 30 ± 7% of LPS control | [1] |
| RAW264.7 | LPS (1 µg/mL) | 5, 10, 30 µM | IL-1β, TNF-α, IL-6 | Dose-dependent significant inhibition | ||
| Atorvastatin | THP-1 | MSU crystals (0.2 mg/mL) | 5.0, 10.0 µM | IL-1β mRNA | Suppressed | [2] |
| RAW264.7 | ox-LDL (50 µg/mL) | 100 µM | IL-1β, TNF-α | Suppressed | [3] | |
| Rosuvastatin | RAW264.7 | LPS (10 ng/mL) | 10 µM | TNF-α | ~25% reduction | [4] |
| RAW264.7 | LPS (10 ng/mL) | 20 µM | TNF-α | ~37% reduction | [4] | |
| RAW264.7 | LPS (10 ng/mL) | 10 µM | IL-6 | ~31% reduction | [4] | |
| RAW264.7 | LPS (10 ng/mL) | 20 µM | IL-6 | ~41% reduction | [4] | |
| THP-1 | MSU crystals (0.2 mg/mL) | 3.0, 5.0 µM | IL-1β mRNA | Inhibited | [2] |
Table 2: Effect of Statins on NF-κB Signaling Pathway in Macrophages
| Statin | Macrophage Cell Line | Key Finding | Reference |
| Tenivastatin (Simvastatin) | Human peripheral blood monocyte-macrophages | Reduced NF-κB relA/p65 subunit expression | [5][6] |
| RAW264.7 and murine bone-marrow derived | Inhibits NF-κB activation | [7] | |
| Atorvastatin | THP-1 | Suppresses MSU-induced inflammation | [2] |
| RAW264.7 | Inhibits ox-LDL-induced inflammatory response | [3] | |
| Rosuvastatin | RAW264.7 | Prevents LPS-induced activation of NF-κB | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility.
Macrophage Cell Culture and Differentiation
-
Cell Lines:
-
RAW264.7 and J774A.1 (Murine): These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
THP-1 (Human): These monocytic cells are maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. To differentiate into macrophages, THP-1 cells are treated with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Primary Macrophages (Human Peripheral Blood Monocyte-derived):
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs in RPMI-1640 with 10% FBS and allow monocytes to adhere for 2 hours.
-
Wash away non-adherent cells and culture the adherent monocytes in RPMI-1640 with 10% FBS and 50 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to differentiate into macrophages.
-
In Vitro Model of Macrophage Inflammation
-
Seed differentiated macrophages in appropriate culture plates.
-
Pre-treat the cells with varying concentrations of this compound, Atorvastatin, or Rosuvastatin for 1-2 hours.
-
Induce an inflammatory response by adding one of the following stimuli:
-
Lipopolysaccharide (LPS): 10 ng/mL to 1 µg/mL for 6-24 hours.
-
Oxidized Low-Density Lipoprotein (ox-LDL): 50 µg/mL for 24 hours.
-
Monosodium Urate (MSU) crystals: 0.2 mg/mL.
-
-
Collect the cell culture supernatant for cytokine analysis and lyse the cells for RNA or protein extraction.
Measurement of Cytokine Production
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA:
-
Extract total RNA from cell lysates using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the target cytokine genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Assessment of NF-κB Activation
-
Western Blot for NF-κB Pathway Proteins:
-
Extract total protein from cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities. An increase in phosphorylated p65 and a decrease in IκBα indicate NF-κB activation.
-
Visualizing the Molecular Pathways and Workflows
Statin Anti-inflammatory Signaling Pathway
The following diagram illustrates the general mechanism by which statins inhibit inflammation in macrophages.
Caption: Statins inhibit HMG-CoA reductase, blocking the mevalonate pathway and reducing inflammation.
Experimental Workflow for Validating Anti-inflammatory Effects
This diagram outlines the general experimental procedure for assessing the anti-inflammatory properties of statins in macrophages.
Caption: Workflow for evaluating the anti-inflammatory effects of statins on macrophages.
Logical Relationship of Statin Action
This diagram illustrates the logical flow from statin administration to the observed anti-inflammatory outcome.
Caption: Logical flow of statin's anti-inflammatory action.
References
- 1. Statins Inhibit Inflammatory Cytokine Production by Macrophages and Acinar-to-Ductal Metaplasia of Pancreatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Atorvastatin Inhibits Inflammatory Response, Attenuates Lipid Deposition, and Improves the Stability of Vulnerable Atherosclerotic Plaques by Modulating Autophagy [frontiersin.org]
- 4. The beneficial effects of Rosuvastatin in inhibiting inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Simvastatin has an anti-inflammatory effect on macrophages via upregulation of an atheroprotective transcription factor, Kruppel-like factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vitro Potency Showdown: Tenivastatin Calcium vs. Simvastatin for HMG-CoA Reductase Inhibition
For researchers and scientists engaged in the development of lipid-lowering agents, a precise understanding of the in vitro potency of HMG-CoA reductase inhibitors is fundamental. This guide provides a direct comparison of the inhibitory activity of tenivastatin calcium and its parent prodrug, simvastatin (B1681759), supported by experimental data and detailed methodologies.
Unveiling the Active Form: Tenivastatin as the Bioactive Moiety
It is critical to understand that simvastatin is a lactone prodrug that, in vivo, is hydrolyzed to its active open-ring hydroxy acid form, tenivastatin (also known as simvastatin acid).[1][2] Therefore, a direct in vitro comparison of their inhibitory effects on the HMG-CoA reductase enzyme primarily highlights the potency of the active metabolite versus the inactive precursor. This compound is the calcium salt of this active form.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for tenivastatin (simvastatin acid) against HMG-CoA reductase. Due to its nature as a prodrug, simvastatin in its lactone form exhibits significantly lower activity in a purified enzyme assay, and direct comparative IC50 values under the same experimental conditions are not commonly reported. The primary inhibitory activity is attributed to tenivastatin.
| Compound | IC50 (nM) | Target Enzyme |
| Tenivastatin (Simvastatin Acid) | 5.8 | HMG-CoA Reductase |
| Simvastatin (Lactone) | >1000 (Expected) | HMG-CoA Reductase |
Data for Tenivastatin (Simvastatin Acid) is sourced from a study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.[3]
Experimental Protocols
A standard method for determining the in vitro potency of HMG-CoA reductase inhibitors involves a spectrophotometric assay that measures the rate of NADPH oxidation.
HMG-CoA Reductase Inhibition Assay Protocol
Principle: The enzymatic activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate. The presence of an inhibitor, such as tenivastatin, slows down this reaction.
Materials:
-
Recombinant HMG-CoA reductase
-
HMG-CoA solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)
-
This compound and simvastatin stock solutions (dissolved in a suitable solvent like DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (this compound and simvastatin) in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, NADPH solution, and the test compound or vehicle control.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period to ensure temperature equilibration.
-
Initiation of Reaction: Add the HMG-CoA solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm at regular intervals for a specified duration.
-
Data Analysis: Calculate the rate of NADPH consumption from the linear phase of the reaction. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the cholesterol biosynthesis pathway and the experimental workflow for assessing HMG-CoA reductase inhibition.
Caption: Cholesterol biosynthesis pathway highlighting HMG-CoA reductase inhibition.
Caption: Experimental workflow for HMG-CoA reductase inhibition assay.
References
Head-to-Head Comparison of Statins in Neurodegenerative Disease Models: A Guide for Researchers
A comprehensive analysis of the comparative efficacy and underlying mechanisms of various statins in preclinical models of neurodegenerative diseases.
Statins, primarily recognized for their cholesterol-lowering capabilities, have garnered significant attention for their potential neuroprotective effects. Their pleiotropic properties, including anti-inflammatory, antioxidant, and endothelial-stabilizing effects, suggest a therapeutic role beyond cardiovascular disease.[1] This guide provides a head-to-head comparison of commonly prescribed statins—atorvastatin (B1662188), simvastatin (B1681759), rosuvastatin (B1679574), pravastatin (B1207561), lovastatin, and fluvastatin—in various neurodegenerative disease models, supported by experimental data to inform researchers, scientists, and drug development professionals.
The neuroprotective efficacy of statins is significantly influenced by their physicochemical properties, particularly their ability to cross the blood-brain barrier (BBB). Lipophilic statins, such as simvastatin and atorvastatin, generally exhibit better BBB penetration compared to their hydrophilic counterparts like pravastatin and rosuvastatin.[1][2] This fundamental difference often dictates their direct impact on the central nervous system.
Comparative Efficacy in Preclinical Models
The neuroprotective effects of different statins have been evaluated in a range of in vitro and in vivo models of neurological disorders. The following tables summarize key quantitative findings from these studies.
Alzheimer's Disease Models
In models of Alzheimer's disease, statins have been shown to reduce amyloid-β (Aβ) levels and tau hyperphosphorylation.[3] Atorvastatin, for instance, has been demonstrated to decrease Aβ by reducing amyloid precursor protein (APP) and β-secretase (BACE1) levels.[4] Similarly, simvastatin and pravastatin have been found to lower Aβ levels in both cerebrospinal fluid and the brain in animal models.[4]
| Statin | Model | Key Findings | Reference |
| Atorvastatin | AD Mouse Model | Reduced Aβ through decreased APP and BACE1 expression. | [4] |
| Simvastatin | AD Mouse Model | Reduced Aβ42 and Aβ40 levels. | [5] |
| Pravastatin | AD Mouse Model | Reduced Aβ levels in the brain and CSF. | [4] |
| Lovastatin | In vitro (neurons) | Decreased production of senile plaque components. | [4] |
| Rosuvastatin | Meta-analysis | Showed the most significant reduction in dementia risk. | [6][7] |
Parkinson's Disease Models
In Parkinson's disease models, statins, particularly lipophilic ones, have demonstrated protective effects on dopaminergic neurons.[8][9] Simvastatin has been shown to be slightly more effective than pravastatin in protecting these neurons against MPTP-induced toxicity.[10]
| Statin | Model | Key Findings | Reference |
| Simvastatin | MPTP Mouse Model | ~70% reduction in the loss of SNpc TH-positive neurons; more efficient than pravastatin. | [10] |
| Pravastatin | MPTP Mouse Model | ~52% decrease in striatal dopamine (B1211576) loss (less effective than simvastatin). | [10] |
| Atorvastatin | Mouse Model | Reduced neuroinflammation and proinflammatory cytokines. | [11] |
| Lovastatin | Transgenic Mouse Model | Ameliorated α-synuclein accumulation and oxidation. | [2] |
Stroke Models
In experimental models of stroke, both simvastatin and atorvastatin have shown significant neuroprotective effects. A direct comparison in a rat model of intracerebral hemorrhage (ICH) indicated that simvastatin was equally or slightly more effective than atorvastatin in improving neurological outcomes.[1]
| Statin | Model | Key Findings | Reference |
| Simvastatin | Rat ICH Model | Improved neurological outcomes and reduced tissue loss; slightly more effective than atorvastatin. | [1] |
| Atorvastatin | Rat Stroke Model | Increased phosphorylation of Akt in the ischemic hemisphere. | [1] |
| Rosuvastatin | Mouse Focal Brain Ischemia | Increased levels of phosphorylated Akt and eNOS. | [1] |
Amyotrophic Lateral Sclerosis (ALS) Models
The role of statins in ALS is more complex, with some studies suggesting protective effects while others show no benefit or even potential harm.[12][13][14] Atorvastatin has been shown to inhibit denervation atrophy and motor neuron loss by 30% in a mouse model.[12][13] However, a genetic analysis suggested that atorvastatin, simvastatin, and rosuvastatin were associated with an increased risk of ALS.[14]
| Statin | Model | Key Findings | Reference |
| Atorvastatin | Mouse Model | Inhibited denervation atrophy and motor neuron loss by 30%. | [12][13] |
| Lovastatin | Mouse Model | Attenuated ALS risk by 28% at a dose of 40 mg/kg. | [12][13] |
| Fluvastatin | In vitro (motor neurons) | Showed neurotoxic effects at lower concentrations compared to other statins. | [12][13] |
| Pravastatin | In vitro (motor neurons) | Produced less toxic effects on spinal motor neurons compared to fluvastatin. | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vitro Neuroinflammation Model
An in vitro model of neuroinflammation-induced neurodegeneration was used to compare the effects of six statins (atorvastatin, fluvastatin, pitavastatin, pravastatin, rosuvastatin, and simvastatin).[15]
-
Cell Culture: HAPI microglia and SH-SY5Y neuroblastoma cells were used.
-
Induction of Neuroinflammation: HAPI microglia were treated with lipopolysaccharide (LPS) (0.1 μg/mL) for 24 hours to induce the release of inflammatory mediators.
-
Statin Treatment: The six statins were tested at concentrations ranging from 0 to 100 μM.
-
Neuroprotection Assay: Conditioned media from the LPS-treated microglia was transferred to SH-SY5Y cells. The effects on cellular viability, mitochondrial membrane permeability, apoptosis, autophagy, and reactive oxygen species (ROS) production were assessed.
-
Key Findings: Only atorvastatin, pravastatin, and rosuvastatin protected SH-SY5Y cells from LPS-induced decreases in viability. All statins decreased ROS production and autophagic vacuole formation.[15]
MPTP Mouse Model of Parkinson's Disease
This model was utilized to compare the neuroprotective effects of simvastatin and pravastatin.[10]
-
Animal Model: Male C57BL/6 mice were used.
-
MPTP Intoxication: Mice were injected with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neurodegeneration.
-
Statin Administration: Simvastatin and pravastatin were administered orally.
-
Outcome Measures: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) and striatal TH optical densities were quantified. Motor functions were also assessed.
-
Key Findings: Simvastatin was slightly more efficient than pravastatin in protecting dopaminergic neurons and improving motor functions.[10]
Signaling Pathways and Mechanisms
The neuroprotective effects of statins are mediated through various signaling pathways. A key mechanism involves the inhibition of HMG-CoA reductase, which reduces the synthesis of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1] This, in turn, affects the function of small GTPase proteins like Rho, Rac, and Ras, which are involved in inflammation, oxidative stress, and apoptosis.[16]
Many statins exert their neuroprotective effects by activating the PI3K/Akt signaling pathway, which promotes cell survival.[1] For instance, both simvastatin and atorvastatin have been shown to activate this pathway.[1]
Caption: Statin-mediated neuroprotective signaling pathways.
The diagram above illustrates the dual mechanism of statin action. By inhibiting HMG-CoA reductase, statins reduce the production of isoprenoids, thereby downregulating pro-inflammatory and oxidative stress pathways mediated by small GTPases. Concurrently, statins can activate pro-survival pathways like PI3K/Akt.
Experimental Workflow for Statin Comparison
A typical experimental workflow to compare the efficacy of different statins in a neurodegenerative disease model is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. Neuroprotective effects of statins against amyloid β-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statins and the Brain: More than Lipid Lowering Agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of Statins against Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do Statins Cause Dementia? - GoodRx [goodrx.com]
- 7. researchgate.net [researchgate.net]
- 8. Parkinson’s disease progression and statins: Hydrophobicity matters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pros and cons for statins use and risk of Parkinson's disease: An updated perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Statins are ineffective at reducing neuroinflammation or prolonging survival in scrapie-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of statins in amyotrophic lateral sclerosis: protective or not? [frontiersin.org]
- 13. The role of statins in amyotrophic lateral sclerosis: protective or not? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atorvastatin, simvastatin, rosuvastatin and Amyotrophic lateral sclerosis establishing cause and effect | Sciety [sciety.org]
- 15. Differences in statin associated neuroprotection corresponds with either decreased production of IL-1β or TNF-α in an in vitro model of neuroinflammation-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CHOLESTEROL-INDEPENDENT NEUROPROTECTIVE AND NEUROTOXIC ACTIVITES OF STATINS: PRESPECTIVES FOR STATIN USE IN ALZHEIMER DISEASE AND OTHER AGE-RELATED NEURODEGENERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Statin-Induced Apoptosis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the apoptotic effects of Tenivastatin calcium and other statins, focusing on the reproducibility of experimental findings. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support further investigation into the therapeutic potential of statins as anti-cancer agents.
Tenivastatin, the active hydroxy acid form of Simvastatin, is a potent inhibitor of HMG-CoA reductase. While direct studies on this compound-induced apoptosis are limited, the well-documented pro-apoptotic effects of Simvastatin and other statins in various cancer cell lines provide a strong basis for comparison and hypothesis. This guide leverages existing data on Simvastatin as a proxy for Tenivastatin and compares its efficacy and mechanisms with other widely researched statins, namely Atorvastatin and Pitavastatin.
Comparative Efficacy of Statins in Inducing Apoptosis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Simvastatin, Atorvastatin, and Pitavastatin in inducing apoptosis in various cancer cell lines, as reported in multiple studies. These values highlight the differential sensitivity of cancer cells to different statins.
| Statin | Cancer Cell Line | IC50 (µM) | Duration of Treatment (hours) | Reference |
| Simvastatin | MCF-7 (Breast Cancer) | 8.9 | 48 | [1] |
| MDA-MB-231 (Breast Cancer) | 4.5 | 48 | [1] | |
| ECC-1 (Endometrial Cancer) | ~15 | 72 | ||
| Ishikawa (Endometrial Cancer) | ~17 | 72 | [2] | |
| Daoy (Medulloblastoma) | ≥5 | 24 | [3] | |
| D283 (Medulloblastoma) | ≥10 | 48 | [3] | |
| D341 (Medulloblastoma) | ≥5 | 24 | [3] | |
| Triple-Negative Breast Cancer Lines | 0.2 - 50 | 120 | [4][5][6] | |
| Atorvastatin | AsPC-1 (Pancreatic Cancer) | 3.5 | 48-72 | [7] |
| MCF-7 (Breast Cancer) | 9.1 | 24 | [8] | |
| K562 (Leukemia) | 10.55 | 48 | [9] | |
| HL60 (Leukemia) | 10.26 | 48 | [9] | |
| Triple-Negative Breast Cancer Lines | 0.4 - 61 | 120 | [6] | |
| Pitavastatin | SCC15 (Oral Cancer) | ~0.1 - 0.25 | Not Specified | [10] |
| SW480 (Colon Cancer) | ~0.25 - 0.5 | Not Specified | [11] | |
| Ovcar-8 (Ovarian Cancer) | ~0.2 (calculated as 5xIC50) | 48 | ||
| Ovcar-3 (Ovarian Cancer) | ~0.2 (calculated as 5xIC50) | 48 | [12] | |
| Human T-cells (Freshly Stimulated) | 0.0036 | 72 | [13] | |
| Human T-cells (Pre-activated) | 0.0485 | 24 | [13] |
Signaling Pathways of Statin-Induced Apoptosis
Statins primarily induce apoptosis through the intrinsic or mitochondrial pathway, which is initiated by intracellular stress. The inhibition of the mevalonate (B85504) pathway by statins leads to a depletion of essential downstream products, triggering a cascade of events that culminate in programmed cell death.
Figure 1: Simplified signaling pathway of statin-induced apoptosis.
Simvastatin has been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[14][15] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. Pitavastatin has been reported to induce apoptosis through the activation of FOXO3a and the induction of ER stress.[10][11]
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate statin-induced apoptosis.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of the statin for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Figure 2: Workflow for the TUNEL assay.
-
Cell Preparation : Culture cells on coverslips and treat with the statin.
-
Fixation : Fix the cells with 4% paraformaldehyde in PBS for 1 hour at room temperature.
-
Permeabilization : Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction : Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTP) in a humidified chamber at 37°C for 60 minutes in the dark.
-
Washing : Wash the cells three times with PBS.
-
Visualization : Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining and visualize under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus.
Western Blot Analysis for Apoptotic Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction : Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE : Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against Bax (e.g., 1:1000 dilution), Bcl-2 (e.g., 1:1000 dilution), and a loading control like β-actin overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 3: Logical relationship of statin mechanisms.
Conclusion
The available evidence strongly suggests that this compound, as the active form of Simvastatin, is likely to induce apoptosis in cancer cells through mechanisms comparable to other statins. The reproducibility of these findings is supported by numerous studies demonstrating similar effects across different statins and cancer cell lines. However, the specific efficacy and optimal conditions for this compound-induced apoptosis warrant direct experimental investigation. The provided protocols and comparative data serve as a valuable resource for designing and interpreting such studies, ultimately contributing to the potential repurposing of statins in oncology.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simvastatin Induces Apoptosis in Medulloblastoma Brain Tumor Cells via Mevalonate Cascade Prenylation Substrates [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Statins inhibit proliferation and induce apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Statins inhibit proliferation and induce apoptosis in triple-negative breast cancer cells | springermedizin.de [springermedizin.de]
- 7. aacrjournals.org [aacrjournals.org]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Atorvastatin Exerts Antileukemia Activity via Inhibiting Mevalonate-YAP Axis in K562 and HL60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pitavastatin induces apoptosis in oral squamous cell carcinoma through activation of FOXO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Simvastatin inhibits cancer cell growth by inducing apoptosis correlated to activation of Bax and down-regulation of BCL-2 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simvastatin inhibits cancer cell growth by inducing apoptosis correlated to activation of Bax and down-regulation of BCL-2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenivastatin Calcium: A Comparative Analysis of its Impact on TNF-alpha and IL-6 Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of tenivastatin calcium on the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Tenivastatin is the active hydroxy acid form of the prodrug simvastatin (B1681759), a widely prescribed HMG-CoA reductase inhibitor (statin). While direct clinical trial data for this compound is limited, this guide leverages available data on simvastatin to infer and present its potential anti-inflammatory effects, alongside a comparison with other statins.
Executive Summary
Statins, including simvastatin, are known to possess pleiotropic effects beyond their lipid-lowering capabilities, most notably anti-inflammatory properties. These effects are primarily mediated through the inhibition of the mevalonate (B85504) pathway, which not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates. This, in turn, affects the function of small GTP-binding proteins involved in inflammatory signaling cascades. Evidence from in vitro, in vivo, and clinical studies suggests that simvastatin can effectively reduce the levels of key inflammatory markers, TNF-α and IL-6. This guide will delve into the available data, detail the experimental methodologies for assessing these cytokines, and visualize the underlying signaling pathways.
Comparative Data on Statin Effects on TNF-α and IL-6
| Statin/Study Type | Population/Model | Treatment/Dosage | TNF-α Change | IL-6 Change | Reference |
| Simvastatin | Hypercholesterolemic Patients | 2 months treatment | Not specified | ↓ 27% (p<0.01) | [1] |
| Simvastatin | Hypercholesterolemic Patients | 40-80 mg for 36 weeks | Not specified | Small and inconsistent reduction | [2] |
| Simvastatin | Chronic Kidney Disease Patients | 40 mg/day for 6 months | Not specified | Significant ↓ (p=0.001) | [3] |
| Simvastatin | Rheumatoid Arthritis Fibroblast-like Synoviocytes (in vitro) | 0.05-10 µM for 12h | Not specified | Dose-dependent ↓ | [4] |
| Simvastatin | Mouse Model (in vivo) | Dose-dependent | Dose-dependent ↓ | Not specified | [5] |
| Statins (Meta-analysis) | Patients with Kidney Disease | Various | ↓ (WMD = -2.66 pg/mL; p<0.001) | Marginally ↓ (WMD = -1.15 pg/mL; p=0.05) | [6] |
| Atorvastatin (B1662188) | Hypercholesterolemic Patients | 20-80 mg for 36 weeks | Not specified | Small and inconsistent reduction | [2] |
| Rosuvastatin (B1679574) | Healthy Male Subjects | 20 mg daily for 3 weeks | Trended lower (p=0.08) | No significant change | [7] |
WMD: Weighted Mean Difference
Signaling Pathways
The anti-inflammatory effects of statins, including tenivastatin, are largely attributed to their interference with the nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting HMG-CoA reductase, statins reduce the synthesis of isoprenoids, which are essential for the activation of small GTP-binding proteins like Ras and Rho. These proteins play a crucial role in the signaling cascade that leads to the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: Statin-mediated inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following section details a generalized protocol for the quantification of TNF-α and IL-6 levels in human serum and cell culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA), a commonly employed method in the cited studies.
Measurement of TNF-α and IL-6 in Human Serum/Plasma
Objective: To quantify the concentration of TNF-α and IL-6 in human serum or plasma samples.
Materials:
-
ELISA kits for human TNF-α and IL-6 (containing capture antibody, detection antibody, standard recombinant cytokine, streptavidin-HRP, and substrate solution)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in an appropriate buffer and coat the wells of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.
-
Blocking: Add a blocking buffer to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add prepared standards and patient serum/plasma samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate. Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature.
-
Substrate Development: Wash the plate. Add the substrate solution (e.g., TMB) to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Generate a standard curve from the absorbance values of the standards and calculate the concentration of TNF-α and IL-6 in the samples.
Measurement of TNF-α and IL-6 in Cell Culture Supernatants
Objective: To quantify the concentration of TNF-α and IL-6 secreted by cultured cells.
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and culture them under appropriate conditions. Treat the cells with this compound or other compounds for a specified duration.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
ELISA: Follow the same ELISA procedure as described for serum/plasma samples (steps 1-10), using the collected cell culture supernatants as the samples.
Caption: General experimental workflow for cytokine measurement using ELISA.
Conclusion
References
- 1. Simvastatin Effects on Inflammation and Platelet Activation Markers in Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of simvastatin and atorvastatin on inflammation markers in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro effects of simvastatin on inflammatory markers in pre-dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simvastatin inhibits production of interleukin 6 (IL-6) and IL-8 and cell proliferation induced by tumor necrosis factor-alpha in fibroblast-like synoviocytes from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect of Statins on Serum Levels of TNF-alpha and Interleukin-6 in Patients with Kidney Disease: A Meta-analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of rosuvastatin in healthy subjects: a prospective longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of Tenivastatin Calcium and Other HMG-CoA Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Tenivastatin calcium's activity against other prominent 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors. The data presented herein is compiled from in vitro studies to offer an objective comparison of their relative potencies. Detailed experimental methodologies are provided to support the replication and validation of these findings.
Quantitative Comparison of Inhibitory Activity
The primary measure of a drug's potency against a specific enzyme is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency. The following table summarizes the IC50 values for Tenivastatin (the active form of Simvastatin) and other widely used statins against HMG-CoA reductase.
| Statin (Active Acid Form) | IC50 (nM) |
| Tenivastatin (Simvastatin acid) | 5.8 |
| Atorvastatin | 10.5 |
| Rosuvastatin | 3.9 |
| Pravastatin | 20.1 |
| Fluvastatin (3R,5S-isomer) | 4.9 |
| Pitavastatin | 3.2 |
| Lovastatin | Not available in this comparative study |
Data sourced from a Master's thesis from the University of Helsinki, which utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay to ensure data consistency.[1]
HMG-CoA Reductase Signaling Pathway and Statin Inhibition
The following diagram illustrates the pivotal role of HMG-CoA reductase in the cholesterol biosynthesis pathway and the mechanism of action of statins.
Caption: Inhibition of HMG-CoA Reductase by Statins in the Cholesterol Biosynthesis Pathway.
Experimental Protocols
HMG-CoA Reductase Activity Assay (Spectrophotometric Method)
This in vitro assay determines the inhibitory potential of compounds on HMG-CoA reductase by measuring the decrease in NADPH absorbance.
a. Principle: The enzymatic activity of HMG-CoA reductase is quantified by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the enzyme's activity.
b. Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Recombinant human HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Test compounds (this compound and other statins) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic readings at 340 nm
c. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound or vehicle control.
-
Initiate the reaction by adding HMG-CoA reductase to each well.
-
Immediately start the kinetic measurement of absorbance at 340 nm at 37°C, taking readings every 30-60 seconds for 10-20 minutes.
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Cholesterol Synthesis Assay
This assay measures the ability of a compound to inhibit cholesterol synthesis within a cellular context.
a. Principle: Cultured cells are treated with the test compounds, and the total cellular cholesterol is subsequently quantified. A reduction in cholesterol levels compared to untreated cells indicates inhibitory activity.
b. Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compounds (this compound and other statins)
-
Cell lysis buffer
-
Cholesterol quantification kit (e.g., Amplex Red Cholesterol Assay Kit)
-
Microplate reader (fluorometric or colorimetric, depending on the kit)
c. Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a predetermined period (e.g., 24-48 hours).
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Determine the total protein concentration in each lysate for normalization.
-
Quantify the cholesterol content in each cell lysate using a commercial cholesterol assay kit, following the manufacturer's instructions.
-
Normalize the cholesterol content to the protein concentration for each sample.
-
Calculate the percentage of cholesterol synthesis inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Experimental Workflow for HMG-CoA Reductase Inhibition Assay
The following diagram outlines the typical workflow for determining the in vitro inhibitory activity of a test compound against HMG-CoA reductase.
Caption: Workflow for Determining HMG-CoA Reductase Inhibition.
References
A Comparative Analysis of Tenivastatin Calcium and Pravastatin: Lipophilicity and Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties and cellular permeability of two HMG-CoA reductase inhibitors: tenivastatin calcium and pravastatin (B1207561). The following sections detail their differences in lipophilicity and cell permeability, supported by experimental data and protocols. This information is critical for understanding their respective pharmacokinetic profiles and tissue selectivity.
Lipophilicity: A Key Determinant of Cellular Entry
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). It particularly affects the mechanism by which a drug crosses cellular membranes.
Tenivastatin, the active hydroxy acid form of simvastatin, is characterized as a lipophilic statin.[1] In contrast, pravastatin is a hydrophilic statin.[2][1] This fundamental difference in their solubility profiles dictates their primary mechanisms of cellular uptake. Lipophilic statins like tenivastatin can readily diffuse across the lipid bilayer of cell membranes, leading to widespread tissue distribution.[3][4] Hydrophilic statins such as pravastatin, however, have limited ability to passively cross cell membranes and rely on carrier-mediated transport systems for cellular entry, which can lead to greater tissue selectivity.[3][4]
Quantitative Comparison of Lipophilicity
| Compound | Log P | Classification |
| Tenivastatin (Simvastatin Acid) | 3.79[2][1] | Lipophilic |
| Pravastatin | 1.65[2][1] or 0.59[2] | Hydrophilic |
Note: The discrepancy in the reported log P values for pravastatin may be due to different experimental conditions.
Cell Permeability: In Vitro Assessment of Drug Absorption
Cell permeability is a measure of the rate at which a drug can pass through a cell membrane. The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium to predict oral drug absorption. The apparent permeability coefficient (Papp) is the standard metric derived from this assay.
Due to its lipophilic nature, tenivastatin is expected to exhibit high cell permeability, primarily through passive diffusion.[5] Conversely, pravastatin, being hydrophilic, demonstrates low permeability across Caco-2 cell monolayers.[3]
Quantitative Comparison of Cell Permeability
| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Classification |
| This compound | Data not available; expected to be high | High Permeability |
| Pravastatin | 1.4 x 10-7[3] | Low Permeability |
Cellular Uptake Mechanisms and Signaling Pathways
The differences in lipophilicity and permeability between tenivastatin and pravastatin lead to distinct cellular uptake mechanisms.
Tenivastatin (Simvastatin Acid): As a lipophilic compound, tenivastatin is thought to primarily enter cells via passive diffusion across the cell membrane. This non-specific uptake mechanism contributes to its broad tissue distribution.[3][4]
Pravastatin: Being hydrophilic, pravastatin's cellular uptake is dependent on active transport mediated by specific protein transporters.[3] Key transporters involved in the hepatic uptake of pravastatin include the Organic Anion Transporting Polypeptides, particularly OATP1B1 .[6] The tissue-specific expression of these transporters contributes to the relative hepatoselectivity of pravastatin.
The following diagram illustrates the distinct cellular uptake pathways of tenivastatin and pravastatin.
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (Log P)
The shake-flask method is the classical approach for the experimental determination of log P.
Workflow:
Protocol:
-
Preparation of Phases: Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate overnight.
-
Sample Preparation: Accurately weigh a small amount of the test compound (this compound or pravastatin) and dissolve it in a known volume of the pre-saturated water phase.
-
Partitioning: Add a known volume of the pre-saturated octanol phase to the aqueous solution of the compound.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water phases.
-
Concentration Analysis: Carefully withdraw aliquots from both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The log P is the base-10 logarithm of this value.
Caco-2 Cell Permeability Assay
This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal barrier.
Workflow:
Protocol:
-
Cell Culture: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) and culture for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation:
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the transport buffer containing the test compound (this compound or pravastatin) at a known concentration to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh buffer.
-
Concentration Analysis: Analyze the concentration of the test compound in the collected samples using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Conclusion
The distinct differences in lipophilicity and cell permeability between this compound and pravastatin are fundamental to their pharmacological profiles. Tenivastatin, being lipophilic with expected high permeability, is likely to have broader tissue distribution, entering cells primarily through passive diffusion. In contrast, pravastatin's hydrophilic nature and low permeability necessitate active transport for cellular uptake, contributing to its greater hepatoselectivity. These characteristics are critical considerations for researchers and clinicians in the context of drug efficacy, potential off-target effects, and drug-drug interactions.
References
- 1. Effect of Statin Lipophilicity on the Proliferation of Hepatocellular Carcinoma Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipophilic statins inhibit growth and reduce invasiveness of human endometrial stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic or Lipophilic Statins? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The expression of efflux and uptake transporters are regulated by statins in Caco-2 and HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Tenivastatin Calcium's Binding Affinity to HMG-CoA Reductase: A Comparative Analysis
For Immediate Release
A Comprehensive Guide for Researchers in Drug Development: Tenivastatin Calcium's High Affinity for HMG-CoA Reductase Compared to Other Statins, Supported by Experimental Data and Protocols.
This publication provides a detailed comparison of the binding affinity of this compound to its target enzyme, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, alongside other commonly used statins. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of key processes.
Tenivastatin, the active acid form of Simvastatin, demonstrates potent inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] Understanding the binding affinities of various statins is paramount for the development of more effective hypercholesterolemia treatments.
Comparative Binding Affinity of Statins to HMG-CoA Reductase
The binding affinity of a drug to its target is a primary determinant of its efficacy. The following table summarizes the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for Tenivastatin and other selected statins, providing a clear comparison of their potencies. A lower Ki or IC50 value indicates a stronger binding affinity.
| Statin | Inhibition Constant (Ki) (nM) | IC50 (nM) |
| Tenivastatin (Simvastatin acid) | 0.2 [1][3] | 3 - 20 |
| Atorvastatin | 14 | 8 |
| Cerivastatin | 10 | - |
| Fluvastatin | 28 | 8 |
| Pravastatin | 44 | - |
| Rosuvastatin | 5 | - |
| Lovastatin | - | 3.4 |
| Pitavastatin | - | 6.8 |
Note: Ki and IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity relies on robust and well-defined experimental protocols. Two common methods for assessing the interaction between statins and HMG-CoA reductase are spectrophotometric assays and Isothermal Titration Calorimetry (ITC).
Spectrophotometric Inhibition Assay
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.
Materials:
-
Purified HMG-CoA reductase (catalytic domain)
-
This compound and other statin standards
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer with kinetic reading capabilities
Procedure:
-
Reagent Preparation: Prepare stock solutions of the statins, HMG-CoA, and NADPH in the assay buffer. Create a serial dilution of the statin solutions.
-
Assay Setup: In a 96-well plate, add the assay buffer, the HMG-CoA reductase enzyme, and varying concentrations of the statin inhibitor (or vehicle control).
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding HMG-CoA and NADPH to each well.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals for a specified duration.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (statin) to a macromolecule (HMG-CoA reductase). This method provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the reciprocal of the dissociation constant, Kd), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Purified HMG-CoA reductase
-
This compound and other statin standards
-
ITC instrument
-
Appropriate buffer for dialysis and the experiment
Procedure:
-
Sample Preparation: Dialyze the HMG-CoA reductase and the statin solution against the same buffer to minimize heat of dilution effects. Degas the solutions.
-
Instrument Setup: Load the HMG-CoA reductase solution into the sample cell of the calorimeter and the statin solution into the injection syringe. Equilibrate the system to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of precise injections of the statin solution into the enzyme solution.
-
Data Acquisition: The instrument records the heat released or absorbed after each injection.
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters, including the binding constant (Ka), from which the inhibition constant (Ki) can be derived.
Visualizing Key Processes
To further elucidate the experimental workflow and the biological context, the following diagrams are provided.
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of Tenivastatin.
Caption: Workflow for the HMG-CoA reductase spectrophotometric inhibition assay.
References
Benchmarking in the Statin Landscape: A Comparative Analysis of Third-Generation HMG-CoA Reductase Inhibitors
In the competitive field of hypercholesterolemia treatment, third-generation statins represent a significant advancement in lipid-lowering therapy. This guide provides a detailed comparison of prominent third-generation statins—Rosuvastatin, Atorvastatin, and Pitavastatin—and discusses the position of Tenivastatin calcium, a derivative of Simvastatin, within this therapeutic class. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview based on available data.
Introduction to this compound
This compound is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] It is a salt form of Tenivastatin, which is the active metabolite of Simvastatin, a well-established second-generation statin. As a derivative, Tenivastatin shares the same fundamental mechanism of action as other statins. However, a comprehensive review of publicly available clinical trial data reveals a significant gap in head-to-head comparative studies between Tenivastatin and the widely recognized third-generation statins. Therefore, this guide will first benchmark the performance of Rosuvastatin, Atorvastatin, and Pitavastatin based on existing clinical evidence and then contextualize the standing of Tenivastatin in light of the available information.
Comparative Efficacy of Third-Generation Statins
The primary measure of a statin's efficacy is its ability to reduce low-density lipoprotein cholesterol (LDL-C). The following table summarizes the LDL-C lowering capabilities of Rosuvastatin, Atorvastatin, and Pitavastatin at various doses, as reported in clinical studies.
| Statin | Dosage Range | Mean LDL-C Reduction (%) |
| Rosuvastatin | 5-40 mg/day | 45-63% |
| Atorvastatin | 10-80 mg/day | 39-60% |
| Pitavastatin | 1-4 mg/day | 34-47% |
Head-to-Head Comparisons
Direct comparative trials provide the most robust data for evaluating the relative performance of different statins.
Rosuvastatin vs. Atorvastatin
Multiple large-scale clinical trials have compared the efficacy and safety of Rosuvastatin and Atorvastatin. Generally, Rosuvastatin has been shown to produce greater reductions in LDL-C at equivalent doses. For instance, the STELLAR trial demonstrated that Rosuvastatin was more effective than Atorvastatin in lowering LDL-C across their respective dose ranges.
Pitavastatin vs. Atorvastatin
Studies comparing Pitavastatin to Atorvastatin have shown that while Atorvastatin may be more potent at higher doses in terms of LDL-C reduction, Pitavastatin has a lower propensity for certain drug-drug interactions due to its minimal metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme system.
The Position of Tenivastatin
As a derivative of Simvastatin, Tenivastatin's efficacy is anticipated to be in a similar range to its parent compound. However, without direct comparative clinical trial data against third-generation statins, its relative potency and potential for pleiotropic effects remain undetermined. The lack of such data is a critical consideration for researchers and clinicians evaluating novel lipid-lowering agents.
Experimental Protocols
To provide a framework for the kind of studies required to benchmark Tenivastatin, a generalized experimental protocol for a head-to-head statin comparison trial is outlined below. This protocol is based on common designs used in clinical trials for lipid-lowering drugs.
Protocol: A Randomized, Double-Blind, Active-Comparator Study to Evaluate the Efficacy and Safety of Statin X versus Statin Y in Patients with Primary Hypercholesterolemia
1. Study Objective: To compare the percentage change in LDL-C from baseline between Statin X and Statin Y after 12 weeks of treatment.
2. Study Design:
-
Phase: III
-
Design: Multicenter, randomized, double-blind, parallel-group, active-controlled.
-
Duration: 16 weeks (including a 4-week dietary lead-in and washout period).
3. Patient Population:
-
Inclusion Criteria:
-
Male and female subjects aged 18-75 years.
-
Diagnosis of primary hypercholesterolemia with baseline LDL-C ≥ 130 mg/dL and < 250 mg/dL.
-
Triglycerides < 400 mg/dL.
-
Willingness to follow a standardized diet (e.g., NCEP Adult Treatment Panel III Therapeutic Lifestyle Changes diet) throughout the study.
-
-
Exclusion Criteria:
-
History of homozygous familial hypercholesterolemia.
-
Use of other lipid-lowering drugs within 6 weeks of screening.
-
Uncontrolled diabetes mellitus, hypertension, or thyroid disease.
-
Significant renal or hepatic impairment.
-
4. Treatment:
-
Investigational Arm: Statin X (e.g., this compound) at a specified daily dose.
-
Active Comparator Arm: Statin Y (e.g., Atorvastatin) at a specified daily dose.
-
Blinding: All study medications will be identical in appearance, taste, and packaging.
5. Study Procedures:
-
Screening and Baseline (Week -4 to Week 0): Informed consent, medical history, physical examination, and baseline laboratory tests (lipid panel, liver function tests, creatine (B1669601) kinase).
-
Randomization (Week 0): Eligible subjects will be randomly assigned to one of the two treatment groups.
-
Follow-up Visits (Weeks 4, 8, and 12): Assessment of adverse events, medication compliance, and repeat laboratory tests.
6. Efficacy Endpoints:
-
Primary Endpoint: Mean percentage change in LDL-C from baseline to Week 12.
-
Secondary Endpoints:
-
Percentage change in total cholesterol, triglycerides, and HDL-C.
-
Proportion of patients achieving their LDL-C goal.
-
Changes in apolipoprotein B (ApoB) and non-HDL-C.
-
7. Safety Assessments:
-
Monitoring of adverse events, vital signs, and laboratory parameters (liver enzymes, creatine kinase).
8. Statistical Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population using an analysis of covariance (ANCOVA) model, with treatment as a factor and baseline LDL-C as a covariate.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The HMG-CoA reductase pathway and the inhibitory action of statins.
Caption: A typical experimental workflow for a head-to-head statin comparison clinical trial.
Conclusion
While this compound, as a derivative of Simvastatin, is expected to be an effective inhibitor of HMG-CoA reductase, its place among the more potent, third-generation statins like Rosuvastatin, Atorvastatin, and Pitavastatin remains un-quantified due to a lack of direct comparative clinical trial data. The established efficacy and safety profiles of these third-generation agents set a high benchmark. For Tenivastatin to be considered a competitive alternative, rigorous, well-designed clinical trials directly comparing it to these market leaders are essential. The provided experimental protocol offers a blueprint for the necessary research to fill this critical data gap.
References
Statistical Validation of Tenivastatin Calcium Dose-Response Curves: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response characteristics of Tenivastatin calcium, a potent inhibitor of HMG-CoA reductase.[1] Given the limited direct public data on this compound, this guide leverages data from its closely related compound, Simvastatin, for which Tenivastatin is the active metabolite, and compares it with other widely used statins like Atorvastatin (B1662188). The information herein is intended to offer a framework for the statistical validation of this compound's dose-response curves and to support further experimental design.
Mechanism of Action: HMG-CoA Reductase Inhibition
Statins, including this compound, exert their lipid-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][3] This enzyme catalyzes the rate-limiting step in the mevalonate (B85504) pathway, a critical metabolic route for cholesterol synthesis in the liver.[2][4] By blocking this enzyme, statins reduce intracellular cholesterol levels. This reduction triggers a cellular response, leading to the upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol ("bad cholesterol") from the bloodstream.[3]
Comparative Dose-Response Data
Table 1: Comparative Efficacy of Statins on LDL Cholesterol Reduction
| Statin | Daily Dose (mg) | Mean LDL-C Reduction (%) |
| Simvastatin | 10 | ~28% |
| 20 | ~35% | |
| 40 | ~41% | |
| Atorvastatin | 10 | ~38% |
| 20 | ~46% | |
| 40 | ~51% | |
| 80 | ~54% |
Data compiled from multiple comparative studies. Actual reduction may vary based on patient population and baseline LDL-C levels.[5][6]
Table 2: Pharmacodynamic Parameters of Simvastatin and Atorvastatin
| Parameter | Simvastatin | Atorvastatin |
| ED50 (Potency) | Higher (less potent) | Lower (more potent) |
| Emax (Efficacy) | Lower | Higher |
| Inter-individual Variability | Higher | Lower |
ED50 (Effective Dose, 50%) is the dose required to achieve 50% of the maximum effect. Emax is the maximum achievable effect. Data suggests Atorvastatin is more potent and efficacious with less variability in patient response compared to Simvastatin.[7]
Experimental Protocols for Dose-Response Analysis
To statistically validate the dose-response curve of this compound, a series of in vitro and in vivo experiments are necessary. Below are generalized protocols that can be adapted for this purpose.
In Vitro HMG-CoA Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on HMG-CoA reductase activity.
Methodology:
-
Enzyme and Substrate Preparation: Purified human HMG-CoA reductase and its substrate, HMG-CoA, are prepared in a suitable buffer.
-
Compound Dilution: A serial dilution of this compound is prepared, typically ranging from nanomolar to micromolar concentrations.
-
Incubation: The enzyme is pre-incubated with varying concentrations of this compound. The enzymatic reaction is initiated by adding HMG-CoA and a cofactor (NADPH).
-
Detection: The rate of NADPH consumption, which is proportional to enzyme activity, is measured spectrophotometrically at 340 nm over time.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the dose-response data to a nonlinear regression model (e.g., the four-parameter logistic equation).
In Vivo Dose-Response Study in an Animal Model
Objective: To evaluate the dose-dependent effect of this compound on plasma LDL cholesterol levels in a relevant animal model (e.g., hypercholesterolemic rodents or rabbits).
Methodology:
-
Animal Model: Use a well-established animal model of hypercholesterolemia.
-
Acclimatization and Baseline Measurement: Animals are acclimatized, and baseline plasma lipid profiles (Total Cholesterol, LDL-C, HDL-C, Triglycerides) are measured.
-
Dose Administration: Animals are randomly assigned to different treatment groups and receive varying doses of this compound (and a vehicle control) daily for a specified period (e.g., 2-4 weeks).
-
Plasma Lipid Analysis: Blood samples are collected at regular intervals and at the end of the study to measure plasma lipid levels.
-
Data Analysis: The percentage change in LDL-C from baseline is calculated for each dose group. A dose-response curve is generated by plotting the percentage LDL-C reduction against the log of the dose. Statistical analysis is performed to determine the significance of the dose-dependent effects.
Statistical Validation Workflow
The statistical validation of dose-response curves is crucial to ensure the reliability and reproducibility of the findings.
Key Statistical Considerations:
-
Nonlinear Regression: Dose-response data are typically sigmoidal and should be analyzed using nonlinear regression models. The four-parameter logistic model (or Hill equation) is commonly used.[8]
-
Parameter Estimation: The key parameters to be estimated are the IC50 (or ED50), the maximum effect (Emax), and the Hill slope, which describes the steepness of the curve.[9]
-
Goodness of Fit: The quality of the curve fit should be assessed using statistical measures such as the R-squared value and the sum of squared residuals.
-
Statistical Significance: Appropriate statistical tests (e.g., F-test, ANOVA followed by post-hoc tests) should be used to determine if the observed dose-response relationship is statistically significant and to compare the potency and efficacy of this compound with other statins.
Conclusion
While direct, publicly available dose-response data for this compound is scarce, a robust framework for its statistical validation can be established through comparative analysis with its parent compound, Simvastatin, and other statins. The experimental protocols and statistical workflow outlined in this guide provide a foundation for researchers to design and execute studies that will accurately characterize the dose-response profile of this compound. Such validation is a critical step in the drug development process, ensuring a thorough understanding of a compound's potency, efficacy, and therapeutic window.
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. everydaybiochemistry.com [everydaybiochemistry.com]
- 5. Comparative dose efficacy study of atorvastatin versus simvastatin, pravastatin, lovastatin, and fluvastatin in patients with hypercholesterolemia (the CURVES study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snkhanna.com [snkhanna.com]
- 7. Characterization of Statin Dose-response within Electronic Medical Records - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 9. towardsdatascience.com [towardsdatascience.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Tenivastatin Calcium
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Tenivastatin calcium is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the necessary Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat.[1] For compounds that may emit toxic vapors, a respirator may be required.[1] All handling of this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that it is a pharmaceutical-related compound with unknown potency and potential hazards.[2][3] Therefore, it is prudent to treat it as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety professional.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure, unused, or expired product, solutions containing the compound, and any contaminated materials such as personal protective equipment (PPE), pipette tips, and glassware.
-
Segregate this compound waste from other laboratory waste streams. Do not mix it with other chemical wastes unless their compatibility is certain, as this could lead to unexpected reactions.[1]
Step 2: Containerization and Labeling
-
Use appropriate containers that are sound, leak-tight, and chemically compatible with this compound.[1][4] Ensure that no harmful quantity of the chemical adheres to the outside of the container.[1]
-
Clearly label all waste containers. The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[4] Also, include the generation start date and applicable hazard warnings.[4]
Step 3: On-site Accumulation and Storage
-
Store waste containers in a designated Satellite Accumulation Area that is near the point of generation and under the control of laboratory personnel.[4]
-
This area should be clearly marked with a "Hazardous Waste" sign.[5]
-
Ensure containers are kept closed when not in use and are stored in a well-ventilated area away from heat sources and high-traffic areas.[5][6]
Step 4: Off-site Disposal
-
Engage a licensed hazardous material disposal company for the final disposal of this compound waste.[2] Excess and expired materials must be offered to such a company.[2]
-
Do not dispose of this compound down the drain or in the regular trash. [7] This can lead to environmental contamination and is a violation of regulations.[7][8]
-
The recommended method of disposal for pharmaceutical waste is typically incineration in a facility equipped with an afterburner and scrubber. [2][8]
Step 5: Documentation
-
Maintain meticulous records of all disposed chemical waste, in line with institutional policies and regulatory requirements. This includes manifests from the waste disposal vendor confirming the destruction of the material.[9]
Quantitative Data Summary
| Parameter | Information | Citation |
| Hazard Classification | Suspected of causing cancer and damaging fertility or the unborn child. Harmful to aquatic life with long-lasting effects. | [3] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. Respirator may be necessary. | [1] |
| Primary Disposal Method | Incineration via a licensed hazardous waste disposal company. | [2][8] |
| Prohibited Disposal Methods | Drain disposal, regular trash disposal. | [7][8] |
| Container Requirements | Sound, leak-tight, and chemically compatible. | [1][4] |
| Labeling Requirements | "Hazardous Waste," full chemical name, generation date, hazard warnings. | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. gmpsop.com [gmpsop.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. danielshealth.com [danielshealth.com]
- 5. benchchem.com [benchchem.com]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Tenivastatin Calcium
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals engaged in research and development involving Tenivastatin calcium. Due to the compound's classification as a pharmaceutical of unknown potency with suspected reproductive toxicity, stringent adherence to the following protocols is mandatory to ensure personnel safety and environmental protection.
This compound is a potent, reversible inhibitor of HMGCR, designed to reduce cholesterol synthesis.[1] While specific occupational exposure limits have not been established, its pharmacological activity and potential health risks, including suspected damage to fertility or an unborn child, necessitate handling it as a highly potent compound.[2][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach is essential when selecting PPE for handling this compound. The following table summarizes the required and recommended protective gear.
| Protection Type | Equipment Specification | Standard/Certification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side shields. A full face shield is required when there is a risk of splashes. | EN 166 (EU) or NIOSH (US) approved. | Protects against accidental eye contact with the powdered compound or solutions. |
| Hand Protection | Double gloving with chemotherapy-grade nitrile gloves is recommended. Gloves must be inspected for integrity before each use. | Must satisfy EU Directive 89/686/EEC and the EN 374 standard. | Prevents skin contact and absorption. The use of double gloves provides an additional layer of protection in case of a breach in the outer glove. |
| Respiratory Protection | A NIOSH-approved respirator with a P3 filter is required when handling the powder outside of a containment system. For unpacking potentially damaged shipments, a full-face, powered air-purifying respirator (PAPR) is recommended. | NIOSH-approved P3 filter or equivalent. | Minimizes the risk of inhaling the fine particulate matter of the compound. |
| Body Protection | A disposable, low-permeability lab coat or gown with long sleeves and tight-fitting cuffs. Fire and flame-resistant and impervious clothing should be worn. | Based on institutional risk assessment. | Protects against skin contact and contamination of personal clothing. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
The following workflow is designed to minimize exposure and ensure a safe working environment when handling this compound.
1. Preparation and Engineering Controls:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood, biological safety cabinet, or a glove box to ensure containment.[2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before introducing this compound into the work area to minimize movement and potential for spills.
2. Donning Personal Protective Equipment (PPE):
-
Step 1: Put on the inner pair of nitrile gloves.
-
Step 2: Don the disposable lab coat or gown, ensuring complete coverage.
-
Step 3: Put on the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Step 4: Fit the appropriate respiratory protection.
-
Step 5: Put on safety goggles and, if necessary, a face shield.
3. Handling this compound:
-
Carefully unpack the container within a containment system.
-
When weighing the powder, use a dedicated, clean set of tools.
-
If creating a solution, add the solvent to the this compound slowly to avoid aerosolization.
-
Keep all containers of this compound tightly sealed when not in use.
4. Doffing Personal Protective Equipment (PPE):
-
Step 1: Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Step 2: Remove the lab coat or gown by rolling it inside out and dispose of it as hazardous waste.
-
Step 3: Remove safety goggles and face shield, and decontaminate them according to institutional protocols.
-
Step 4: Remove the inner pair of gloves and dispose of them as hazardous waste.
-
Step 5: Wash hands thoroughly with soap and water.
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All unused this compound and solutions containing the compound must be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable PPE (gloves, lab coats), weighing papers, and any other materials that have come into contact with this compound are to be considered hazardous waste. These items should be placed in a sealed, labeled hazardous waste bag or container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous material disposal company, in accordance with all federal, state, and local regulations.[4]
Handling Workflow for this compound
Caption: This diagram outlines the essential workflow for safely handling this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
